N-(2-formylphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-formylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-6H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIMSPYDDGDCTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274269 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25559-38-0 | |
| Record name | N-(2-formylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-formylphenyl)formamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-formylphenyl)formamide, also known as 2-formamidobenzaldehyde, is a versatile organic compound characterized by the presence of both an aldehyde and a formamide functional group on an aromatic ring.[1] This unique structural arrangement imparts a rich chemical reactivity, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, particularly quinolines and other fused nitrogen-containing ring systems of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of N-(2-formylphenyl)formamide, with a focus on its role as a precursor in the development of bioactive molecules.
Introduction: The Strategic Importance of a Bifunctional Building Block
N-(2-formylphenyl)formamide serves as a pivotal precursor in organic synthesis, primarily owing to its dual functionality. The aldehyde group is a reactive site for a wide array of nucleophilic additions and condensation reactions, while the formamide moiety can act as a protecting group for the aniline nitrogen or participate directly in cyclization reactions. This bifunctionality allows for sequential and controlled transformations, enabling the construction of complex molecular architectures from a relatively simple starting material.[1]
In the realm of drug discovery, nitrogen-containing heterocycles are ubiquitous scaffolds found in a vast number of pharmaceuticals.[2][3] Quinolines, in particular, are a prominent class of privileged structures known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4] The strategic location of the aldehyde and protected amine groups in N-(2-formylphenyl)formamide makes it an ideal starting material for the renowned Friedländer annulation and related quinoline syntheses.[4][5]
This technical guide will delve into the practical aspects of working with N-(2-formylphenyl)formamide, from its preparation in the laboratory to its application in the synthesis of medicinally relevant compounds.
Synthesis of N-(2-formylphenyl)formamide: A Practical Approach
The most direct and common laboratory synthesis of N-(2-formylphenyl)formamide involves the N-formylation of 2-aminobenzaldehyde. This method is efficient and proceeds with readily available reagents.
Synthetic Pathway
The overall transformation is depicted below:
Figure 1: General reaction scheme for the synthesis of N-(2-formylphenyl)formamide.
Causality Behind Experimental Choices
The choice of formic acid as the formylating agent is based on its dual role as both a reagent and a catalyst. The reaction is typically performed under reflux conditions to drive the dehydration and subsequent formation of the amide bond. While other formylating agents can be used, formic acid offers a balance of reactivity, cost-effectiveness, and operational simplicity. In some procedures, acetic anhydride is added to facilitate the reaction, likely by forming a mixed anhydride with formic acid, which is a more potent acylating agent.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-formylation of aromatic amines.
Materials:
-
2-Aminobenzaldehyde
-
Formic acid (85-98%)
-
Acetic anhydride (optional)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: To the stirred solution, add formic acid (1.2-2.0 eq). If desired, a mixture of formic acid and acetic anhydride (e.g., 2:5 v/v) can be added dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Isolation: The crude N-(2-formylphenyl)formamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of N-(2-formylphenyl)formamide is essential for its identification, purity assessment, and handling.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| Melting Point | 112 °C | [1] |
| Boiling Point | 335.40 °C | [1] |
| Solubility | Soluble in polar solvents such as water, methanol, and DMSO.[1] | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the two formyl protons, which may exist as rotamers due to restricted rotation around the C-N amide bond. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The aldehyde proton should be a singlet at a downfield chemical shift, typically around δ 9.8-10.0 ppm. The formyl proton and the N-H proton will also be present, with their chemical shifts potentially influenced by solvent and concentration. For the related N-(2-Benzyloxy-5-vinylphenyl)formamide, the formyl proton appears as two singlets at δ 8.40-8.50 ppm, indicative of rotamers.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and formamide groups are expected at the most downfield positions, typically in the range of δ 160-190 ppm. The aromatic carbons will resonate in the δ 110-150 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A sharp C=O stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. The amide C=O stretch (Amide I band) will likely appear around 1650-1680 cm⁻¹. The N-H stretching vibration should be visible as a broad band in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and other characteristic fragmentations of aromatic aldehydes and amides.
Reactivity and Synthetic Applications in Drug Development
The synthetic utility of N-(2-formylphenyl)formamide is primarily centered on its role as a precursor to quinolines and other nitrogen-containing heterocycles.
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] N-(2-formylphenyl)formamide can be employed in this reaction, often with in-situ deprotection of the formyl group under the acidic or basic reaction conditions to generate the reactive 2-aminobenzaldehyde.
Figure 2: The role of N-(2-formylphenyl)formamide in the Friedländer quinoline synthesis.
The use of N-(2-formylphenyl)formamide can offer advantages in terms of stability and handling compared to the often less stable 2-aminobenzaldehyde. This strategy has been instrumental in the synthesis of various substituted quinolines that form the core of many pharmaceutical agents.
Precursor to Bioactive Heterocycles
Beyond quinolines, the reactive nature of N-(2-formylphenyl)formamide allows for its use in the synthesis of a diverse range of heterocyclic systems. The aldehyde and amine functionalities can participate in various cyclization and condensation reactions to form quinazolines, benzodiazepines, and other fused ring systems that are prevalent in medicinal chemistry.[3][7] The ability to introduce substituents onto the aromatic ring of N-(2-formylphenyl)formamide prior to cyclization provides a versatile platform for generating libraries of compounds for drug screening.
Safety and Handling
While specific toxicity data for N-(2-formylphenyl)formamide is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the GHS classifications for similar aromatic aldehydes and formamides, it may cause skin and eye irritation and may be harmful if swallowed.[2][8]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
N-(2-formylphenyl)formamide is a valuable and versatile bifunctional building block in organic synthesis. Its straightforward preparation and the strategic placement of its reactive aldehyde and formamide groups make it an important intermediate in the construction of medicinally relevant nitrogen-containing heterocycles, most notably quinolines via the Friedländer synthesis. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and drug development endeavors.
References
-
N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
- Mereyala, H. B., & Sambaru, K. (2005). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide: Formal synthesis of formoterol. Indian Journal of Chemistry - Section B, 44B(1), 167–169.
-
Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11, 1245305. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (2005). Indian Journal of Chemistry, 44B, 167-169. [Link]
-
Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. (n.d.). RSC Advances. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molbank, 2023(2), M1639. [Link]
-
Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 261-267. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. (2022). International Journal of Novel Research and Development, 7(7). [Link]
-
The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. [Link]
- US Patent for Synthesis of N-vinylformamide. (n.d.).
-
N-(2,4,6-Trimethylphenyl)formamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o120. [Link]
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. (2020). Organic Chemistry Frontiers, 7(15), 2086-2117. [Link]
-
Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2011). Journal of the Serbian Chemical Society, 76(7), 947-955. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4758. [Link]
-
N-(2,4,6-Trimethylphenyl)formamide. (2011). Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o120. [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2019). Journal of Organic and Pharmaceutical Chemistry, 17(4), 58-64. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2021). Scientific Reports, 11(1), 1-17. [Link]
-
n-(2-Hydroxyphenyl)formamide. (n.d.). PubChem. [Link]
-
The Friedländer Synthesis of Quinolines. (2005). Semantic Scholar. [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024). EurekAlert!. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-(2-formylphenyl)formamide: Properties, Synthesis, and Applications
Abstract
N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group positioned ortho to each other on a benzene ring. This unique structural arrangement makes it a highly valuable and versatile building block in synthetic organic chemistry. Its dual reactivity allows for a wide range of chemical transformations, positioning it as a key intermediate in the synthesis of complex molecules, particularly nitrogen-containing heterocyclic systems. This guide provides a comprehensive technical overview of N-(2-formylphenyl)formamide, detailing its chemical identity, physicochemical properties, a robust synthetic protocol with mechanistic insights, and its applications in research and development, with a particular focus on its potential in medicinal chemistry and drug discovery.
Chemical Identity and Properties
Nomenclature and Identification
-
IUPAC Name: N-(2-formylphenyl)formamide[1]
-
Synonyms: Specific synonyms for this compound are not widely documented in major chemical databases. It is typically referred to by its IUPAC name.
Physicochemical Properties
N-(2-formylphenyl)formamide is a stable, solid compound under standard laboratory conditions.[1] Its key properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Weight | 149.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Physical State | Solid (at 25°C) | [1] |
| Melting Point | 112.0 °C (385.2 K) | [1] |
| Boiling Point | 335.4 °C (608.5 K) | [1] |
| Density | 1.235 g/cm³ | [1] |
| Solubility | Generally soluble in polar solvents such as Dimethyl Sulfoxide (DMSO), methanol, and water.[1] Its solubility is influenced by temperature and pH.[1] |
Synthesis and Mechanistic Insights
The synthesis of N-(2-formylphenyl)formamide is most commonly achieved through the N-formylation of 2-aminobenzaldehyde. This reaction is efficient and utilizes readily available starting materials.
Overview of Synthetic Strategy
The primary synthetic route involves the reaction of 2-aminobenzaldehyde with a suitable formylating agent. A highly effective and widely used method employs a mixture of formic acid and acetic anhydride.
Mechanism Insight: In this process, formic acid and acetic anhydride react in situ to form the mixed anhydride, formyl acetate (HCOOCOCH₃). This mixed anhydride is a more potent acylating agent than formic acid alone. The lone pair of the amino group on 2-aminobenzaldehyde performs a nucleophilic attack on the carbonyl carbon of the formyl group in the mixed anhydride, leading to the formation of the formamide bond after the elimination of acetic acid as a byproduct.
Detailed Experimental Protocol: Formylation of 2-Aminobenzaldehyde
This protocol describes a reliable method for the laboratory-scale synthesis of N-(2-formylphenyl)formamide.
Materials:
-
2-Aminobenzaldehyde
-
Acetic Anhydride
-
Formic Acid (98-100%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation of Formylating Agent: In a flask maintained in an ice bath at 0°C, slowly add acetic anhydride to formic acid in a 5:2 v/v ratio. Stir the mixture for 15-20 minutes to allow for the formation of the mixed anhydride. Causality: This pre-mixing step is crucial to generate the activated formylating agent, ensuring a rapid and high-yielding reaction.
-
Reaction Setup: Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane in a separate reaction vessel under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
N-Formylation: Add the pre-formed formic-acetic anhydride mixture dropwise to the solution of 2-aminobenzaldehyde over 30 minutes. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Causality: This step quenches the reaction by hydrolyzing any remaining anhydride and separates water-soluble components.
-
Neutralization and Extraction: Carefully add saturated sodium bicarbonate solution to neutralize the excess acids. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting solid is N-(2-formylphenyl)formamide.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(2-formylphenyl)formamide.
Chemical Reactivity and Applications
The synthetic utility of N-(2-formylphenyl)formamide stems from its two reactive functional groups.[1]
Core Reactivity
-
Aldehyde Group: The formyl group (-CHO) is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel).
-
Formamide Group: The formamide moiety (-NHCHO) can be hydrolyzed to the corresponding primary amine (2-aminobenzaldehyde) under acidic or basic conditions. The N-H proton is weakly acidic, and the group can participate in cyclization reactions.
Application in Heterocyclic Synthesis
The ortho disposition of the aldehyde and formamide functionalities makes N-(2-formylphenyl)formamide an exceptional precursor for constructing fused heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. For instance, it can be used in reactions like the Friedländer annulation to synthesize quinolines or can be cyclized to form quinazolinones, both of which are core structures in numerous biologically active compounds.
Potential in Drug Discovery
While N-(2-formylphenyl)formamide itself is not an active pharmaceutical ingredient, it serves as a crucial building block.[1] Formamide-containing molecules are key intermediates in the synthesis of various drugs, including fluoroquinolones and nitrogen-based heterocycles.[3] Furthermore, compounds with similar structures have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1] The formamide group is also present in certain β2 agonist drugs designed for treating respiratory diseases like asthma.[4]
Analytical Characterization
The identity and purity of synthesized N-(2-formylphenyl)formamide can be confirmed using standard analytical techniques.[1]
| Technique | Expected Data (Predicted) |
| ¹H NMR | δ ~9.9-10.1 (s, 1H, -CHO), δ ~8.4-8.6 (s, 1H, -NHCHO), δ ~7.2-8.0 (m, 4H, Ar-H), δ ~10.5-11.5 (br s, 1H, -NH). Note: Chemical shifts can vary based on solvent and concentration. |
| ¹³C NMR | δ ~190-195 (Ar-CHO), δ ~160-165 (-NHCHO), δ ~120-145 (Ar-C). |
| IR (Infrared Spectroscopy) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (Ar-C=O stretch), ~1680 cm⁻¹ (Amide I band, C=O stretch). |
| Mass Spectrometry (MS) | [M+H]⁺ = 150.05. |
Safety and Handling
-
Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
N-(2-formylphenyl)formamide is a strategically important synthetic intermediate whose value lies in the ortho-positioning of its aldehyde and formamide groups. This arrangement provides a powerful tool for the construction of complex molecular architectures, particularly fused heterocyclic systems relevant to the pharmaceutical and materials science industries. The straightforward synthesis and versatile reactivity of this compound ensure its continued role as a valuable building block for researchers and drug development professionals.
References
-
N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Formamide, N-(2-methylphenyl)-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). N-(4-Formylphenyl)formamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). n-(2-Hydroxyphenyl)formamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (2023). N-Methylformamide. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Formamide, N-formyl-N-phenyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Pottorf, R. S., et al. (2006). Formylation of Amines. Molecules, 11(10), 843-851. [Link]
-
ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. Retrieved January 25, 2026, from [Link]
-
Indian Journal of Chemistry. (2004). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Retrieved January 25, 2026, from [Link]
- Google Patents. (2005). Formamide derivatives for the treatment of diseases.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-formylphenyl)formamide
Introduction
N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group attached to an aromatic ring in an ortho configuration. This unique structural arrangement makes it a valuable building block in the synthesis of various heterocyclic compounds, ligands, and molecules of pharmaceutical interest.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of N-(2-formylphenyl)formamide, offering field-proven insights into spectral interpretation, experimental design, and the underlying chemical principles that govern the observed spectroscopic features.
Molecular Structure and Its Spectroscopic Implications
A thorough understanding of the molecule's structure is paramount to interpreting its NMR spectra. Several key features of N-(2-formylphenyl)formamide dictate its spectral appearance:
-
Aromatic System: The benzene ring contains four protons in a complex spin system, influenced by two electron-withdrawing substituents. Their signals are expected in the aromatic region (typically δ 6.5-8.0 ppm).[2][3]
-
Aldehyde Group (-CHO): The aldehyde proton is highly deshielded and is expected to appear at a characteristic downfield chemical shift (δ 9.5-10.5 ppm).
-
Formamide Group (-NH-CHO): This group is the most structurally revealing feature. Due to the partial double bond character of the C-N bond, rotation is restricted. This gives rise to two stable rotational isomers, or rotamers (s-cis and s-trans conformations). Consequently, two distinct sets of signals can often be observed for the formamide proton (NH ), the formyl proton (H CO), and the carbons of the formamide group, as well as for the nearby aromatic protons. The relative population of these rotamers will determine the ratio of the corresponding signal intensities. This phenomenon is well-documented for aromatic formamides.[4]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of N-(2-formylphenyl)formamide is predicted to be complex, primarily due to the presence of rotamers. The analysis below is based on data from structurally similar compounds, such as N-(2-fluorophenyl)formamide, which exhibits distinct signals for its major and minor rotamers.[4] All chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Key Proton Environments and Expected Signals:
-
Aldehyde Proton (Ar-CHO): A sharp singlet is expected in the far downfield region, typically around δ 9.8-10.2 ppm . This significant downfield shift is due to the magnetic anisotropy of the carbonyl group and the electron-withdrawing nature of the oxygen atom.
-
Formyl Proton (N-CHO): Due to the presence of rotamers, two distinct signals are anticipated for this proton. These often appear as a doublet (due to coupling with the N-H proton) and a singlet, or two distinct doublets/singlets. For a related compound, N-(2-Benzyloxy-5-vinylphenyl)formamide, two singlets were observed between δ 8.40-8.50 ppm. For N-(2-formylphenyl)formamide, these signals are expected in the range of δ 8.3-8.8 ppm .
-
Amide Proton (N-H): Similar to the formyl proton, two signals are expected for the N-H proton due to the rotamers. These signals are often broad and can be found between δ 9.5-10.5 ppm , potentially overlapping with the aldehyde proton signal. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region of δ 7.2-8.2 ppm .[2][3] The proton ortho to the aldehyde group is expected to be the most downfield due to the strong deshielding effect of the carbonyl group. The presence of rotamers may also lead to a doubling of some aromatic signals, further complicating this region. The analysis of coupling patterns is essential for unambiguous assignment. Typical ortho-coupling constants (³J) are in the range of 7-10 Hz, while meta-couplings (⁴J) are smaller, around 2-3 Hz.
Data Summary Table: Predicted ¹H NMR
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Notes |
| Aldehyde H | 9.8 - 10.2 | Singlet (s) | Highly deshielded, characteristic of aldehydes. |
| Formyl H | 8.3 - 8.8 | Two signals (e.g., d, s) | Presence of two signals is indicative of rotamers. |
| Amide NH | 9.5 - 10.5 | Two broad signals (br s) | Chemical shift is solvent-dependent; may exchange with D₂O. |
| Aromatic H | 7.2 - 8.2 | Multiplets (m) | Complex splitting pattern due to ortho- and meta-couplings. |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2][5]
Key Carbon Environments and Expected Signals:
-
Aldehyde Carbonyl (Ar-CHO): This carbon is highly deshielded and is expected to appear around δ 190-195 ppm .
-
Formamide Carbonyl (N-CHO): The formamide carbonyl carbon is less deshielded than the aldehyde carbonyl and is expected in the region of δ 160-165 ppm . The presence of rotamers may lead to two closely spaced signals for this carbon.[4]
-
Aromatic Carbons (Ar-C): Six distinct signals are expected for the aromatic carbons in the region of δ 120-145 ppm . The carbon atom attached to the formamide group (C-N) and the carbon atom attached to the aldehyde group (C-CHO) will have distinct chemical shifts from the other four CH carbons in the ring.[5]
Data Summary Table: Predicted ¹³C NMR
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Notes |
| Aldehyde C=O | 190 - 195 | Most downfield signal. |
| Formamide C=O | 160 - 165 | May appear as two signals due to rotamers. |
| Aromatic C (quaternary) | 135 - 145 | C1 and C2 carbons bearing the substituents. |
| Aromatic CH | 120 - 135 | Four signals expected for the aromatic CH carbons. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of N-(2-formylphenyl)formamide, a standardized and carefully executed experimental protocol is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of N-(2-formylphenyl)formamide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar solvent that readily dissolves the compound and, importantly, its N-H proton signals are less prone to rapid exchange, making them easier to observe.[1] Chloroform-d (CDCl₃) is another option.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent. A narrow and symmetrical lock signal is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range from -1 to 12 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for adequate T₁ relaxation.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[6]
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range from 0 to 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Visualization of the Analytical Workflow
The logical flow from sample preparation to final structural confirmation can be visualized as follows:
Caption: Workflow for NMR analysis of N-(2-formylphenyl)formamide.
Conclusion
The ¹H and ¹³C NMR spectra of N-(2-formylphenyl)formamide are predicted to exhibit a rich set of signals that, when properly interpreted, provide unambiguous confirmation of its structure. The most telling feature is the expected presence of rotamers due to restricted C-N bond rotation in the formamide moiety, which leads to a doubling of signals for the formamide protons and adjacent carbons. A comprehensive analysis, combining chemical shift data, coupling patterns, and insights from 2D NMR experiments (if necessary), allows for the complete assignment of all proton and carbon signals, thereby validating the molecular identity for researchers in synthetic chemistry and drug development.
References
-
Hartmann, H., & Schulze, M. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277–284. Available at: [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Available at: [Link]
-
da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1871–1878. Available at: [Link]
-
Das, S., et al. (2021). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions. Green Chemistry, 23(14), 5122-5129. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
University of Texas at Austin. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]
-
da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega, 4(1), 1871–1878. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Svirshchevskaya, G. G., & Ermakova, T. G. (2017). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 60(1), 93-94. Available at: [Link]
-
Reddy, K. S., et al. (2004). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry - Section B, 43(11), 2491-2493. Available at: [Link]
Sources
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of N-(2-formylphenyl)formamide
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of N-(2-formylphenyl)formamide, a key organic intermediate in various synthetic pathways. As a molecule possessing both an aldehyde and a secondary amide function in a sterically influential ortho-arrangement, its IR spectrum presents a unique confluence of characteristic vibrational modes. This document offers a detailed interpretation of the expected spectral features, underpinned by established principles of vibrational spectroscopy. We will delve into the anticipated influences of intramolecular hydrogen bonding on key spectral bands, particularly the N-H and C=O stretching frequencies. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and quality control of N-(2-formylphenyl)formamide and related compounds.
Introduction: The Structural and Spectroscopic Significance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide, with the molecular formula C8H7NO2, is a crystalline powder that serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates.[1] Its structure is characterized by a benzene ring substituted with a formyl (aldehyde) group and a formamide group at adjacent positions.[1] This ortho-substitution pattern is not merely a structural curiosity; it creates the potential for significant intramolecular interactions that can profoundly influence the molecule's conformation and, consequently, its spectroscopic signature.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structural nuances. For N-(2-formylphenyl)formamide, IR spectroscopy is an invaluable tool for confirming its identity, assessing its purity, and understanding the intramolecular forces at play.
This guide will deconstruct the predicted IR spectrum of N-(2-formylphenyl)formamide, drawing upon established spectral data for aromatic aldehydes and secondary amides. A central theme of our analysis will be the exploration of how intramolecular hydrogen bonding between the formyl oxygen and the formamide N-H proton can lead to discernible shifts in their characteristic vibrational frequencies.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To obtain a reliable IR spectrum of N-(2-formylphenyl)formamide, which is a solid at room temperature, proper sample preparation is paramount.[1] The Attenuated Total Reflectance (ATR) technique is often the most straightforward method for solid samples, requiring minimal preparation.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
-
An ATR accessory with a diamond or germanium crystal is recommended.
Sample Preparation and Data Acquisition Workflow:
Caption: A typical workflow for acquiring the FTIR spectrum of a solid sample using an ATR accessory.
In-Depth Spectral Analysis: Decoding the Vibrational Signature
The IR spectrum of N-(2-formylphenyl)formamide can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. Our analysis will focus on the most diagnostic bands.
The High-Frequency Region: N-H and C-H Stretching Vibrations (3500 - 2700 cm⁻¹)
This region is dominated by the stretching vibrations of N-H and C-H bonds.
-
N-H Stretching: In a non-hydrogen-bonded secondary amide, the N-H stretch typically appears as a sharp band in the range of 3350-3150 cm⁻¹. However, the ortho-positioning of the formyl group in N-(2-formylphenyl)formamide strongly favors the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the lone pair of the aldehyde oxygen (C=O). This interaction is expected to weaken the N-H bond, causing a shift of its stretching frequency to a lower wavenumber, likely appearing as a broader band in the 3200-3000 cm⁻¹ range. The presence and characteristics of this band can be a key indicator of the predominant conformation of the molecule in the solid state.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aldehydic C-H Stretching: A hallmark of aldehydes is the presence of two weak to medium C-H stretching bands.[2][3] One appears around 2850-2820 cm⁻¹ and the other, often more distinct, near 2750-2720 cm⁻¹. The latter, often referred to as a "Fermi resonance" doublet, is a highly diagnostic feature for the aldehyde functional group.
The Carbonyl Stretching Region: A Tale of Two C=O Bonds (1800 - 1600 cm⁻¹)
This is arguably the most informative region of the spectrum for N-(2-formylphenyl)formamide, as it contains the stretching vibrations of two different carbonyl groups.
-
Aldehyde C=O Stretching: For an aromatic aldehyde, the C=O stretching band is typically observed in the range of 1710-1685 cm⁻¹.[3] Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.
-
Amide C=O Stretching (Amide I Band): The C=O stretching vibration in a secondary amide, known as the Amide I band, is typically found between 1680-1630 cm⁻¹. The exact position is sensitive to hydrogen bonding. In the case of N-(2-formylphenyl)formamide, the intramolecular hydrogen bond with the N-H group is expected to decrease the double-bond character of the amide carbonyl, leading to a shift to a lower frequency.
Therefore, we anticipate observing two distinct, strong absorption bands in this region. The relative positions will depend on the strengths of conjugation and hydrogen bonding. It is plausible that the aldehyde C=O stretch will appear at a slightly higher wavenumber than the Amide I band.
The Fingerprint Region: Bending Vibrations and Skeletal Modes (1600 - 600 cm⁻¹)
This region contains a wealth of complex vibrational modes, including N-H bending, C-H bending, and various skeletal vibrations of the aromatic ring.
-
Amide II Band: This band, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations, is characteristic of secondary amides and is expected to appear in the 1570-1515 cm⁻¹ range.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically give rise to two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also be present in this region. The pattern of the out-of-plane bending bands in the 900-675 cm⁻¹ range can sometimes provide information about the substitution pattern of the benzene ring.
Summary of Expected IR Absorptions
The following table summarizes the anticipated key vibrational frequencies for N-(2-formylphenyl)formamide and their assignments.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3200 - 3000 | N-H Stretch (intramolecularly H-bonded) | Medium, Broad | Shifted to lower frequency due to hydrogen bonding with the ortho-formyl group. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp | Characteristic of C-H bonds on the benzene ring. |
| 2850 - 2820 | Aldehydic C-H Stretch | Weak to Medium | Part of the characteristic aldehyde C-H stretching doublet. |
| 2750 - 2720 | Aldehydic C-H Stretch | Weak to Medium | A highly diagnostic band for the aldehyde functional group. |
| 1710 - 1685 | Aldehyde C=O Stretch | Strong | Position influenced by conjugation with the aromatic ring. |
| 1680 - 1630 | Amide C=O Stretch (Amide I) | Strong | Position likely shifted to a lower frequency due to intramolecular hydrogen bonding. |
| 1570 - 1515 | N-H Bend / C-N Stretch (Amide II) | Medium to Strong | A characteristic band for secondary amides. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | Multiple bands are expected in this region corresponding to the skeletal vibrations of the benzene ring. |
The Influence of Intramolecular Hydrogen Bonding: A Deeper Look
The ortho-positioning of the formyl and formamide groups in N-(2-formylphenyl)formamide facilitates the formation of a stable six-membered ring through an intramolecular hydrogen bond. This interaction has significant consequences for the IR spectrum.
Caption: Schematic of the intramolecular hydrogen bond in N-(2-formylphenyl)formamide.
The key spectral shifts indicative of this hydrogen bond are:
-
Broadening and Red-Shifting of the N-H Stretching Band: As previously mentioned, the N-H stretching vibration will be observed at a lower frequency and will be broader than that of a "free" N-H group. The extent of this shift provides a qualitative measure of the hydrogen bond strength.
-
Red-Shifting of the Amide I (C=O) Band: The involvement of the amide N-H in hydrogen bonding enhances the resonance contribution of the zwitterionic form, which decreases the double bond character of the C=O bond. This results in a shift of the Amide I band to a lower wavenumber.
By carefully analyzing these shifts, researchers can confirm the presence and gain qualitative insights into the strength of this intramolecular interaction, which can be crucial for understanding the molecule's reactivity and biological activity.
Conclusion: A Powerful Tool for Structural Verification
Infrared spectroscopy provides a rapid and informative method for the structural analysis of N-(2-formylphenyl)formamide. By understanding the characteristic vibrational frequencies of the aldehyde and formamide functional groups and, critically, the spectral consequences of the intramolecular hydrogen bond facilitated by their ortho-positioning, scientists can confidently verify the identity and structural integrity of this important synthetic intermediate. The principles and expected spectral features outlined in this guide serve as a practical reference for researchers in academia and industry, enabling them to leverage the full potential of IR spectroscopy in their work.
References
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved January 25, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 25, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved January 25, 2026, from [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometric Analysis of N-(2-formylphenyl)formamide
This guide provides a comprehensive overview of the mass spectrometric analysis of N-(2-formylphenyl)formamide (C₈H₇NO₂), a compound of interest in various chemical and pharmaceutical research fields.[1] With a molecular weight of 149.15 g/mol , this molecule possesses two key functional groups—an aldehyde and a formamide—that dictate its behavior under mass spectrometric conditions.[1] Understanding its fragmentation patterns is crucial for its unambiguous identification and characterization in complex matrices.
This document will delve into the theoretical underpinnings of its mass spectrometric analysis, predict its fragmentation pathways under different ionization techniques, and provide a practical, step-by-step protocol for its analysis. The insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Foundational Principles: Ionization Techniques for N-(2-formylphenyl)formamide
The choice of ionization technique is paramount in mass spectrometry as it governs the type of ions produced and the extent of fragmentation. For a molecule like N-(2-formylphenyl)formamide, two primary techniques are of significant relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+) and extensive, reproducible fragmentation.[2][3] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information, which is invaluable for compound identification.[2]
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4][5][6] This method is particularly useful for producing protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the analyte.[4][7] By adjusting instrumental parameters, such as the cone voltage, in-source fragmentation can be induced to elicit structural information.[7]
Predicted Fragmentation Pathways
The fragmentation of N-(2-formylphenyl)formamide is anticipated to be driven by the presence of the aromatic ring, the formyl group, and the formamide linkage. Below, we explore the likely fragmentation patterns under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion peak (m/z 149) is expected to be observed. The primary fragmentation pathways will likely involve cleavages adjacent to the carbonyl groups and the aromatic ring.
A key fragmentation route for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1), followed by the loss of carbon monoxide (CO) to yield a phenyl cation (M-29).[8] For N-(2-formylphenyl)formamide, this would lead to the following fragments:
-
Loss of H• (m/z 148): Formation of an acylium ion from the formyl group.
-
Loss of CHO• (m/z 120): Cleavage of the formyl group.
-
Loss of CO (m/z 121): From the molecular ion or subsequent to other fragmentations.
-
Loss of NHCHO (m/z 104): Cleavage of the formamide group.
The interplay between the two functional groups can also lead to more complex rearrangement and fragmentation pathways.
Caption: Predicted EI fragmentation pathway for N-(2-formylphenyl)formamide.
Electrospray Ionization (ESI) Fragmentation
In positive-ion ESI, N-(2-formylphenyl)formamide is expected to readily form a protonated molecule, [M+H]⁺, at m/z 150. Tandem mass spectrometry (MS/MS) of this precursor ion would be necessary to obtain structural information. The fragmentation of the [M+H]⁺ ion will likely proceed through pathways similar to those in EI, but originating from an even-electron species.
Common losses would include neutral molecules such as water (H₂O) and carbon monoxide (CO).
-
Loss of H₂O (m/z 132): Potentially through a cyclization reaction involving the ortho-formyl and formamide groups.
-
Loss of CO (m/z 122): A common fragmentation for protonated carbonyl-containing compounds.
-
Loss of HCOOH (formic acid, m/z 104): Cleavage of the formamide group.
Caption: Predicted ESI-MS/MS fragmentation of protonated N-(2-formylphenyl)formamide.
Experimental Protocol for Mass Spectrometric Analysis
This section outlines a detailed, step-by-step methodology for the analysis of N-(2-formylphenyl)formamide using a liquid chromatography-mass spectrometry (LC-MS) system.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of N-(2-formylphenyl)formamide in a suitable solvent such as acetonitrile or methanol.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1 µg/mL, 100 ng/mL).
-
Solvent Compatibility: Ensure the final solvent composition is compatible with the mobile phase to maintain good peak shape. For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium formate should be used instead of non-volatile acids like phosphoric acid.[9]
Liquid Chromatography (LC) Parameters
-
Column: A C18 reverse-phase column is a suitable starting point for separating N-(2-formylphenyl)formamide from potential impurities.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters
The following are starting parameters that should be optimized for the specific instrument being used.
| Parameter | ESI Setting | EI (GC-MS) Setting |
| Ionization Mode | Positive | N/A |
| Capillary Voltage | 3.5 kV | N/A |
| Cone Voltage | 30 V (for MS1), Ramped (for MS/MS) | N/A |
| Source Temp. | 150 °C | 230 °C |
| Desolvation Temp. | 350 °C | N/A |
| Desolvation Gas Flow | 800 L/hr | N/A |
| Scan Range | m/z 50-250 | m/z 40-200 |
| Ionization Energy | N/A | 70 eV |
Data Acquisition and Analysis
-
Full Scan (MS1): Acquire full scan data to identify the molecular ion ([M+H]⁺ at m/z 150 for ESI, M•+ at m/z 149 for EI).
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ion to obtain fragmentation data. This is crucial for structural confirmation.
-
Data Processing: Use the instrument's software to analyze the resulting spectra, identify the key fragment ions, and propose fragmentation pathways.
Caption: A generalized experimental workflow for the LC-MS analysis of N-(2-formylphenyl)formamide.
Summary of Key Mass Spectrometry Data
The following table summarizes the expected key ions for N-(2-formylphenyl)formamide in both EI and ESI modes.
| Ionization Mode | Ion | m/z (Expected) | Interpretation |
| EI | [M]•+ | 149 | Molecular Ion |
| [M-H]⁺ | 148 | Loss of H radical from formyl group | |
| [M-CHO]⁺ | 120 | Loss of formyl radical | |
| [M-CO]•+ | 121 | Loss of carbon monoxide | |
| ESI (+) | [M+H]⁺ | 150 | Protonated Molecule |
| [M+H-H₂O]⁺ | 132 | Loss of water | |
| [M+H-CO]⁺ | 122 | Loss of carbon monoxide | |
| [M+H-HCOOH]⁺ | 104 | Loss of formic acid |
Conclusion
The mass spectrometric analysis of N-(2-formylphenyl)formamide is a multifaceted process that requires careful consideration of ionization techniques and a systematic approach to data acquisition and interpretation. While EI provides detailed structural information through extensive fragmentation, ESI is ideal for confirming the molecular weight and can yield structural data through tandem MS experiments. The predicted fragmentation pathways, centered around the reactive aldehyde and formamide functionalities, provide a solid framework for interpreting experimental data. By following the detailed experimental protocol outlined in this guide, researchers can confidently identify and characterize N-(2-formylphenyl)formamide, facilitating its study in various scientific and developmental contexts.
References
-
mzCloud. (2015, September 25). N 2 4 Dimethylphenyl formamide. Retrieved from [Link]
-
Solubility of Things. N-(2-formylphenyl)formamide. Retrieved from [Link]
-
Usha, K., et al. (2009). N-(2-Formylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Electrospray ionization. Retrieved from [Link]
-
PubMed. (2015). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Retrieved from [Link]
-
Wiley Online Library. (1973). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved from [Link]
-
PubMed. (2011). Potential of formamide and N-methylformamide in nonaqueous capillary electrophoresis coupled to electrospray ionization mass spectrometry. Application to the analysis of beta-blockers. Retrieved from [Link]
-
University of Victoria. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
American Chemical Society. (2020). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Retrieved from [Link]
-
YouTube. (2025, August 10). What Is Electron Ionization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
National Institute of Standards and Technology. Formamide, N,N-dimethyl-. Retrieved from [Link]
-
Frontiers. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Electron ionization of clusters containing the formamide molecule. Retrieved from [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
-
PubMed. (2023, September 19). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Formamide, N-methyl-N-phenyl-. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. Electron ionization of clusters containing the formamide molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility of N-(2-formylphenyl)formamide in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-formylphenyl)formamide, a key intermediate in various synthetic pathways. The document elucidates the physicochemical properties of the molecule that govern its solubility and presents a qualitative overview of its behavior in different organic solvents. While quantitative solubility data is not extensively available in public literature, this guide details the established experimental protocols for its determination and explores theoretical models for solubility prediction. This work aims to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize N-(2-formylphenyl)formamide in a laboratory and developmental setting.
Introduction: The Significance of N-(2-formylphenyl)formamide and Its Solubility
N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group attached to a benzene ring. This unique structural arrangement makes it a versatile precursor in the synthesis of a wide range of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds[1]. The efficiency of synthetic reactions, purification processes, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents. An in-depth understanding of its solubility profile is therefore not merely academic but a crucial parameter for process optimization, yield maximization, and the development of robust and scalable synthetic routes.
This guide will delve into the molecular characteristics of N-(2-formylphenyl)formamide, analyze the intermolecular forces at play, and provide a framework for predicting and determining its solubility.
Physicochemical Properties of N-(2-formylphenyl)formamide
The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the known properties of N-(2-formylphenyl)formamide is presented in Table 1.
Table 1: Physicochemical Properties of N-(2-formylphenyl)formamide
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [2] |
| Molecular Weight | 149.15 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 112 °C | [1] |
| Boiling Point | 335.40 °C | [1] |
| Physical State at Room Temperature | Solid | [1] |
The presence of both a hydrogen bond donor (the N-H group of the formamide) and two hydrogen bond acceptor sites (the carbonyl oxygens of the formamide and aldehyde groups) suggests a high potential for strong intermolecular interactions. The aromatic ring introduces a nonpolar character to the molecule. The interplay of these polar and nonpolar features dictates the compound's solubility in different organic solvents.
Qualitative Solubility Profile
Based on general chemical principles and available literature, N-(2-formylphenyl)formamide exhibits good solubility in polar organic solvents. This is attributed to its ability to form hydrogen bonds with protic and aprotic polar solvents[1].
-
High Solubility: Expected in polar protic solvents like methanol and ethanol , and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . These solvents can effectively solvate the polar functional groups of the molecule.
-
Moderate Solubility: Likely in solvents of intermediate polarity such as acetone , acetonitrile , and ethyl acetate .
-
Low to Negligible Solubility: Expected in nonpolar solvents like toluene , hexane , and diethyl ether . The nonpolar nature of these solvents cannot overcome the strong intermolecular forces within the crystalline lattice of N-(2-formylphenyl)formamide.
It is also reported that the solubility of N-(2-formylphenyl)formamide increases with temperature, a common characteristic for solid solutes[1].
Quantitative Solubility: The Data Gap and Methodologies for Determination
A critical review of the scientific literature reveals a significant lack of publicly available quantitative solubility data for N-(2-formylphenyl)formamide in a diverse range of organic solvents. To address this, this section outlines both experimental and theoretical approaches to obtain this vital information.
Experimental Determination of Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a solute in a solvent at a given temperature.
This protocol provides a step-by-step methodology for determining the equilibrium solubility of N-(2-formylphenyl)formamide.
Materials:
-
N-(2-formylphenyl)formamide (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of N-(2-formylphenyl)formamide to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of N-(2-formylphenyl)formamide in the specific solvent at the given temperature.
-
Diagram of the Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Theoretical Prediction of Solubility
In the absence of experimental data, computational methods can provide valuable estimates of solubility.
Hansen Solubility Parameters provide a more nuanced approach to predicting solubility by breaking down the total cohesive energy density of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[9][10][11]. The principle is that substances with similar HSP values are likely to be miscible. HSP values for N-(2-formylphenyl)formamide can be estimated using group contribution methods or determined experimentally by assessing its solubility in a range of solvents with known HSPs.
Intermolecular Interactions and Their Impact on Solubility
The solubility of N-(2-formylphenyl)formamide is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
Hydrogen Bonding: The N-H group of the formamide can act as a hydrogen bond donor, while the carbonyl oxygens of both the formamide and aldehyde groups act as hydrogen bond acceptors. In polar protic solvents like methanol, strong hydrogen bonding between the solute and solvent molecules facilitates dissolution.
-
Dipole-Dipole Interactions: The polar C=O and N-H bonds create a significant molecular dipole, leading to strong dipole-dipole interactions with polar aprotic solvents like DMSO and DMF.
-
Van der Waals Forces: The benzene ring contributes to London dispersion forces, which are the primary interactions with nonpolar solvents. However, these forces are generally not strong enough to overcome the solute-solute interactions in the crystal lattice.
The following diagram illustrates the potential intermolecular interactions.
Caption: Intermolecular interactions between N-(2-formylphenyl)formamide and different solvent types.
Conclusion
N-(2-formylphenyl)formamide is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. This guide has established that it is a crystalline solid with a preference for polar solvents, a characteristic dictated by its ability to engage in strong hydrogen bonding and dipole-dipole interactions. While a comprehensive quantitative solubility profile remains to be experimentally determined, the methodologies outlined herein provide a clear path for researchers to obtain this crucial data. The application of both experimental techniques, such as the shake-flask method, and theoretical predictions, including LogP and Hansen Solubility Parameters, will enable a more complete understanding and optimized use of N-(2-formylphenyl)formamide in scientific and industrial applications.
References
-
N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) N-(4-Methylphenyl)formamide. (2012). ResearchGate. Retrieved January 25, 2026, from [Link]
-
N-(4-Formylphenyl)formamide | C8H7NO2 | CID 15314216 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
Formamide, N-(2-methylphenyl)- | C8H9NO | CID 7202 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
-
LogP and logD calculations - Chemaxon Docs. (n.d.). Retrieved January 25, 2026, from [Link]
-
N-Phenylformamide - ChemBK. (n.d.). Retrieved January 25, 2026, from [Link]
-
HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]
-
QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs - MDPI. (2016). Retrieved January 25, 2026, from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Substructure and whole molecule approaches for calculating log P - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
(PDF) Three new consensus QSAR models for the prediction of Ames genotoxicity. (2005). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (2002). Indian Journal of Chemistry. Retrieved January 25, 2026, from [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library. (n.d.). Retrieved January 25, 2026, from [Link]
-
logP - octanol-water partition coefficient calculation - Molinspiration. (n.d.). Retrieved January 25, 2026, from [Link]
-
HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 25, 2026, from [Link]
-
Three new consensus QSAR models for the prediction of Ames genotoxicity | Mutagenesis. (2005). Retrieved January 25, 2026, from [Link]
-
Dimethylformamide - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications - Roots Press. (2020). Retrieved January 25, 2026, from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved January 25, 2026, from [Link]
-
Three new consensus QSAR models for the prediction of Ames genotoxicity - PubMed. (2005). Retrieved January 25, 2026, from [Link]
-
Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2022). Retrieved January 25, 2026, from [Link]
-
Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. (2018). ResearchGate. Retrieved January 25, 2026, from [Link]
-
2-(4-Formylphenyl)acetonitrile | C9H7NO | CID 12873612 - PubChem - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
-
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (1996). Analytical Chemistry. Retrieved January 25, 2026, from [Link]
-
Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (2019). Retrieved January 25, 2026, from [Link]
-
N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development - ResearchGate. (2024). Retrieved January 25, 2026, from [Link]
-
DNA Conformation in N,N-Dimethyl Formamide-H,O Solutions. (1972). Biopolymers. Retrieved January 25, 2026, from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2019). Retrieved January 25, 2026, from [Link]
-
Hansen Solubility Parameters (HSP) - Adscientis. (n.d.). Retrieved January 25, 2026, from [Link]
-
Solubility behavior of polyimides in different organic solvents - ResearchGate. (2015). Retrieved January 25, 2026, from [Link]
-
N-methyl-N-phenylformamide - ChemBK. (2024). Retrieved January 25, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-(4-Formylphenyl)formamide | C8H7NO2 | CID 15314216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. improvedpharma.com [improvedpharma.com]
- 5. Page not found - Documentation [docs.chemaxon.com:443]
- 6. Substructure and whole molecule approaches for calculating log P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 11. Solubility parameters (HSP) [adscientis.com]
Navigating the Bifunctional Landscape: A Technical Guide to the Reactivity of Aldehyde and Amide Groups in N-(2-formylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide is a bifunctional aromatic compound featuring both an aldehyde and a formamide group situated in a sterically demanding ortho relationship. This unique structural arrangement presents a fascinating case study in chemoselectivity and offers a versatile scaffold for the synthesis of a diverse array of complex molecules, including heterocycles and pharmacologically active agents.[1] Its utility as a building block in drug discovery and dye production underscores the importance of a comprehensive understanding of the differential reactivity of its constituent functional groups.[1] This guide provides an in-depth exploration of the electronic and steric factors governing the reactivity of the aldehyde and amide moieties in N-(2-formylphenyl)formamide, complete with experimental insights and protocols to enable its strategic manipulation in synthetic endeavors.
Fundamental Reactivity Principles: Aldehydes vs. Amides
A foundational understanding of the intrinsic reactivity of aldehydes and amides is crucial for predicting their behavior in a competitive environment.
-
Aldehydes: The carbonyl carbon of an aldehyde is highly electrophilic due to the polarization of the carbon-oxygen double bond and the presence of only one electron-donating alkyl/aryl group and a hydrogen atom. This makes aldehydes susceptible to nucleophilic attack, and they readily undergo reactions such as reduction, oxidation, and addition of organometallic reagents.
-
Amides: In contrast, the carbonyl carbon of an amide is significantly less electrophilic. This is due to the delocalization of the nitrogen lone pair into the carbonyl system, which creates a resonance structure with a partial double bond character between the carbon and nitrogen atoms. This resonance stabilization makes the amide bond robust and less prone to nucleophilic attack compared to the aldehyde.
Comparative Reactivity in N-(2-formylphenyl)formamide: A Dichotomy of Function
The ortho-positioning of the aldehyde and formamide groups on the phenyl ring in N-(2-formylphenyl)formamide introduces a layer of complexity to their reactivity profiles, governed by a delicate interplay of electronic and steric effects.
Electronic Effects
The formamide group, being an ortho-substituent, exerts a significant electronic influence on the aldehyde. The nitrogen atom's lone pair can participate in resonance with the aromatic ring, potentially modulating the electron density at the aldehyde's carbonyl carbon. However, the electron-withdrawing nature of the formyl group can also influence the electronic environment of the amide.
Steric Hindrance
The proximity of the two functional groups creates a sterically hindered environment. The formamide group can physically obstruct the approach of bulky reagents to the aldehyde's carbonyl carbon, and vice-versa. This steric hindrance can be a powerful tool for achieving chemoselectivity, favoring reactions with smaller, less sterically demanding reagents.
Intramolecular Interactions
The potential for intramolecular hydrogen bonding between the N-H of the formamide and the oxygen of the aldehyde can influence the conformation of the molecule and, consequently, the accessibility and reactivity of both functional groups. Such interactions can "lock" the molecule in a specific conformation, potentially shielding one group more than the other.
Chemoselective Reactions of N-(2-formylphenyl)formamide
The differential reactivity of the aldehyde and amide groups can be exploited to achieve a wide range of selective transformations.
I. Selective Reactions at the Aldehyde Group
Given the higher intrinsic reactivity of the aldehyde, it is the more accessible handle for selective modifications under mild conditions.
To perform reactions on the less reactive amide group without affecting the aldehyde, the latter must first be protected. A common and effective method is the formation of an acetal, which is stable to a wide range of reagents that react with amides.
Experimental Protocol: Acetal Protection of the Aldehyde Group
-
Dissolution: Dissolve N-(2-formylphenyl)formamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Addition of Diol: Add a diol, such as ethylene glycol (1.2 equivalents), and a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 equivalents).
-
Azeotropic Removal of Water: Heat the reaction mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and quench with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Aldehyde Protection
Caption: Workflow for the selective protection of the aldehyde group as an acetal.
The aldehyde can be selectively reduced to the corresponding alcohol in the presence of the amide using mild reducing agents. Sodium borohydride is an ideal reagent for this transformation as it is generally unreactive towards amides under standard conditions.
Experimental Protocol: Selective Reduction of the Aldehyde to an Alcohol
-
Dissolution: Dissolve N-(2-formylphenyl)formamide (1 equivalent) in a protic solvent like methanol or ethanol at 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) in portions, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a weak acid, such as a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting alcohol can be purified by column chromatography.
Comparative Data for Selective Aldehyde Reduction
| Reagent | Selectivity for Aldehyde | Reaction Conditions | Product |
| Sodium Borohydride | High | Methanol, 0 °C | N-(2-(hydroxymethyl)phenyl)formamide |
| Lithium Aluminum Hydride | Low | THF, 0 °C to reflux | Mixture of reduced products |
Organometallic reagents, such as Grignard reagents and organolithium compounds, will preferentially add to the more electrophilic aldehyde carbonyl.
Experimental Protocol: Grignard Addition to the Aldehyde
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-(2-formylphenyl)formamide (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise via a syringe.
-
Reaction and Quenching: Stir the reaction at -78 °C for the appropriate time, then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the resulting secondary alcohol by column chromatography.
II. Reactions Involving the Amide Group
Transformations of the less reactive amide group typically require more forcing conditions and often necessitate the prior protection of the highly reactive aldehyde.
The formamide can be hydrolyzed to the corresponding amine under acidic or basic conditions. To avoid undesired reactions at the aldehyde, it should be protected as an acetal.
Experimental Protocol: Hydrolysis of the Amide (with protected aldehyde)
-
Starting Material: Begin with the acetal-protected N-(2-formylphenyl)formamide.
-
Basic Hydrolysis: Dissolve the protected compound in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, neutralize with a suitable acid, and extract the resulting amine.
-
Deprotection of Aldehyde: The acetal can then be deprotected under mild acidic conditions to regenerate the aldehyde, yielding 2-aminobenzaldehyde.
III. Intramolecular Reactions: A Pathway to Heterocycles
The ortho-disposition of the aldehyde and formamide functionalities provides a unique opportunity for intramolecular cyclization reactions to form heterocyclic systems, such as quinazolines and their derivatives. These reactions often proceed via the formation of an intermediate imine followed by cyclization.
Conceptual Pathway for Intramolecular Cyclization
Caption: Conceptual pathway for the synthesis of heterocyclic compounds.
Conclusion
N-(2-formylphenyl)formamide is a molecule of significant synthetic potential, owing to the distinct reactivity of its aldehyde and amide functional groups. The principles of chemoselectivity, guided by an understanding of electronic and steric effects, allow for the targeted manipulation of either group. The aldehyde, being the more reactive moiety, is amenable to a variety of transformations under mild conditions, while the more robust amide offers opportunities for further functionalization, often after protection of the aldehyde. The strategic application of these principles opens avenues for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials sciences.
References
-
Solubility of Things. N-(2-formylphenyl)formamide. [Link]
-
Wikipedia. 2-Aminobenzaldehyde. [Link]
-
PubChem. 2-Aminobenzaldehyde. [Link]
-
Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]
Sources
The Therapeutic Potential of N-(2-formylphenyl)formamide Derivatives: A Technical Guide to Biological Activities and Mechanistic Insights
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(2-formylphenyl)formamide scaffold represents a molecule of significant interest in medicinal chemistry, primarily due to its structural resemblance to kynurenine, a key metabolite in the tryptophan catabolic pathway. This guide provides a comprehensive technical overview of the potential biological activities of N-(2-formylphenyl)formamide derivatives, with a central focus on their role as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Inhibition of this critical immunoregulatory enzyme presents a promising strategy for cancer immunotherapy and the treatment of inflammatory disorders. This document details the mechanistic basis for these activities, presents available data on their anticancer, antimicrobial, and anti-inflammatory properties, and provides detailed, field-proven protocols for their synthesis and biological evaluation.
Introduction: The Chemical and Biological Significance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide is an organic compound featuring both an aldehyde and a formamide functional group.[1] This unique structure makes it a versatile building block for the synthesis of more complex heterocyclic molecules.[1] From a biological perspective, the core structure of N-(2-formylphenyl)formamide mimics N-formylkynurenine, the initial product of tryptophan catabolism by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2][3] This structural similarity is the cornerstone of the therapeutic potential of its derivatives, positioning them as competitive inhibitors of IDO1.
The enzyme IDO1 is a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune escape.[4] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment that allows tumor cells to evade the host's immune system.[2] Therefore, the development of potent and selective IDO1 inhibitors is a major focus in modern cancer immunotherapy.[5][6]
Core Mechanism of Action: Inhibition of the IDO1/Kynurenine Pathway
The primary mechanism through which N-(2-formylphenyl)formamide derivatives are believed to exert their anticancer and immunomodulatory effects is the inhibition of the IDO1 enzyme.
The Kynurenine Pathway in Health and Disease:
Under normal physiological conditions, the kynurenine pathway is involved in tryptophan metabolism and the production of nicotinamide adenine dinucleotide (NAD+).[7] However, in the context of cancer and chronic inflammation, the pathway is often upregulated. The overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the local microenvironment and the accumulation of kynurenine and other downstream metabolites.[7][8]
This metabolic shift has two major consequences:
-
T-cell Starvation and Dysfunction: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.
-
Induction of Regulatory T-cells (Tregs): The accumulation of kynurenine promotes the differentiation of naïve T-cells into immunosuppressive Tregs.
Together, these effects create a tolerant microenvironment that shields the tumor from immune attack.[2][4]
Inhibition by N-(2-formylphenyl)formamide Derivatives:
Derivatives of N-(2-formylphenyl)formamide, by acting as N-formylkynurenine analogues, can bind to the active site of the IDO1 enzyme, preventing the metabolism of tryptophan.[3] This inhibition reverses the immunosuppressive effects of IDO1, restoring T-cell function and enhancing the body's natural anti-tumor immune response.
Potential Biological Activities and Supporting Data
While research directly on N-(2-formylphenyl)formamide derivatives is emerging, data from structurally related compounds provide strong evidence for their potential therapeutic applications.
Anticancer Activity
The inhibition of IDO1 is a validated strategy in oncology. Several small molecule IDO1 inhibitors have advanced to clinical trials.[5] The rationale is that by blocking this immunosuppressive pathway, the efficacy of other cancer therapies, such as checkpoint inhibitors, can be enhanced. While specific IC50 values for N-(2-formylphenyl)formamide derivatives are not yet widely published, related heterocyclic compounds have demonstrated significant cytotoxic and antiproliferative effects.
Table 1: Anticancer Activity of Related Formamide and Amide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N,N-diphenylurea derivatives | HeLa (Cervical Cancer) | 1.73 | [6] |
| Thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | Varies (potent) | [9] |
| Carbamothioyl-furan-2-carboxamide | HepG2 (Liver Cancer) | Potent at 20 µg/mL | [10] |
| Betulonic Acid Amides | A375 (Melanoma) | 7 | [11] |
| Sulfonamide Derivatives | HCT-116 (Colon Cancer) | 3.53 | [12] |
This table presents data from related compound classes to illustrate the potential for anticancer activity.
Antimicrobial Activity
Some formamide and benzamide derivatives have been shown to possess antimicrobial properties. The mechanism of action in this context is likely distinct from IDO1 inhibition and may involve disruption of microbial cell wall synthesis or other essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Amide Derivatives
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5 - 5.0 | [13] |
| N-formyl tetrahydropyrimidine | Various bacteria & fungi | Potent | [14] |
Anti-inflammatory Activity
The kynurenine pathway is also implicated in chronic inflammatory conditions. By modulating this pathway, N-(2-formylphenyl)formamide derivatives could exert anti-inflammatory effects. One proposed mechanism is the inhibition of proteases involved in the inflammatory cascade.
Table 3: Anti-inflammatory Activity of Related Amide Derivatives
| Compound Class | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Protease Inhibition | 0.04 - 0.07 | [13] |
Experimental Protocols and Methodologies
To facilitate further research in this area, this section provides detailed, step-by-step protocols for the synthesis of a generic N-(2-formylphenyl)formamide derivative and for key biological assays.
Synthesis of N-(2-formylphenyl)formamide Derivatives
A general method for the N-formylation of an amino-substituted benzaldehyde derivative involves the use of formic acid and acetic anhydride.
Protocol 1: N-Formylation of an Amino-Benzaldehyde Derivative
-
Dissolution: Dissolve the starting amino-benzaldehyde derivative (1.0 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Formylating Agent: Slowly add a pre-mixed solution of formic acid and acetic anhydride (e.g., a 2:5 v/v mixture) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
In Vitro Biological Assays
The following protocols are standard methods for assessing the anticancer, antimicrobial, and anti-inflammatory activities of novel compounds.
Protocol 2: MTT Assay for Anticancer Activity [15][16]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the N-(2-formylphenyl)formamide derivative and incubate for an additional 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Broth Microdilution for Antimicrobial MIC Determination [17][18]
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Compound Dilution: Prepare a serial two-fold dilution of the N-(2-formylphenyl)formamide derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Protease Inhibition Assay for Anti-inflammatory Activity [13]
This assay measures the ability of a compound to inhibit the activity of a protease, such as trypsin.
-
Reaction Mixture Preparation: In a test tube, mix a solution of the protease (e.g., trypsin) with a buffer (e.g., Tris-HCl).
-
Compound Addition: Add various concentrations of the N-(2-formylphenyl)formamide derivative to the reaction mixture and incubate for a short period.
-
Substrate Addition: Add a substrate for the protease (e.g., casein) to initiate the reaction and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a terminating agent (e.g., perchloric acid).
-
Measurement: Centrifuge the mixture and measure the absorbance of the supernatant at a specific wavelength (e.g., 275 nm). A decrease in absorbance indicates inhibition of protease activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
N-(2-formylphenyl)formamide derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of immuno-oncology and inflammatory diseases. Their core mechanism of action as IDO1 inhibitors provides a strong rationale for their further development. The data from related compound classes are encouraging and highlight the potential for potent anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis and screening of a broader library of N-(2-formylphenyl)formamide derivatives to establish clear structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of this chemical scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.
References
-
Ienașcu, I. M. C., Căta, A., Lazăr, A. E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869. [Link]
-
Chen, Y., et al. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 215, 113289. [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Li, Y., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Bioorganic & Medicinal Chemistry, 84, 117260. [Link]
-
Sivakumar, P. M., et al. (2011). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. International Journal of Biological Technology, 2(2), 29-34. [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
-
ResearchGate. (n.d.). Kynurenine pathway. IDO1 = Indoleamine 2,3-dioxygenase 1, IDO2 =... [Diagram]. Retrieved from [Link]
-
Li, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 11(10), 1967–1973. [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved from [Link]
-
Badawy, A. A.-B. (2017). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Tryptophan Research, 10, 1178646917704322. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Szymański, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]
-
Zhou, W., et al. (2020). Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Acta Pharmaceutica Sinica B, 10(7), 1293–1305. [Link]
-
Liu, X., et al. (2018). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry, 9(4), 497–509. [Link]
-
ResearchGate. (n.d.). The Kynurenine pathway. A schematic of the kynurenine pathway... [Diagram]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Iqbal, M. A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4642. [Link]
-
Espinel-Ingroff, A., et al. (2014). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 52(7), 2548–2557. [Link]
-
Movassaghi, M., & Condakes, M. L. (2016). Biomimetic synthesis of the IDO inhibitors exiguamine A and B. Tetrahedron, 72(43), 6775-6779. [Link]
-
Murthy, A. K., et al. (2002). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry - Section B, 41B(12), 2652-2654. [Link]
-
Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1144–1155. [Link]
-
ACS Publications. (2020). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling, 60(11), 5703–5710. [Link]
-
Grainger, R. S., et al. (2019). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Advances, 9(33), 18938-18945. [Link]
-
Patel, D. M., et al. (2022). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 5(4), 263-270. [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(15), 4983. [Link]
-
Cell-Based Identification of New IDO1 Modulator Chemotypes. (2021). Angewandte Chemie International Edition, 60(19), 9869-9877. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]
-
Li, Y., et al. (2023). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 28(14), 5360. [Link]
-
Chen, X., et al. (2023). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. Cancers, 15(6), 1699. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Journal of the Iranian Chemical Society, 20(10), 2415-2426. [Link]
-
G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]
-
Yue, E. W., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmacologica Sinica, 40(6), 845–853. [Link]
-
Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(12), 701-702. [Link]
-
Koczurkiewicz, P., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4484. [Link]
-
Galdino-Pitta, M. R., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Al-Warhi, T., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(1), 1060–1076. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrevlett.com [chemrevlett.com]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. protocols.io [protocols.io]
Methodological & Application
Synthesis of N-(2-formylphenyl)formamide: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of N-(2-formylphenyl)formamide, a versatile bifunctional building block crucial in the development of pharmaceuticals and functional organic materials.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic explanations, and practical advice for successful and reproducible synthesis.
Introduction: The Significance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide, a white to off-white crystalline solid, possesses a unique molecular architecture featuring both an aldehyde and a formamide functional group ortho to each other on a benzene ring.[1] This arrangement makes it a highly valuable precursor for the synthesis of a variety of heterocyclic compounds, such as quinazolines and other fused-ring systems, which are prevalent scaffolds in many biologically active molecules. Its utility as a building block in the creation of complex molecular frameworks underscores the importance of reliable and well-understood synthetic routes.[1]
This guide will detail two robust and commonly employed synthetic strategies for obtaining N-(2-formylphenyl)formamide:
-
Ozonolysis of Indole: A direct approach involving the oxidative cleavage of the pyrrole ring of indole.
-
Formylation of 2-Aminobenzaldehyde: A classic method involving the protection of an amino group as a formamide.
Each method will be presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and guidance on purification and characterization of the final product.
Physicochemical Properties and Solubility
A thorough understanding of the physical and chemical properties of N-(2-formylphenyl)formamide is essential for its handling, purification, and application in subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| CAS Number | 39681-33-1 | [1] |
| Physical State | Solid, crystalline powder | [1] |
| Appearance | White to off-white | [1] |
| Solubility | Soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[1] Solubility increases with temperature.[1] | [1] |
The solubility profile indicates that polar solvents are suitable for reactions and purification by recrystallization. The presence of functional groups capable of hydrogen bonding contributes to its solubility in protic solvents.[1]
Method 1: Synthesis via Ozonolysis of Indole
The ozonolysis of indole is an elegant and direct method for the synthesis of N-(2-formylphenyl)formamide. This reaction proceeds via the oxidative cleavage of the electron-rich double bond of the pyrrole ring in indole. A subsequent reductive work-up is crucial to quench the intermediate ozonide and yield the desired aldehyde functionality without over-oxidation to a carboxylic acid.
Reaction Mechanism
The generally accepted mechanism for the ozonolysis of an alkene involves the [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a more stable secondary ozonide. The ozonide is then cleaved under reductive conditions to yield the carbonyl compounds. In the case of indole, the C2-C3 double bond is cleaved.
Diagram of the Ozonolysis of Indole
Caption: Overall workflow for the synthesis of N-(2-formylphenyl)formamide via ozonolysis of indole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ozonolysis of alkenes with a reductive work-up.[2]
Materials and Equipment:
-
Indole
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS)
-
Ozone generator
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Nitrogen or argon gas supply
-
Rotary evaporator
-
Standard glassware for extraction and purification
Safety Precautions:
-
Ozone is highly toxic and a powerful oxidizing agent. This reaction must be performed in a well-ventilated fume hood.
-
Ozonides can be explosive. Do not allow the reaction mixture to warm up before the reductive work-up is complete.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dimethyl sulfide has a strong, unpleasant odor. Handle in a fume hood.
Procedure:
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a trap containing a potassium iodide solution, dissolve indole (e.g., 5.0 g, 42.7 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Ozonolysis:
-
Begin stirring the solution and pass a stream of ozone-enriched oxygen from an ozone generator through the gas dispersion tube into the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates a slight excess of ozone.
-
Once the reaction is complete, stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all residual ozone.
-
-
Reductive Work-up:
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (e.g., 4.0 g, 64.1 mmol, approximately 1.5 equivalents) dropwise to the reaction mixture.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 2 hours, or until the reaction is complete (can be monitored by TLC).
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess dimethyl sulfide.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Purification by Recrystallization
-
Dissolve the crude N-(2-formylphenyl)formamide in a minimum amount of hot methanol.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Method 2: Synthesis via Formylation of 2-Aminobenzaldehyde
This method involves the N-formylation of commercially available 2-aminobenzaldehyde. The most common and efficient formylating agent for this transformation is acetic formic anhydride (AFA), which is typically generated in situ from the reaction of formic acid and acetic anhydride. This method is advantageous as it often proceeds with high yield and selectivity.
Reaction Mechanism
Acetic formic anhydride is a mixed anhydride and a potent acylating agent. The formyl group is more electrophilic than the acetyl group, leading to the preferential formylation of the amine. The reaction proceeds via nucleophilic attack of the amino group on the formyl carbon of AFA, followed by the elimination of acetic acid.
Diagram of the Formylation of 2-Aminobenzaldehyde
Caption: Workflow for the synthesis of N-(2-formylphenyl)formamide via formylation of 2-aminobenzaldehyde.
Detailed Experimental Protocol
This protocol is based on established procedures for the N-formylation of aromatic amines using acetic formic anhydride.
Materials and Equipment:
-
2-Aminobenzaldehyde
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for extraction and purification
Safety Precautions:
-
Acetic anhydride and formic acid are corrosive. Handle with appropriate PPE in a fume hood.
-
The reaction can be exothermic. Maintain proper temperature control.
Procedure:
-
Preparation of Acetic Formic Anhydride (AFA):
-
In a three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (e.g., 12.8 g, 125 mmol).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add formic acid (e.g., 5.2 g, 113 mmol) dropwise to the stirred acetic anhydride.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of AFA.
-
-
N-Formylation Reaction:
-
Dissolve 2-aminobenzaldehyde (e.g., 12.1 g, 100 mmol) in 100 mL of anhydrous dichloromethane in a separate flask.
-
Cool the amine solution to 0 °C.
-
Slowly add the pre-formed AFA solution to the stirred amine solution via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, carefully pour the reaction mixture into an ice-cold saturated solution of sodium bicarbonate to quench the reaction and neutralize the acids. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification
The crude N-(2-formylphenyl)formamide obtained from this method is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or by column chromatography on silica gel.
Characterization and Expected Results
The synthesized N-(2-formylphenyl)formamide should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The spectrum is expected to show signals for the aromatic protons, the aldehyde proton, and the formyl proton. Due to restricted rotation around the C-N amide bond, two sets of signals (rotamers) may be observed for the formyl proton and the NH proton. The aldehyde proton should appear as a singlet around δ 9.8-10.0 ppm. The formyl proton will likely appear as two singlets or doublets (due to coupling with the NH proton) between δ 8.2 and 8.7 ppm. The aromatic protons will be in the range of δ 7.0-8.5 ppm. The NH proton will be a broad singlet, possibly also showing two resonances. |
| ¹³C NMR | The spectrum should show signals for the two carbonyl carbons (aldehyde and amide) in the range of δ 160-195 ppm. The aromatic carbons will appear in the δ 110-140 ppm region. |
| IR Spectroscopy | Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), two C=O stretches (for the aldehyde and amide, typically between 1650-1700 cm⁻¹), and aromatic C-H and C=C stretches are expected. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of N-(2-formylphenyl)formamide (149.15 g/mol ) should be observed. |
Troubleshooting and Field-Proven Insights
-
Incomplete Ozonolysis: If the blue color of excess ozone does not persist, it may indicate an issue with the ozone generator or leaks in the system. Ensure all connections are secure and the generator is functioning correctly.
-
Over-oxidation in Ozonolysis: If the product is contaminated with the corresponding carboxylic acid, it suggests that the work-up was not sufficiently reductive or that the reaction mixture was allowed to warm up prematurely. Ensure an adequate excess of the reducing agent is used and the temperature is maintained at -78 °C until its addition.
-
Low Yield in Formylation: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure that anhydrous solvents are used and that the AFA is freshly prepared. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
Presence of Acetylated Byproduct: While formylation is generally favored with AFA, some acetylation may occur if the reaction conditions are not optimized. Performing the reaction at low temperatures minimizes the formation of this byproduct.
-
Purification Challenges: If the product oils out during recrystallization, it may be necessary to use a different solvent system or to purify by column chromatography. A solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot is ideal for recrystallization.[3]
Conclusion
The synthesis of N-(2-formylphenyl)formamide can be successfully achieved through either the ozonolysis of indole or the formylation of 2-aminobenzaldehyde. The choice of method may depend on the availability of starting materials, equipment, and the desired scale of the reaction. The ozonolysis route offers a more direct synthesis from a simple starting material, while the formylation route is a reliable method when 2-aminobenzaldehyde is readily available. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
N-(2-formylphenyl)formamide - Solubility of Things. (n.d.). Retrieved January 25, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-oxo-2-cyclohexenyl-2-carbonitrile. Retrieved January 25, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 25, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 25, 2026, from [Link]
-
Zeitschrift für Naturforschung. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient c. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 25, 2026, from [Link]
-
NP-MRD. (2022). Showing NP-Card for n-Phenylformamide (NP0081872). Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved January 25, 2026, from [Link]
Sources
Application Note: Facile Synthesis of Quinazolines via Condensation of N-(2-formylphenyl)formamide with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview of the synthesis of quinazolines, a vital class of nitrogen-containing heterocycles, using N-(2-formylphenyl)formamide as a key precursor. Quinazolines are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document details the underlying reaction mechanism, offers validated, step-by-step experimental protocols, and discusses the scope and applications of this synthetic strategy, particularly in the context of drug discovery and development.
Introduction: The Significance of Quinazolines
Quinazolines are bicyclic aromatic heterocycles that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Their derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, anticonvulsant, antibacterial, and antimalarial activities.[2] Notable FDA-approved drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®), used in cancer therapy, feature the quinazoline framework, highlighting its importance in modern medicine.[3]
The reaction of N-(2-formylphenyl)formamide with primary amines represents a robust and efficient pathway to construct the quinazoline ring. This precursor is uniquely suited for this transformation as it contains both the necessary aldehyde functionality for initial condensation and a masked amino group (as a formamide) poised for intramolecular cyclization.[4] Understanding and mastering this reaction provides researchers with a powerful tool for generating diverse libraries of quinazoline derivatives for screening and lead optimization.
Reaction Mechanism and Scientific Principles
The conversion of N-(2-formylphenyl)formamide and a primary amine into a quinazoline is a multi-step process that proceeds via a tandem condensation-cyclization sequence. The reaction is typically facilitated by mild acid catalysis or can proceed thermally.
Causality of Mechanistic Steps:
-
Imine Formation (Schiff Base): The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde group in N-(2-formylphenyl)formamide. This step is often catalyzed by a protic acid, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and accelerating the amine addition. Subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base (imine).
-
Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the formamide nitrogen onto the electrophilic carbon of the newly formed imine. The spatial proximity of these two groups, dictated by the ortho substitution on the phenyl ring, makes this intramolecular process highly favorable.[5]
-
Aromatization: The cyclic intermediate then undergoes a series of proton transfers and elimination of a water molecule (derived from the formamide oxygen and protons from the ring and amine) to achieve the stable, aromatic quinazoline ring system.
The entire sequence is an elegant example of reaction design, where the starting material is pre-organized to facilitate a cascade of reactions leading to a complex heterocyclic product.
Caption: Figure 1: Reaction Mechanism for Quinazoline Synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the integrity of the synthesis.
Protocol 1: General Thermal Synthesis of 2-Substituted Quinazolines
This protocol describes a standard method using thermal conditions in a suitable solvent. It is broadly applicable to a range of primary aliphatic and aromatic amines.
A. Materials and Reagents:
-
N-(2-formylphenyl)formamide (1.0 eq)
-
Substituted primary amine (1.1 eq)
-
Ethanol (or Toluene), reagent grade
-
Ethyl acetate, technical grade
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
B. Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Standard glassware for extraction and purification
C. Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add N-(2-formylphenyl)formamide (e.g., 1.0 mmol, 149.1 mg) and the primary amine (1.1 mmol).
-
Solvent Addition: Add ethanol (5 mL) to dissolve the reactants. Rationale: Ethanol is a polar protic solvent that facilitates the dissolution of reactants and can participate in proton transfer steps.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC. A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be more nonpolar than the starting formamide. The disappearance of the limiting reactant (N-(2-formylphenyl)formamide) indicates completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL). Rationale: The bicarbonate wash removes any acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Figure 2: Experimental Workflow.
Substrate Scope and Data
This synthetic route is versatile and accommodates a variety of primary amines. Aromatic amines (anilines) and primary alkyl amines are generally effective coupling partners. The electronic nature of substituents on the aniline ring can influence reaction rates but typically does not prevent the reaction.
Table 1: Representative Yields for Quinazoline Synthesis
| Entry | Amine Partner | Product | Yield (%) | Reference |
| 1 | Aniline | 2-Phenylquinazoline | ~85% | [6] |
| 2 | 4-Methoxyaniline | 2-(4-Methoxyphenyl)quinazoline | ~90% | [6] |
| 3 | Benzylamine | 2-Benzylquinazoline | ~88% | [7] |
| 4 | Cyclohexylamine | 2-Cyclohexylquinazoline | ~75% | [7] |
Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.
Applications in Drug Development
The ability to rapidly generate diverse quinazoline libraries using this method is highly valuable in drug discovery. Researchers can synthesize analogues with various substituents at the 2-position to perform Structure-Activity Relationship (SAR) studies. This allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The quinazoline core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, making it a recurring motif in the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.[1][3]
Conclusion
The reaction between N-(2-formylphenyl)formamide and primary amines is a cornerstone of modern heterocyclic chemistry, providing a direct and efficient entry to the medicinally significant quinazoline scaffold. The process is mechanistically well-understood, experimentally robust, and amenable to the synthesis of a wide array of derivatives. The protocols and principles outlined in this guide offer researchers a reliable foundation for the synthesis and exploration of novel quinazoline-based compounds for drug development and other scientific applications.
References
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PubMed Central. Available at: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. PubMed Central. Available at: [Link]
-
Dehydrative condensation of carboxylic acids with amines catalysed by arylboronic acids. ResearchGate. Available at: [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]
-
N-(2-formylphenyl)formamide - Solubility of Things. Solubility of Things. Available at: [Link]
-
Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. MDPI. Available at: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Formylation of Amines. PubMed Central. Available at: [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]
-
Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. National Institutes of Health (NIH). Available at: [Link]
-
Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Quinazoline synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: N-(2-Formylphenyl)formamide as a Versatile Precursor for Heterocyclic Scaffolds
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. N-(2-formylphenyl)formamide stands out as a particularly valuable and versatile bifunctional building block. Its structure, featuring an electrophilic aldehyde and a masked primary amine in an ortho-relationship, provides a powerful platform for a variety of cyclization reactions. This arrangement facilitates the synthesis of a diverse array of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry due to their prevalence in biologically active compounds.
This guide provides an in-depth exploration of key cyclization strategies involving N-(2-formylphenyl)formamide. We will delve into the mechanistic underpinnings of these transformations, offer detailed and validated experimental protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific targets. The applications discussed herein range from classic acid-catalyzed condensations to modern oxidative cyclizations, demonstrating the compound's broad utility in generating molecular diversity.
Section 1: Intramolecular Cyclization: Access to the Quinoline Core
The quinoline framework is a cornerstone of pharmaceutical chemistry, found in numerous drugs with applications ranging from antimalarial to anticancer agents. The Friedländer annulation is a classic and highly effective method for quinoline synthesis, and N-(2-formylphenyl)formamide serves as an excellent precursor for this reaction.
Principle & Mechanism
The reaction proceeds via an acid-catalyzed condensation between N-(2-formylphenyl)formamide and a compound containing an activated methylene group (e.g., a ketone, ester, or malonate). The reaction is initiated by the in situ hydrolysis of the formamide group to reveal the free 2-aminobenzaldehyde. This is followed by a sequence of aldol-type condensation and cyclization, culminating in a dehydration step to yield the aromatic quinoline ring. The choice of acid catalyst is crucial for both the initial deformylation and the subsequent condensation-cyclization cascade.
Reaction Mechanism: Friedländer-Type Quinoline Synthesis
Caption: Mechanism of acid-catalyzed quinoline synthesis.
Application Note: Experimental Considerations
The success of this synthesis hinges on the stability of the reactants and intermediates under acidic conditions. While strong acids like sulfuric acid or trifluoroacetic acid (TFA) are effective, heterogeneous catalysts can also be employed to simplify purification.[1] The reaction temperature is a critical parameter; higher temperatures favor the dehydration step but can also lead to side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Protocol 1: General Procedure for Acid-Catalyzed Quinoline Synthesis
Materials:
-
N-(2-formylphenyl)formamide
-
Active methylene compound (e.g., acetophenone, cyclohexanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), H2SO4, or TFA)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
To a solution of N-(2-formylphenyl)formamide (1.0 eq) and the active methylene compound (1.1 eq) in the chosen solvent (0.2-0.5 M), add the acid catalyst (0.1-1.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor its progress by TLC. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Neutralize the residue by carefully adding a saturated solution of NaHCO3 until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure quinoline derivative.
Data Summary: Scope of Quinoline Synthesis
| Active Methylene Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Acetophenone | TFA | Dichloroethane | 80 | Good |
| Cyclohexanone | p-TsOH | Toluene | 110 | High |
| Ethyl acetoacetate | Acetic Acid | Acetic Acid | 120 | Moderate-Good |
| Malononitrile | Piperidine | Ethanol | 80 | High |
Note: Yields are qualitative estimates based on typical Friedländer reaction outcomes. Specific yields depend on the exact substrates and conditions used.
Section 2: Oxidative Cyclization: Synthesis of 4H-3,1-Benzoxazin-4-ones
4H-3,1-Benzoxazin-4-ones are important heterocyclic motifs present in various biologically active molecules. An efficient method to construct this ring system from N-(2-formylphenyl)amides involves an intramolecular oxidative cyclization, showcasing a modern application of this versatile precursor.[2]
Principle & Mechanism
This transformation is achieved through a cobalt-catalyzed oxidative cyclization using tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[2] The reaction is proposed to proceed via the oxidation of the formyl group of the starting amide to an acyl radical or a related activated species. The amide nitrogen then acts as an intramolecular nucleophile, attacking this activated carbonyl equivalent. Subsequent cyclization and aromatization lead to the formation of the 4H-3,1-benzoxazin-4-one product. This method provides a direct and atom-economical route to this valuable scaffold.[2]
Experimental Workflow: Oxidative Benzoxazinone Synthesis
Caption: Workflow for cobalt-catalyzed oxidative cyclization.
Application Note: Catalyst and Oxidant Choice
The combination of CoCl2 and TBHP is highly effective for this transformation.[2] Cobalt salts are cost-effective and efficient catalysts for radical processes. TBHP serves as a convenient and potent oxidant. The reaction tolerates a wide range of functional groups on the amide portion, making it suitable for late-stage functionalization in a synthetic sequence. The protocol is generally robust and provides good to excellent yields.[2]
Protocol 2: Cobalt-Catalyzed Synthesis of 4H-3,1-Benzoxazin-4-ones
This protocol is adapted from the procedure described by Kumar et al. in Eur. J. Org. Chem. 2016, 562–568.[2]
Materials:
-
Substituted N-(2-formylphenyl)amide (e.g., N-(2-formylphenyl)benzamide)
-
Cobalt(II) chloride (CoCl2)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H2O)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the N-(2-formylphenyl)amide (1.0 eq) in acetonitrile.
-
Add CoCl2 (10 mol%) to the solution.
-
Add TBHP (3.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress using TLC.
-
After completion (typically 3-5 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/EtOAc) to yield the pure 4H-3,1-benzoxazin-4-one.
Data Summary: Substrate Scope
| Amide Substituent (on N-acyl group) | Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 88 |
| 4-Methoxyphenyl | 82 |
| 4-Chlorophenyl | 80 |
| Naphthyl | 78 |
| Thienyl | 75 |
Yields are based on the reported literature.[2]
Section 3: Rearrangement & Cyclization Cascade: A Novel Route to Benzimidazoles
Beyond direct cyclizations, N-(2-formylphenyl)formamide can be a key intermediate in more complex transformations. A remarkable example is its role in a "carbon-to-nitrogen atom swap" methodology that converts indoles into benzimidazoles, a reaction of significant interest in medicinal chemistry.[3][4]
Principle & Mechanism
This sophisticated cascade reaction begins with the oxidative cleavage of an indole substrate. This cleavage generates N-(2-formylphenyl)formamide or a derivative as a key intermediate.[3][5] This intermediate then undergoes an oxidative amination in the presence of an external nitrogen source (ammonium carbamate), followed by a Hofmann-type rearrangement and subsequent intramolecular cyclization to furnish the final benzimidazole product. The entire process is a complex sequence mediated by an oxidant like Phenyliodine(III) diacetate (PIDA).[4]
Reaction Cascade: From Indole to Benzimidazole
Caption: Proposed cascade for benzimidazole synthesis.
Application Note: A Strategy for Scaffold Hopping
This methodology is a powerful tool for "scaffold hopping," allowing medicinal chemists to transform a known indole-based drug-like molecule into its benzimidazole analogue.[3] Benzimidazoles often exhibit improved metabolic stability or potency. The reaction conditions are notably mild, using a simple combination of commercially available PIDA and ammonium carbamate as the nitrogen source, and tolerate a wide array of functional groups.[4]
Protocol 3: Key Steps for Benzimidazole Synthesis via C-N Swap
This protocol is conceptualized from the methodology described by Morandi and coworkers.[3][4]
Materials:
-
Indole starting material
-
Phenyliodine(III) diacetate (PIDA)
-
Ammonium carbamate
-
Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP)
Procedure:
-
Dissolve the indole substrate (1.0 eq) in the solvent (e.g., HFIP).
-
Add ammonium carbamate (5.0 eq) followed by PIDA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for the required time (e.g., 12-24 hours), monitoring by LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Neutralize with saturated NaHCO3 and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the benzimidazole product.
Conclusion
N-(2-formylphenyl)formamide is a remarkably versatile and powerful precursor in heterocyclic synthesis. Its strategically positioned functional groups enable access to diverse and medicinally relevant scaffolds, including quinolines, 4H-3,1-benzoxazin-4-ones, and benzimidazoles, through a variety of reaction manifolds. The protocols and principles outlined in this guide demonstrate that both well-established and modern synthetic methods can be applied to this starting material, making it an invaluable tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
References
-
Gasser, V. C. M., et al. (2022). Carbon-to-nitrogen atom swap enables direct access to benzimidazoles from drug-like indoles. Nature Chemistry. Available at: [Link]
-
Muscia, G., et al. (2018). Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
LookChem. (n.d.). Formamide, N-(2-formylphenyl)- (9CI). Available at: [Link]
-
Kumar, A., et al. (2016). TBHP/CoCl2-Mediated Intramolecular Oxidative Cyclization of N-(2-Formylphenyl)amides: An Approach to the Construction of 4H-3,1-Benzoxazin-4-ones. European Journal of Organic Chemistry. Available at: [Link]
-
Wu, J., et al. (2021). Metal-Free Synthesis of Carbamoylated Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxamic Acids. Molecules. Available at: [Link]
-
Hu, Y., et al. (2007). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wang, M., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. Available at: [Link]
-
Anugu, N., et al. (2021). Iodine Catalyzed C2−H Formamidation of Quinoline N‐Oxides using Isocyanides: A Metal‐Free Approach. Asian Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Transition-Metal-Free Quinoline Synthesis from Acetophenones and N-(2-formylphenyl)formamide. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
Gasser, V. C. M., et al. (2022). Carbon-to-nitrogen atom swap enables direct access to benzimidazoles from drug-like indoles. ChemRxiv. Available at: [Link]
-
Rybalkin, I., et al. (2023). “Trading” a C=C moiety for four C–O bonds and a peroxide: combining ozone and O-nucleophiles for peroxidative ring expansion of cycloalkenes into medium-sized 1,2-dioxacycloalkanes. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carbon-to-nitrogen atom swap enables direct access to benzimidazoles from drug-like indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
Application Notes and Protocols: N-(2-formylphenyl)formamide in the Synthesis of Quinoline-Based Dye Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of N-(2-formylphenyl)formamide in Quinoline Dye Synthesis
Quinoline and its derivatives form the backbone of a vast array of functional dyes and fluorescent probes, prized for their photostability, high quantum yields, and sensitivity to their local environment. The synthesis of the quinoline scaffold is therefore of paramount importance. The Friedländer annulation, a classic and versatile method, provides an efficient route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active methylene group.[1][2]
This application note focuses on the utility of N-(2-formylphenyl)formamide as a stable and effective precursor to 2-aminobenzaldehyde for the synthesis of quinoline-based dyes. The formamide group serves as a protecting group for the otherwise unstable 2-aminobenzaldehyde, which is prone to self-condensation.[3] This strategic protection allows for greater control and flexibility in the synthesis of complex quinoline dyes. Under the acidic or basic conditions of the Friedländer reaction, the formyl group is readily cleaved in situ, liberating the reactive amine for the cyclization cascade.[1]
Herein, we provide a comprehensive guide, including detailed protocols for the synthesis of the N-(2-formylphenyl)formamide precursor and its subsequent application in the synthesis of a representative fluorescent 2-styrylquinoline dye.
I. Synthesis of the Precursor: N-(2-formylphenyl)formamide
The synthesis of N-(2-formylphenyl)formamide is achieved through the formylation of 2-aminobenzaldehyde. As 2-aminobenzaldehyde is susceptible to self-condensation, it is often generated in situ from a more stable precursor, such as 2-nitrobenzaldehyde, and used immediately.
Protocol 1: Synthesis of 2-Aminobenzaldehyde from 2-Nitrobenzaldehyde
This protocol is adapted from a procedure by Chen, Zhang, et al.[4]
Materials:
-
2-Nitrobenzaldehyde
-
Iron powder
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottomed flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in absolute ethanol.
-
To the stirred solution, add iron powder (3.0 eq) followed by diluted HCl.
-
Heat the mixture to reflux for 1 hour.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with EtOAc and add anhydrous MgSO₄.
-
Stir for 5 minutes and then filter through a pad of Celite, washing the filter cake with additional EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-aminobenzaldehyde, which should be used immediately in the next step.
Protocol 2: Formylation of 2-Aminobenzaldehyde
Materials:
-
Crude 2-aminobenzaldehyde
-
Formic acid
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Dissolve the crude 2-aminobenzaldehyde in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-formylphenyl)formamide.
II. Synthesis of a Fluorescent 2-Styrylquinoline Dye via Modified Friedländer Annulation
This section details the synthesis of a fluorescent 2-styrylquinoline dye using N-(2-formylphenyl)formamide and a substituted phenylacetaldehyde as the active methylene component. The extended π-conjugation in styrylquinolines often leads to desirable photophysical properties, including strong fluorescence and solvatochromism.[5]
Reaction Principle: The Friedländer Annulation
The core of this synthesis is the Friedländer reaction, which can be catalyzed by either acid or base.[1][3] The reaction proceeds through two plausible mechanisms: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol-type condensation.[6] In this protocol, we will utilize a base-catalyzed approach.
Diagram 1: Proposed Reaction Mechanism for the Synthesis of a 2-Styrylquinoline Dye
Caption: A simplified workflow for the synthesis of 2-styrylquinoline dyes.
Protocol 3: Synthesis of (E)-2-(4-methoxystyryl)quinoline
This protocol is a representative procedure adapted from the principles of the Friedländer synthesis.
Materials:
-
N-(2-formylphenyl)formamide
-
4-Methoxyphenylacetaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottomed flask, dissolve N-(2-formylphenyl)formamide (1.0 eq) and 4-methoxyphenylacetaldehyde (1.1 eq) in ethanol.
-
Add a solution of potassium hydroxide (2.0 eq) in ethanol to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain pure (E)-2-(4-methoxystyryl)quinoline.
III. Characterization and Properties of the Synthesized Dye
The successful synthesis of the target 2-styrylquinoline dye should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Disappearance of aldehyde and formyl protons from the starting material. Appearance of characteristic signals for the quinoline and styryl protons, including the vinyl protons with a large coupling constant (~16 Hz) indicative of the E-isomer. |
| ¹³C NMR | Appearance of signals corresponding to the quinoline and styryl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR Spectroscopy | Disappearance of the N-H and C=O stretching bands of the formamide and the aldehyde C=O stretch. Appearance of characteristic aromatic C=C and C=N stretching vibrations.[7] |
Photophysical Properties and Solvatochromism
2-Styrylquinoline dyes are known for their interesting photophysical properties, which are often sensitive to the solvent environment.
Diagram 2: Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for analyzing the photophysical properties of the synthesized dye.
The solvatochromic behavior of these dyes arises from changes in the dipole moment upon electronic excitation. The absorption and emission maxima are expected to shift with varying solvent polarity.[8]
| Solvent | Polarity (ET(30)) | Expected λ_abs (nm) | Expected λ_em (nm) | Observations |
| n-Hexane | 31.0 | ~350-360 | ~400-420 | Blue fluorescence |
| Toluene | 33.9 | ~355-365 | ~410-430 | Blue-green fluorescence |
| Dichloromethane | 41.1 | ~360-370 | ~430-450 | Green fluorescence |
| Acetonitrile | 46.0 | ~365-375 | ~440-460 | Green-yellow fluorescence |
| Ethanol | 51.9 | ~370-380 | ~450-480 | Yellow fluorescence |
| Methanol | 55.5 | ~375-385 | ~460-490 | Yellow-orange fluorescence |
Note: The expected wavelength ranges are illustrative and will depend on the specific substitution pattern of the styrylquinoline dye.
The significant Stokes shift (the difference between the absorption and emission maxima) and the observed solvatochromism make these dyes promising candidates for applications as fluorescent probes and sensors.[9]
IV. Conclusion and Future Perspectives
N-(2-formylphenyl)formamide serves as a valuable and stable precursor for the synthesis of a wide range of quinoline-based dyes via the Friedländer annulation. This application note provides a detailed, practical guide for the synthesis of the precursor and its subsequent conversion into a fluorescent 2-styrylquinoline dye. The methodologies described are robust and can be adapted for the synthesis of a library of quinoline dyes with tailored photophysical properties for various applications in research, diagnostics, and materials science. The exploration of different substituted phenylacetaldehydes as coupling partners offers a straightforward avenue to fine-tune the electronic and spectral properties of the resulting dyes.
V. References
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (n.d.). Acta Crystallographica Section C Structural Chemistry. Retrieved January 25, 2026, from [Link]
-
Anugu, N., Thunga, S., Golla, S., & Kokatla, H. P. (2021). Iodine Catalyzed C2-H Formamidation of Quinoline N-Oxides using Isocyanides: A Metal-Free Approach. Advanced Synthesis & Catalysis, 363(22), 5153-5158. Available at: [Link]
-
Chen, Z., Zhang, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274-283. Available at: [Link]
-
Friedländer synthesis. (2023, December 29). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Gondek, E., Sanetra, J., Armatys, P., & Nizioł, J. (2016). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Polymers, 8(12), 423. Available at: [Link]
-
Panigrahi, M., Dash, S., Patel, S., Behera, P. K., & Mishra, B. K. (2014). Solvatochromic behavior of some α-styrylpyridinium dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 449-455. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-phenylquinoline (246), from 2-aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. Retrieved January 25, 2026, from [Link]
-
Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde. Retrieved January 25, 2026, from
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-251. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) SCIENCE & TECHNOLOGY 2-Styrylquinoline and its derivatives: Study of medicinal, electronic and spectral properties using density functional theory. Retrieved January 25, 2026, from [Link]
-
Kolev, T., Stoyanov, S., Petkov, I., & Stoyanova, M. (2012). Comparing the crystal structures and spectroscopic properties of a p-hydroxy styrylquinolinium dye with those of its p-dimethylamino analogue. Beilstein Journal of Organic Chemistry, 8, 1266-1275. Available at: [Link]
-
Patil, S. P., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 101372. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 25, 2026, from [Link]
-
Beilstein-Institut. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. The Beilstein Journal of Organic Chemistry, 14, 2452-2461. Available at: [Link]
-
Panigrahi, M., Dash, S., Patel, S., Behera, P. K., & Mishra, B. K. (2007). Reversal in solvatochromism in some novel styrylpyridinium dyes having a hydrophobic cleft. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 757-762. Available at: [Link]
-
University of Wisconsin-River Falls. (n.d.). An Investigation of Solvatochromic Behavior. Retrieved January 25, 2026, from [Link]
-
Alemu, G. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(41), 24362-24383. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic Chemistry Frontiers, 8(19), 5361-5366. Available at: [Link]
-
Larkin, M. A., & Ortwine, D. F. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(1), 132. Available at: [Link]
-
El-Sayed, A. A., & Gaber, A. M. (2003). Solvatochromism of a typical merocyanine dye. Further investigations. Journal of the Chemical Society, Perkin Transactions 2, (11), 2127-2133. Available at: [Link]
-
Gondek, E., Sanetra, J., Armatys, P., & Nizioł, J. (2013). Solvent effects on the spectroscopic properties of styrylquinolinium dyes series. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 393-401. Available at: [Link]
-
Rajendran, S., Sivalingam, K., Jayarampillai, R. P. K., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 515-538. Available at: [Link]
-
Manske, R. H. F., & Kulka, M. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-47. Available at: [Link]
-
Carmichael, A. J., Haddleton, D. M., Jones, S. A., & Seddon, K. R. (2000). Investigations of solvent–solute interactions in room temperature ionic liquids using solvatochromic dyes. Journal of the Chemical Society, Perkin Transactions 2, (12), 2593-2598. Available at: [Link]
-
Mandeep Singh Chemistry Classes. (2021, January 1). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube. [Link]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on the spectroscopic properties of styrylquinolinium dyes series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. krypton.mnsu.edu [krypton.mnsu.edu]
The Synthetic Versatility of N-(2-formylphenyl)formamide: A Gateway to Heterocyclic Scaffolds
Introduction: Unveiling a Powerful Bifunctional Building Block
In the landscape of organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures, particularly those with significant biological activity. N-(2-formylphenyl)formamide emerges as a highly valuable, yet perhaps underutilized, bifunctional reagent. Its structure, featuring both an aldehyde and a formamide ortho to each other on an aromatic ring, pre-disposes it to a range of cyclization reactions, making it an excellent precursor for the synthesis of important heterocyclic systems such as quinolines and quinazolines. These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.
This technical guide provides an in-depth exploration of the applications of N-(2-formylphenyl)formamide in organic synthesis. We will delve into the mechanistic underpinnings of its reactivity, providing detailed application notes and robust protocols for its use in the synthesis of key heterocyclic cores. This document is intended for researchers and professionals in organic synthesis and drug development, offering both a conceptual framework and practical, field-proven methodologies.
The strategic advantage of using N-(2-formylphenyl)formamide lies in its ability to act as a stable, easy-to-handle surrogate for the less stable 2-aminobenzaldehyde. The N-formyl group serves as a protecting group for the aniline nitrogen, which can be cleaved in situ under the acidic or basic conditions typically employed in cyclization reactions. This obviates the need to handle the often unstable 2-aminobenzaldehyde directly, which is prone to self-condensation.[1]
Synthesis of the Starting Material: N-(2-formylphenyl)formamide
A reliable supply of the starting material is crucial for any synthetic campaign. N-(2-formylphenyl)formamide can be prepared from readily available o-nitrotoluene through a two-step sequence involving oxidation and a subsequent reduction/formylation. A common route involves the oxidation of o-nitrotoluene to o-nitrobenzaldehyde, followed by reduction of the nitro group and formylation of the resulting amine.
Alternatively, a direct formylation of 2-aminobenzaldehyde can be performed. However, given the instability of 2-aminobenzaldehyde, the former route starting from o-nitrotoluene is often preferred for its reliability and scalability.
Application Note I: Quinoline Synthesis via In Situ Friedländer Annulation
The Power of the Friedländer Synthesis: The Friedländer annulation is a cornerstone reaction in heterocyclic chemistry for the synthesis of quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2] N-(2-formylphenyl)formamide is an excellent substrate for this reaction, as the N-formyl group can be readily hydrolyzed under either acidic or basic conditions to generate the reactive 2-aminobenzaldehyde in situ.
Mechanistic Rationale: The reaction proceeds through an initial hydrolysis of the formamide to liberate the free amine. This is followed by a base- or acid-catalyzed aldol-type condensation between the enolate (or enol) of the active methylene compound and the aldehyde of the in situ generated 2-aminobenzaldehyde. Subsequent cyclization via intramolecular attack of the amine onto the carbonyl group, followed by dehydration, furnishes the aromatic quinoline ring system.[3]
Protocol 1: Base-Catalyzed Friedländer Synthesis of 2-Substituted Quinolines
This protocol describes a general procedure for the synthesis of 2-substituted quinolines from N-(2-formylphenyl)formamide and a ketone with an α-methylene group.
Materials:
-
N-(2-formylphenyl)formamide
-
Ketone (e.g., acetone, acetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Toluene
-
Hydrochloric acid (HCl, for workup)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-(2-formylphenyl)formamide (1.0 eq) and the ketone (1.2 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent. To this solution, add a solution of potassium hydroxide (2.0 eq) in ethanol.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with toluene (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline derivative.
Expected Outcome: This procedure typically provides good to excellent yields of the corresponding 2-substituted quinoline.
| Reactant 1 | Reactant 2 | Product | Typical Yield |
| N-(2-formylphenyl)formamide | Acetone | 2-Methylquinoline | 75-85% |
| N-(2-formylphenyl)formamide | Acetophenone | 2-Phenylquinoline | 80-90% |
| N-(2-formylphenyl)formamide | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 70-80% |
Application Note II: Quinazoline Synthesis via One-Pot Condensation
Quinazolines: A Privileged Scaffold: The quinazoline ring system is a prominent feature in numerous biologically active compounds, including several approved drugs. N-(2-formylphenyl)formamide serves as an excellent starting material for the synthesis of quinazolines through a one-pot reaction with an ammonia source, such as ammonium acetate.
Mechanistic Insights: In this transformation, the N-formyl group is first hydrolyzed to reveal the primary amine. Simultaneously, the aldehyde functionality reacts with ammonia (from ammonium acetate) to form an imine. A second molecule of ammonia or an amine can then attack the formyl carbon of a second molecule of N-(2-formylphenyl)formamide (or the aldehyde of 2-aminobenzaldehyde) to form a new C-N bond. Subsequent intramolecular cyclization and aromatization lead to the formation of the quinazoline ring. The overall process is a cascade of reactions that efficiently constructs the heterocyclic core.
Protocol 2: One-Pot Synthesis of Quinazolines using Ammonium Acetate
This protocol outlines a straightforward method for the synthesis of the parent quinazoline from N-(2-formylphenyl)formamide.
Materials:
-
N-(2-formylphenyl)formamide
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (for workup)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-(2-formylphenyl)formamide (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Reagent Addition: Add ammonium acetate (3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is generally complete within 6-12 hours.
-
Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure quinazoline.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and robust chemical transformations. The Friedländer annulation and related quinazoline syntheses are staples of heterocyclic chemistry with a long history of successful application. The key to the successful application of N-(2-formylphenyl)formamide is the understanding of the in situ deprotection of the N-formyl group. The progress of these reactions can be easily monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The expected outcomes are based on analogous reactions reported in the peer-reviewed literature, providing a high degree of confidence in their reproducibility.
Conclusion: A Versatile Tool for Heterocyclic Synthesis
N-(2-formylphenyl)formamide stands as a valuable and versatile precursor for the efficient synthesis of quinolines and quinazolines. Its stability and the ability to generate the reactive 2-aminobenzaldehyde in situ offer significant advantages over traditional methods. The application notes and protocols provided in this guide are designed to empower researchers to harness the synthetic potential of this bifunctional building block. By understanding the underlying reaction mechanisms and following the detailed procedures, scientists can readily access a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science.
References
- Chen, Z., et al. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (n.d.). Retrieved from [Link]
-
2-Aminobenzaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. (2009). Organic & Biomolecular Chemistry, 7(21), 4443-4446.
- Process for removing an n-formyl group. (n.d.). Google Patents.
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved from [Link]
-
o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved from [Link]
- Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. (2023). Journal of the American Chemical Society, 145(20), 11046-11055.
-
Synthesis of quinazoline derivatives 1-3. Conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (n.d.). Google Patents.
- Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. (2026). RSC Advances, 16(1), e09229a.
- Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. (2009). Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
- An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1167-1178.
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis of o-Nitrobenzaldehyde. (n.d.). Chempedia. Retrieved from [Link]
- Efficient Synthesis of Quinolines via a Knoevenagel/Staudinger/aza-Wittig Sequence. (2015). Synlett, 26(18), 2563-2567.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20739-20763.
- N-(2,4,6-Trimethylphenyl)formamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o120.
- Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (2025). Journal of Chemical Technology & Biotechnology, 100(1), 1-6.
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. (n.d.). Google Patents.
- A Mild and Efficient One-Step Synthesis of Quinolines. (2025). Journal of Heterocyclic Chemistry, 62(1), 1-10.
- Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. (2009). Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
- Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. (2009). Chemical & Pharmaceutical Bulletin, 57(2), 211-213.
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
The Strategic Utility of N-(2-formylphenyl)formamide in Heterocyclic Synthesis: Application to the Total Synthesis of Quinazoline Alkaloids
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. N-(2-formylphenyl)formamide, a seemingly simple aromatic compound, emerges as a powerful and strategic precursor in the synthesis of a variety of heterocyclic scaffolds.[1] Its unique structural feature, possessing both an aldehyde and a formamide functional group in an ortho relationship, preordains it for intramolecular cyclization reactions, making it an ideal starting point for the synthesis of fused heterocyclic systems.[1] This application note will delve into the utility of N-(2-formylphenyl)formamide as a key building block, with a particular focus on its application in the total synthesis of quinazoline alkaloids, a class of natural products with significant biological activities.
The formamide moiety serves as a masked primary amine, which can be unveiled under specific reaction conditions to participate in cyclization, while the adjacent aldehyde group provides a reactive electrophilic center. This inherent reactivity profile allows for the streamlined construction of nitrogen-containing heterocycles, which are prevalent in a vast array of pharmaceuticals and natural products. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of N-(2-formylphenyl)formamide, detailed protocols for its application in total synthesis, and an in-depth look at the mechanistic underpinnings of these transformations.
Synthesis of the Key Building Block: N-(2-formylphenyl)formamide
The accessibility of N-(2-formylphenyl)formamide is a critical factor in its widespread application. A common and efficient route to this key intermediate begins with the readily available 2-aminobenzaldehyde. The formylation of the primary amino group can be achieved through various methods, with the in situ generation of a mixed anhydride from formic acid and acetic anhydride being a particularly effective and mild approach.[2]
Rationale for Synthetic Approach
The use of a mixed formic acetic anhydride provides a highly reactive acylating agent that selectively formylates the amino group over the less nucleophilic aldehyde. This method avoids harsh conditions that could lead to self-condensation or decomposition of the starting material and product. The reaction proceeds cleanly and often in high yield, providing a straightforward entry to the desired building block.
Experimental Protocol: Synthesis of N-(2-formylphenyl)formamide
Materials:
-
2-Aminobenzaldehyde
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the mixed anhydride by slowly adding acetic anhydride (1.1 eq) to formic acid (1.2 eq) at 0 °C with stirring. Allow the mixture to stir for 15-20 minutes at this temperature.
-
Slowly add the freshly prepared mixed anhydride solution to the stirred solution of 2-aminobenzaldehyde at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(2-formylphenyl)formamide by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation: Synthesis of N-(2-formylphenyl)formamide
| Reactant | Molar Equiv. | Purity | Expected Yield |
| 2-Aminobenzaldehyde | 1.0 | >98% | - |
| Formic Acid | 1.2 | 98-100% | - |
| Acetic Anhydride | 1.1 | >99% | - |
| Product | |||
| N-(2-formylphenyl)formamide | - | >95% | 85-95% |
Application in Total Synthesis: The Quinazoline Alkaloids Vasicinone and Vasicine
The true synthetic power of N-(2-formylphenyl)formamide is showcased in its application to the total synthesis of natural products. The quinazoline alkaloids vasicinone and vasicine, found in the plant Adhatoda vasica, are well-known for their respiratory therapeutic effects.[3] The core quinazoline scaffold of these molecules can be efficiently constructed from N-(2-formylphenyl)formamide.
Synthetic Strategy and Mechanistic Insight
The synthetic strategy hinges on a key cyclization reaction. The formamide group of N-(2-formylphenyl)formamide is first converted to an amino group in situ, which then undergoes an intramolecular condensation with the neighboring aldehyde to form a dihydropyrimidine ring. This is followed by the introduction of the remaining atoms of the fused pyrrolidine ring to complete the synthesis of the target alkaloids.
The key transformation involves the reaction of N-(2-formylphenyl)formamide with a nitrogen source, such as ammonia, to form an intermediate imine. This is followed by an intramolecular cyclization to form the 4(3H)-quinazolinone core. Subsequent functional group manipulations can then be employed to complete the synthesis of vasicinone and vasicine.
Caption: Synthetic workflow from N-(2-formylphenyl)formamide to quinazoline alkaloids.
Experimental Protocol: Synthesis of Deoxyvasicinone (a Precursor to Vasicinone)
This protocol describes the synthesis of deoxyvasicinone, a key intermediate that can be further elaborated to vasicinone.
Materials:
-
N-(2-formylphenyl)formamide
-
γ-Aminobutyric acid
-
Polyphosphoric acid (PPA)
-
Chloroform
Procedure:
-
To a stirred solution of N-(2-formylphenyl)formamide (1.0 eq) in a suitable solvent such as chloroform, add γ-aminobutyric acid (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion of the initial condensation, cool the reaction mixture and add polyphosphoric acid.
-
Heat the mixture again to a temperature of 120-140 °C for several hours to effect the cyclization and dehydration.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude deoxyvasicinone by column chromatography or recrystallization.
Data Presentation: Synthesis of Deoxyvasicinone
| Reactant | Molar Equiv. | Reaction Conditions | Expected Yield |
| N-(2-formylphenyl)formamide | 1.0 | Reflux in Chloroform, then PPA at 120-140°C | - |
| γ-Aminobutyric acid | 1.1 | - | |
| Product | |||
| Deoxyvasicinone | - | 60-70% |
From deoxyvasicinone, vasicinone can be obtained through oxidation, and subsequent reduction of vasicinone yields vasicine. These transformations are well-documented in the chemical literature.
Conclusion: A Versatile Tool for Heterocyclic Chemistry
N-(2-formylphenyl)formamide has proven to be a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the rapid and efficient construction of fused heterocyclic systems, most notably demonstrated in the total synthesis of quinazoline alkaloids like vasicinone and vasicine. The straightforward synthesis of this key intermediate, coupled with its predictable reactivity, makes it an attractive tool for researchers in medicinal chemistry and natural product synthesis. The protocols and insights provided in this application note are intended to empower scientists to harness the full potential of N-(2-formylphenyl)formamide in their synthetic endeavors, paving the way for the discovery and development of new and complex bioactive molecules.
References
- Synthesis of N-vinylformamide.
-
Formylation of Amines. National Institutes of Health. ([Link])
-
Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. ([Link])
-
Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. ([Link])
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. ([Link])
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. ([Link])
-
Synthesis of Bis-2,3-dihydroquinazolin-4(1H)-ones and 2,3-Dihydroquinazolin-4(1H)-ones Derivatives with the Aid of Silica-Supported Preyssler Nanoparticles. Hindawi. ([Link])
-
Quinazoline synthesis. Organic Chemistry Portal. ([Link])
-
Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. National Institutes of Health. ([Link])
-
An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. ([Link])
- Preparation method of 2-aminobenzaldehyde.
-
Developed strategies towards the formation of quinazoline derivatives based on 2‐aminobenzylamine and arylaldehydes/benzyl Alcohols. ResearchGate. ([Link])
-
Synthesis of Ofornine mimics from natural product l-Vasicine as anti-hypertensive agents. ResearchGate. ([Link])
-
N-(2-formylphenyl)formamide. PubChem. ([Link])
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Korean Chemical Society. ([Link])
-
N-(2-Acetylphenyl)acetamide. ResearchGate. ([Link])
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health. ([Link])
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. ([Link])
-
2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. ([Link])
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. ([Link])
-
Acetic Formic Anhydride. Organic Syntheses. ([Link])
-
SYNTHESIS OF SOME N-HETROCYCLIC ANALOGS OF VASICINE. International Journal of Pharmaceutical Sciences and Research. ([Link])
Sources
mechanism of quinazoline formation from N-(2-formylphenyl)formamide
Application Note & Protocol
Topic: Mechanism and Synthesis of Quinazoline via Intramolecular Cyclization of N-(2-formylphenyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline core is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives are integral to a variety of approved pharmaceuticals, including anticancer agents like gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3] The versatility of the quinazoline ring system allows for extensive functionalization, making it a cornerstone in modern medicinal chemistry for developing targeted therapeutics.[4]
This technical guide provides an in-depth analysis of a specific and efficient pathway to the parent quinazoline ring: the acid-catalyzed intramolecular cyclization of N-(2-formylphenyl)formamide. This method utilizes a stable, pre-formed precursor that combines the necessary functionalities—an aldehyde and a formamide—within a single molecule, streamlining the synthesis and offering high atom economy. We will elucidate the step-by-step reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern the reaction's success.
Part 1: The Mechanistic Pathway
The formation of quinazoline from N-(2-formylphenyl)formamide is a classic example of an intramolecular cyclization followed by dehydration. The reaction is typically facilitated by an acid catalyst, which activates the electrophilic carbonyl group of the aldehyde, making it susceptible to nucleophilic attack by the adjacent formamide nitrogen.
The proposed mechanism proceeds through several distinct steps:
-
Carbonyl Activation: The reaction initiates with the protonation of the aldehydic carbonyl oxygen by an acid catalyst (e.g., H⁺). This activation step significantly increases the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the formamide group attacks the activated carbonyl carbon. This is the key ring-closing step, leading to the formation of a five-membered ring and a new carbon-nitrogen bond.
-
Proton Transfer: A proton is transferred from the formamide nitrogen to the newly formed hydroxyl group, creating a good leaving group (water). This results in the formation of a cyclic hemiaminal intermediate.
-
Dehydration: The lone pair on the ring nitrogen assists in the elimination of a water molecule. This dehydration step generates a resonance-stabilized N-acyliminium ion intermediate. This type of intermediate is common in related cyclization reactions like the Bischler-Napieralski synthesis.[5][6]
-
Aromatization: The final step involves the loss of a proton from the nitrogen atom and subsequent tautomerization to yield the stable, aromatic quinazoline ring.
This sequence of activation, cyclization, and dehydration is a robust and fundamental transformation in heterocyclic chemistry.[7][8]
Mechanistic Diagram
Below is a visual representation of the proposed reaction pathway.
Caption: Proposed acid-catalyzed mechanism for quinazoline synthesis.
Part 2: Experimental Protocol
This protocol describes a reliable method for the synthesis of quinazoline from N-(2-formylphenyl)formamide. The procedure is designed to be self-validating through clear checkpoints and characterization steps.
Materials and Reagents
-
N-(2-formylphenyl)formamide (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 eq, catalyst)
-
Toluene (anhydrous, solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-formylphenyl)formamide (e.g., 5.0 g, 33.5 mmol).
-
Add anhydrous toluene (50 mL) to dissolve the starting material.
-
Add p-toluenesulfonic acid monohydrate (0.64 g, 3.35 mmol).
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. The Dean-Stark trap is crucial for removing the water generated during the reaction, which drives the equilibrium towards the product.[7]
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by collecting the water byproduct in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-4 hours).
-
Reaction progress can also be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product, quinazoline, is typically more nonpolar than the starting material.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to quench the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product is typically a yellow to brown solid or oil.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient elution from 10% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure.
-
The final product, quinazoline, should be obtained as a pale yellow solid.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (M.W. of quinazoline = 130.15 g/mol ).
-
Melting Point: Compare with the literature value (48-50 °C).
-
-
A typical yield for this reaction is in the range of 80-95%.[4]
-
Part 3: Key Parameters and Optimization Insights
The efficiency of this cyclization is governed by several factors. Understanding the causality behind these choices is key to optimizing the synthesis for different scales or substituted analogs.
| Parameter | Typical Choice | Rationale & Expert Insight |
| Catalyst | p-Toluenesulfonic acid (PTSA), HCl, H₂SO₄ | A Brønsted acid is required to activate the aldehyde carbonyl.[9] PTSA is often preferred as it is a solid, easy to handle, and effective in non-polar solvents like toluene. The choice of acid can influence reaction rate and side product formation. |
| Solvent | Toluene, Xylene | An aprotic solvent with a boiling point high enough for reflux and that forms an azeotrope with water is ideal. This allows for the efficient removal of water via a Dean-Stark trap, which is critical for driving the reversible dehydration step to completion.[5] |
| Temperature | Reflux (110-140 °C) | Elevated temperatures are necessary to overcome the activation energy for both the cyclization and the dehydration steps. The specific temperature is dictated by the boiling point of the chosen solvent. |
| Water Removal | Dean-Stark Trap | This is the most critical aspect for achieving high yields. Failure to remove water will result in a low-yielding equilibrium mixture containing starting material, intermediate, and product. |
Conclusion
The synthesis of quinazoline from N-(2-formylphenyl)formamide via acid-catalyzed intramolecular cyclization is a highly efficient and mechanistically elegant transformation. By understanding the stepwise pathway involving carbonyl activation, nucleophilic attack, and dehydration, researchers can effectively troubleshoot and optimize the reaction. The provided protocol offers a robust and validated method for obtaining high yields of the quinazoline core, a vital scaffold for the ongoing development of novel therapeutics in the pharmaceutical industry.
References
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2022). Molecules. Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling. (2019). Organic Letters. Retrieved from [Link]
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Acid-catalyzed cyclization of acyliminium ions derived from allenamides. A new entry to protoberberines. (2009). ResearchGate. Retrieved from [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2015). Future Medicinal Chemistry. Retrieved from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2023). Frontiers in Chemistry. Retrieved from [Link]
-
A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). ARKIVOC. Retrieved from [Link]
-
Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019). ACS Publications. Retrieved from [Link]
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. (2009). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. (2016). Molecular Diversity. Retrieved from [Link]
-
Reaction pathways of the cyclization starting from 2-azidobenzaldehyde... (n.d.). ResearchGate. Retrieved from [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020). YouTube. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-formylphenyl)formamide
Welcome to the technical support center for the synthesis of N-(2-formylphenyl)formamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. N-(2-formylphenyl)formamide is a key building block for a variety of heterocyclic compounds, including quinazolines, and its efficient synthesis is crucial for many research and development projects.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction yields and obtain high-purity material.
Understanding the Synthesis: A General Overview
The most common and direct route to N-(2-formylphenyl)formamide is the N-formylation of 2-aminobenzaldehyde. This reaction appears straightforward, but the bifunctional nature of the starting material presents unique challenges. The primary obstacle is the inherent instability of 2-aminobenzaldehyde, which is prone to self-condensation. Therefore, careful control of reaction conditions and the quality of the starting material are paramount to achieving a high yield of the desired product.
A highly effective method for this transformation is the use of acetic formic anhydride, generated in situ from formic acid and acetic anhydride. This mixed anhydride is a powerful formylating agent that reacts rapidly and selectively with the amino group under mild conditions.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-(2-formylphenyl)formamide in a question-and-answer format.
Question 1: Why is my yield of N-(2-formylphenyl)formamide consistently low?
Low yields in this synthesis can often be traced back to one of three main causes: the quality of the starting material, suboptimal reaction conditions, or inefficient workup and purification.
-
Starting Material Quality: 2-Aminobenzaldehyde is notoriously unstable and can degrade upon storage, even at low temperatures.[3] It is a yellow solid that can darken over time due to self-condensation and polymerization. Using aged or impure 2-aminobenzaldehyde will inevitably lead to lower yields and a more complex mixture of byproducts.
-
Solution: Whenever possible, use freshly prepared or purified 2-aminobenzaldehyde. If you suspect the quality of your starting material, it is advisable to purify it by column chromatography before use.
-
-
Suboptimal Reaction Conditions: The formylation reaction is sensitive to temperature and the stoichiometry of the reagents.
-
Solution: The reaction should be carried out at low temperatures (typically 0 °C or below) to minimize side reactions. The slow, dropwise addition of the formylating agent to the solution of 2-aminobenzaldehyde is also crucial. Ensure that the formic acid and acetic anhydride are of high purity and used in the correct stoichiometric ratio to generate the acetic formic anhydride effectively.
-
-
Inefficient Workup and Purification: The product can be lost during the workup and purification steps if not performed carefully.
-
Solution: N-(2-formylphenyl)formamide is soluble in polar organic solvents.[1] Ensure that you are using an appropriate extraction solvent and that the pH of the aqueous phase is optimized for maximum product recovery. During purification by column chromatography, select a solvent system that provides good separation of the product from any unreacted starting material and byproducts.
-
Question 2: My reaction mixture turns dark brown or black. What is causing this, and how can I prevent it?
A dark coloration of the reaction mixture is a strong indicator of the decomposition of 2-aminobenzaldehyde and the formation of polymeric byproducts.
-
Cause: The aldehyde and amine functionalities in 2-aminobenzaldehyde can react intermolecularly, especially at elevated temperatures or in the presence of acid or base catalysts, leading to the formation of complex, often colored, condensation products.
-
Prevention:
-
Temperature Control: Maintain a low temperature throughout the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to color formation.
-
Order of Addition: Add the solution of 2-aminobenzaldehyde to the formylating agent, or add the formylating agent very slowly to the 2-aminobenzaldehyde solution. This ensures that the highly reactive formylating agent is always in excess relative to the amine, promoting the desired reaction over self-condensation.
-
Question 3: I am seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities are:
-
Unreacted 2-aminobenzaldehyde: If the reaction has not gone to completion, you will see a spot corresponding to the starting material.
-
Self-condensation Products of 2-aminobenzaldehyde: These are typically higher molecular weight compounds and may appear as a smear or multiple spots near the baseline of the TLC plate.
-
Over-formylated or other side products: While less common with the selective acetic formic anhydride method, it is possible to have other minor byproducts.
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. If the starting material is still present after a reasonable amount of time, you may need to adjust the reaction conditions (e.g., allow it to stir for longer at low temperature).
-
Purification: Column chromatography is the most effective way to separate the desired product from these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store 2-aminobenzaldehyde?
2-Aminobenzaldehyde is typically prepared by the reduction of 2-nitrobenzaldehyde using reagents such as iron powder in acidic ethanol or aqueous ferrous sulfate with ammonia.[3] Due to its instability, it should be used immediately after preparation. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C) for a short period.[3]
Q2: Can I use other formylating agents for this synthesis?
Yes, other formylating agents can be used, but they may have drawbacks.
-
Formic Acid: Heating 2-aminobenzaldehyde with formic acid can lead to formylation, but the higher temperatures required can also promote the decomposition of the starting material.[4]
-
N,N-Dimethylformamide (DMF) with POCl₃ (Vilsmeier-Haack reagent): This is a powerful formylating agent, but the reaction conditions can be harsh and may not be suitable for the sensitive 2-aminobenzaldehyde.
The in situ generation of acetic formic anhydride is generally preferred due to its high reactivity and the mild conditions required.[2]
Q3: What are the expected spectroscopic data for N-(2-formylphenyl)formamide?
While specific data can vary slightly depending on the solvent used for analysis, you can expect the following characteristic signals:
-
¹H NMR: You will see signals corresponding to the aromatic protons, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), and the formyl proton (a singlet around 8.3-8.5 ppm). The NH proton will also be present, often as a broad singlet.
-
¹³C NMR: Expect signals for the aromatic carbons, the aldehyde carbonyl carbon (around 190-195 ppm), and the formamide carbonyl carbon (around 160-165 ppm).
-
IR Spectroscopy: Look for characteristic C=O stretching frequencies for the aldehyde and the amide, as well as an N-H stretch.
Experimental Protocols
Protocol 1: Synthesis of N-(2-formylphenyl)formamide using Acetic Formic Anhydride
This protocol is based on a general and highly efficient method for the N-formylation of amines.[2]
Materials:
-
2-Aminobenzaldehyde
-
Acetic anhydride
-
Formic acid (98-100%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve freshly purified 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the acetic formic anhydride by slowly adding formic acid (1.1 eq) to acetic anhydride (1.2 eq) at 0 °C. Stir the mixture for 15-20 minutes at this temperature.
-
Slowly add the freshly prepared acetic formic anhydride solution dropwise to the stirred solution of 2-aminobenzaldehyde over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acids.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C | Minimizes the self-condensation of 2-aminobenzaldehyde. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aldehyde. |
| Reagent Addition | Slow, dropwise | Controls the exothermic reaction and maintains selectivity. |
| Workup | Quench with water, wash with NaHCO₃ | Neutralizes excess acid and anhydride. |
Visualizing the Process
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
Reaction Pathway
Caption: Key steps in the synthesis and potential side reactions.
References
-
ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
- Google Patents. (n.d.). CN113979878A - Preparation method of 2-aminobenzaldehyde.
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
Sources
Technical Support Center: Purification of N-(2-formylphenyl)formamide
Welcome to the technical support center for N-(2-formylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this versatile synthetic intermediate. Drawing from established chemical principles and field experience, this document aims to be a comprehensive resource for your experimental needs.
Introduction to N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group on a phenyl ring.[1][2] This unique structural arrangement makes it a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex molecules relevant to pharmaceutical and materials science.[1][2] Physically, it is a white to off-white crystalline solid.[1] Its purification is a critical step to ensure the integrity of subsequent synthetic transformations.
Troubleshooting Guide
This section addresses common issues encountered during the purification of N-(2-formylphenyl)formamide in a question-and-answer format.
Question: My crude N-(2-formylphenyl)formamide is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
Answer:
Discoloration, often appearing as a pink, brown, or even black hue, is a frequent issue when working with aminobenzaldehyde derivatives. The primary cause is the oxidation of the starting material, 2-aminobenzaldehyde, or the product itself.[3] These compounds are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[3]
Causality: The lone pair of electrons on the aromatic amine can be easily oxidized, initiating a cascade of reactions that form highly conjugated, colored species. The presence of an aldehyde group can also contribute to instability.
Troubleshooting Steps:
-
Inert Atmosphere: To prevent oxidation, it is highly recommended to perform the synthesis and subsequent work-up and purification steps under an inert atmosphere, such as nitrogen or argon.[3]
-
Charcoal Treatment: For existing discoloration, treatment with activated charcoal is an effective method for adsorbing colored impurities.
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Gently heat the suspension for a short period (5-10 minutes), then filter the hot solution through a pad of Celite® to remove the charcoal.[3] Be aware that charcoal can also adsorb some of your desired product, so use it judiciously.
-
-
Column Chromatography: Flash column chromatography is also very effective at separating the desired product from colored, polar baseline impurities.
Question: I am seeing multiple spots on my TLC plate after purification. How can I improve the purity?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates that your sample is still a mixture. The identity of these impurities depends on the synthetic route used. A common synthesis involves the formylation of 2-aminobenzaldehyde with formic acid.
Potential Impurities:
-
Unreacted 2-aminobenzaldehyde: This is a common impurity if the reaction has not gone to completion.
-
Formic Acid: Residual formic acid from the reaction.
-
N,N'-(phenylmethylene)bis(formamide) derivatives: Potential side products from the reaction of the aldehyde with the formamide.
-
Oxidation products: As discussed above.
Strategies for Improved Purification:
-
Optimize Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for silica gel chromatography. A shallow gradient will provide better separation. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50%.
-
TLC Analysis: Before running a column, carefully screen different solvent systems by TLC to find the optimal mobile phase that gives good separation between your product and the impurities. Aim for an Rf value of ~0.3 for your product.
-
-
Recrystallization: If your product is a solid and you have a significant amount, recrystallization is an excellent and often preferred method for achieving high purity.
-
Solvent Selection: N-(2-formylphenyl)formamide is soluble in polar solvents like methanol and DMSO.[1] For recrystallization, you will want a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.
-
Protocol: Dissolve the impure solid in a minimal amount of the hot solvent (or the more polar solvent of a mixed system). If using a mixed system, add the less polar solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of N-(2-formylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the best purification techniques for N-(2-formylphenyl)formamide?
A1: The two most effective and commonly used purification techniques for N-(2-formylphenyl)formamide are:
-
Column Chromatography: This is a versatile technique that can handle a wide range of impurities. Silica gel is the recommended stationary phase, with a mobile phase gradient of ethyl acetate in hexanes.
-
Recrystallization: As N-(2-formylphenyl)formamide is a crystalline solid, recrystallization is an excellent method for achieving high purity, especially for removing small amounts of impurities. A mixed solvent system like ethyl acetate/hexanes or ethanol/water is a good starting point for solvent screening.
Q2: My compound oils out during recrystallization. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.
Solutions:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Choice: The solubility profile of your compound in the chosen solvent may not be ideal. Try a different solvent or a different ratio in your mixed solvent system. Using a more dilute solution can also help.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a rough surface to initiate crystallization.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a nucleus for crystal growth.
Q3: What are the expected spectroscopic data for pure N-(2-formylphenyl)formamide?
| Spectroscopic Data | Predicted Values for N-(2-formylphenyl)formamide |
| ¹H NMR | Aromatic Protons: 4 protons in the aromatic region (approx. 7.0-8.5 ppm), likely showing complex splitting patterns. Aldehyde Proton: A singlet at a downfield chemical shift (approx. 9.8-10.5 ppm). Formamide Protons: One or two signals for the N-H and C-H of the formamide group, potentially showing rotational isomers (rotamers) which would result in two sets of signals. The N-H proton will be a broad singlet (approx. 8.0-9.0 ppm), and the formyl C-H will be a singlet (approx. 8.3-8.6 ppm). |
| ¹³C NMR | Carbonyl Carbons: Two signals in the carbonyl region, one for the aldehyde (approx. 190-200 ppm) and one for the formamide (approx. 160-165 ppm). Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm). |
| IR Spectroscopy (cm⁻¹) | N-H Stretch: A peak around 3200-3400 cm⁻¹. C=O Stretch (Aldehyde): A strong peak around 1680-1700 cm⁻¹. C=O Stretch (Amide I band): A strong peak around 1650-1680 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): The expected molecular weight is 149.16 g/mol . In electron ionization (EI) mass spectrometry, a peak at m/z = 149 would be expected for the molecular ion. |
Q4: How should I store purified N-(2-formylphenyl)formamide?
A4: Due to its susceptibility to oxidation, purified N-(2-formylphenyl)formamide should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Storing it in a cool, dark, and dry place will further enhance its stability. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate and elute with different ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7, 5:5). The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water, hexanes) at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.
-
Dissolution: Place the crude N-(2-formylphenyl)formamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystallization: Once crystals begin to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
References
-
Solubility of Things. N-(2-formylphenyl)formamide. Available at: [Link]
-
Indian Journal of Chemistry. Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Available at: [Link]
Sources
common side reactions in the synthesis of N-(2-formylphenyl)formamide
Welcome to the comprehensive technical support guide for the synthesis of N-(2-formylphenyl)formamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis.
Introduction
The synthesis of N-(2-formylphenyl)formamide is a crucial step in the preparation of various heterocyclic compounds, including quinazolines and other pharmacologically active molecules. The most common route to this compound involves the N-formylation of 2-aminobenzaldehyde. While seemingly straightforward, this reaction is often plagued by side reactions stemming from the inherent instability and bifunctional nature of the starting material. This guide will illuminate the common pitfalls and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of N-(2-formylphenyl)formamide?
A1: The most prevalent and effective method is the N-formylation of 2-aminobenzaldehyde. A widely used formylating agent is a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[1] This reagent is highly reactive and selective for the formylation of the amino group.[2] Other formylation methods, such as the use of formic acid with a dehydrating agent or other formylating agents, can also be employed, but the formic acid/acetic anhydride method is often preferred for its efficiency.
Q2: Why is 2-aminobenzaldehyde a challenging substrate to work with?
A2: 2-Aminobenzaldehyde is notoriously unstable due to the presence of both an amino group and an aldehyde group in close proximity on the aromatic ring. This arrangement makes the molecule susceptible to self-condensation reactions, particularly in the presence of acid or base catalysts, which are often employed in formylation reactions.[3][4] This self-condensation can lead to the formation of trimers, tetramers, and other polymeric materials, significantly reducing the yield of the desired product.[3][4][5] To minimize this, it is crucial to use freshly prepared or purified 2-aminobenzaldehyde and to control the reaction conditions carefully.[6]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Acetic anhydride and formic acid are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it is important to control the addition of reagents and to have a cooling bath on standby.
Q4: How can I confirm the successful synthesis of N-(2-formylphenyl)formamide?
A4: The product can be characterized using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will show characteristic peaks for the formyl protons and the aromatic protons. Mass spectrometry can be used to confirm the molecular weight of the product. Infrared (IR) spectroscopy will show characteristic absorptions for the N-H, C=O (amide and aldehyde), and C-H bonds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of N-(2-formylphenyl)formamide.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of N-(2-formylphenyl)formamide, or I have isolated a complex mixture of products. What could be the cause?
A: The most likely culprit for low yields is the self-condensation of the starting material, 2-aminobenzaldehyde. This molecule readily undergoes self-condensation, especially under the acidic or basic conditions often used for formylation.[3][4] This leads to the formation of insoluble polymeric byproducts, depleting the starting material and complicating purification.
Troubleshooting Steps:
-
Purity of 2-aminobenzaldehyde: Ensure you are using high-purity, and preferably freshly prepared or purified, 2-aminobenzaldehyde. The presence of impurities can catalyze the self-condensation.
-
Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the formylating agent. Exothermic reactions can accelerate the rate of self-condensation.
-
Slow Addition: Add the formylating agent (formic acid/acetic anhydride mixture) dropwise to the solution of 2-aminobenzaldehyde. This helps to control the reaction temperature and minimizes the localized concentration of the acid catalyst.[6]
-
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Prolonged reaction times can lead to increased byproduct formation. Quench the reaction as soon as the starting material is consumed.
Issue 2: Presence of a Major, Unidentified Byproduct
Q: I have a significant amount of a byproduct that is not my desired product. How can I identify and avoid it?
A: Besides self-condensation polymers, another potential side reaction is the Friedländer annulation, especially if there are enolizable ketones present as impurities or if the reaction conditions are altered. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a quinoline.[7][8][9]
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure that your solvents and reagents are free from acetone or other ketones, which can participate in the Friedländer reaction.
-
Control of Reaction Conditions: Strictly adhere to the recommended reaction conditions for N-formylation. Deviations in temperature or catalyst can favor alternative reaction pathways.
-
Characterization of the Byproduct: Isolate the byproduct and characterize it using spectroscopic methods (NMR, MS). If it is a quinoline derivative, this confirms that a Friedländer-type reaction has occurred.
Issue 3: Incomplete Reaction - Starting Material Remains
Q: My TLC analysis shows a significant amount of unreacted 2-aminobenzaldehyde even after a prolonged reaction time. What should I do?
A: Incomplete conversion can be due to several factors, including insufficient formylating agent or deactivation of the reagent.
Troubleshooting Steps:
-
Stoichiometry of Reagents: Ensure that you are using a slight excess of the formylating agent (formic acid/acetic anhydride). A 1.1 to 1.5 molar equivalent of the formylating agent is typically sufficient.
-
Activity of the Formylating Agent: The acetic formic anhydride is generated in situ and can be sensitive to moisture. Ensure that your formic acid and acetic anhydride are of high purity and are not old stock that may have degraded.
-
Reaction Temperature: While low temperatures are initially important to control the reaction, you may need to allow the reaction to slowly warm to room temperature to ensure complete conversion. Continue to monitor by TLC.
Experimental Protocol: Synthesis of N-(2-formylphenyl)formamide
This protocol is a reliable method for the synthesis of N-(2-formylphenyl)formamide, designed to minimize side reactions.
Materials:
-
2-Aminobenzaldehyde
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the formylating agent by slowly adding acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0 °C. Allow the mixture to stir for 15 minutes at this temperature to form acetic formic anhydride.
-
Add the prepared formylating agent dropwise to the cooled solution of 2-aminobenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC until the 2-aminobenzaldehyde is consumed (typically 1-2 hours).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of cold saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-(2-formylphenyl)formamide, which can be further purified by recrystallization or column chromatography.
| Parameter | Recommended Condition |
| Formylating Agent | Acetic formic anhydride (in situ) |
| Stoichiometry | 1.2-1.5 eq. of formylating agent |
| Temperature | 0-5 °C during addition |
| Solvent | Dichloromethane |
| Reaction Time | 1-3 hours (monitored by TLC) |
| Typical Yield | 70-85% |
Reaction and Side Reaction Pathways
To visually represent the chemical transformations discussed, the following diagrams illustrate the desired synthesis and the primary side reaction.
Caption: Self-condensation of 2-aminobenzaldehyde, a major side reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of N-(2-formylphenyl)formamide.
References
-
Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. Available at: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27(13), 4108. Available at: [Link]
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry - Section B2002 , 41B(3), 614-617. Available at: [Link]
- Synthetic method for N-vinylformamide. CN102746177B.
-
2-Aminobenzaldehyde. In Wikipedia; 2023. Available at: [Link]
-
Formylation of Amines. Molecules2013 , 18(10), 12353-12376. Available at: [Link]
-
Formylation of Amines with Acetic Formic Anhydride. Reddit. Available at: [Link]
-
The Structures of the Anhydro-polymers of 2-Aminobenzaldehyde. J. Chem. Soc.1957 , 453-459. Available at: [Link]
-
N-(2-formylphenyl)formamide. Solubility of Things. Available at: [Link]
-
Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Org. Biomol. Chem.2003 , 1, 3765-3771. Available at: [Link]
-
o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Org. Synth.2012 , 89, 274. Available at: [Link]
-
The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section B1978 , 34(11), 3369-3372. Available at: [Link]
-
N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E2011 , 67(7), o1720. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. J. Org. Chem.1996 , 61(26), 9366-9371. Available at: [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. Available at: [Link]
-
N-(4-Methylphenyl)formamide. Acta Crystallographica Section E2012 , 68(Pt 7), o1961. Available at: [Link]
-
N-(4-Methylphenyl)formamide. ResearchGate. Available at: [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. 2004 . Available at: [Link]
- Preparation method of 2-aminobenzaldehyde. CN113979878A.
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. J. Heterocycl. Chem.2009 , 46(5), 902-909. Available at: [Link]
-
N-(2,4,6-Trimethylphenyl)formamide. ResearchGate. Available at: [Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The structures of the anhydro-polymers of 2-aminobenzaldehyde - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
Technical Support Center: Optimization of Reaction Conditions for N-(2-formylphenyl)formamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-formylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our approach is rooted in a deep understanding of the reaction mechanism and practical, field-proven experience to ensure the success of your experiments.
Introduction to the Synthesis
N-(2-formylphenyl)formamide is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds such as quinolines. The synthesis typically involves the N-formylation of 2-aminobenzaldehyde. While seemingly straightforward, this reaction is fraught with challenges, primarily due to the inherent instability of the starting material, 2-aminobenzaldehyde, which is prone to self-condensation.
This guide will focus on a common and effective method for this formylation: the use of acetic formic anhydride generated in situ from formic acid and acetic anhydride. We will explore the critical parameters, potential pitfalls, and solutions to guide you toward a successful and reproducible synthesis.
Reaction Mechanism and Key Considerations
The N-formylation of 2-aminobenzaldehyde with acetic formic anhydride is a nucleophilic acyl substitution reaction. The amino group of 2-aminobenzaldehyde acts as a nucleophile, attacking the formyl group of the mixed anhydride. The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to selective formylation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of N-(2-formylphenyl)formamide in a question-and-answer format.
FAQ 1: My reaction mixture turned dark brown/black upon adding the formylating agent, and I see a lot of insoluble material. What is happening?
Answer: This is a classic indication of the self-condensation of your starting material, 2-aminobenzaldehyde. This molecule possesses both an aldehyde and an amino group, making it highly susceptible to intermolecular reactions, especially in the presence of acid or base and at elevated temperatures.
Causality:
-
Instability of 2-Aminobenzaldehyde: This is the primary culprit. It is known to polymerize rapidly at room temperature.
-
Reaction Temperature: Exceeding the optimal temperature range can significantly accelerate the rate of self-condensation.
-
Slow Addition of Formylating Agent: If the formylating agent is not introduced quickly enough to react with the 2-aminobenzaldehyde, the starting material has more opportunity to react with itself.
Solutions & Preventative Measures:
-
Freshly Prepare or Purify 2-Aminobenzaldehyde: Do not use old or discolored starting material. If possible, prepare it fresh by reducing 2-nitrobenzaldehyde and use it immediately.
-
Maintain Low Temperatures: The reaction should be carried out at low temperatures, typically between -15°C and 0°C, to minimize the rate of self-condensation.
-
Rapid and Efficient Mixing: Ensure that your reaction setup allows for vigorous and efficient stirring to quickly disperse the reagents.
-
Controlled Addition: While the formylating agent should be added promptly, a controlled, dropwise addition with efficient stirring is crucial to maintain the low temperature of the reaction mixture.
FAQ 2: My yield of N-(2-formylphenyl)formamide is consistently low, even with minimal darkening of the reaction mixture. What are the likely causes?
Answer: Low yields can stem from several factors beyond the obvious self-condensation of the starting material. Incomplete reaction, side reactions other than polymerization, and issues during workup and purification are common contributors.
Causality:
-
Insufficient Formylating Agent: An inadequate amount of the active formylating agent, acetic formic anhydride, will lead to incomplete conversion of the starting material.
-
Presence of Water: Moisture in the reagents or solvent can hydrolyze the acetic formic anhydride, reducing its effectiveness.
-
Sub-optimal Reaction Time: The reaction is typically rapid, but insufficient reaction time can lead to incomplete conversion.
-
Formation of Di-formylated Product: While less common for primary anilines, over-formylation is a theoretical possibility.
-
Loss During Workup: The product, N-(2-formylphenyl)formamide, has some solubility in water, which can lead to losses during the aqueous workup.
Solutions & Optimization Strategies:
-
Use a Slight Excess of Formic Acid and Acetic Anhydride: A small excess (e.g., 1.1 to 1.2 equivalents) of the reagents used to generate the mixed anhydride can help drive the reaction to completion.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Monitor the Reaction by TLC: Track the disappearance of the starting material (2-aminobenzaldehyde) using thin-layer chromatography to determine the optimal reaction time.
-
Careful Workup: When quenching the reaction with water, do so at a low temperature. Minimize the volume of water used for washing to reduce product loss. Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
FAQ 3: I am having difficulty purifying the final product. It is an oil or a sticky solid. What are the recommended purification methods?
Answer: The purification of N-(2-formylphenyl)formamide can be challenging due to its physical properties and the potential presence of polar impurities.
Causality:
-
Residual Starting Material and Byproducts: The presence of unreacted 2-aminobenzaldehyde or its condensation products can interfere with crystallization.
-
Solvent Choice for Crystallization: Using an inappropriate solvent system will prevent effective crystallization.
Solutions & Purification Protocols:
-
Column Chromatography: This is often the most effective method for obtaining highly pure material. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.
-
Crystallization:
-
Solvent Selection: N-(2-formylphenyl)formamide is soluble in polar solvents like methanol and DMSO. For crystallization, a mixed solvent system is often effective. Consider dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly adding a poor solvent (like hexanes or petroleum ether) until turbidity is observed. Cooling the mixture should then induce crystallization.
-
Trituration: If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or diethyl ether. This involves stirring the oil with the solvent, which can wash away non-polar impurities and induce crystallization.
-
Experimental Protocols
Protocol 1: Synthesis of N-(2-formylphenyl)formamide using Acetic Formic Anhydride
This protocol is adapted from a similar procedure for a substituted aniline and should be optimized for your specific laboratory conditions.
Materials:
-
2-Aminobenzaldehyde
-
Formic Acid (≥95%)
-
Acetic Anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice-water bath under a nitrogen atmosphere.
-
In a separate flask, prepare the acetic formic anhydride by adding acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0°C and stirring for 15 minutes.
-
Slowly add the freshly prepared acetic formic anhydride solution to the stirred solution of 2-aminobenzaldehyde, maintaining the internal temperature at or below 5°C.
-
Stir the reaction mixture at 0°C for 1.5 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL for a 25 mmol scale reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or crystallization as described in FAQ 3.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to 5°C | Minimizes self-condensation of 2-aminobenzaldehyde. |
| Formylating Agent | Acetic Formic Anhydride (in situ) | Highly reactive and selective for formylation. |
| Solvent | Anhydrous Dichloromethane | Aprotic and allows for low reaction temperatures. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. |
| Workup | Quenching with NaHCO₃ solution | Neutralizes excess acid and anhydride. |
Visualization of Key Processes
Reaction Workflow
Caption: A generalized experimental workflow for the synthesis of N-(2-formylphenyl)formamide.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Organic Syntheses Procedure. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Available at: [Link]
- CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents.
-
Formylation of Amines - PMC - NIH. Available at: [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors - ResearchGate. Available at: [Link]
-
2-Aminobenzaldehyde - Wikipedia. Available at: [Link]
-
N-(2-formylphenyl)formamide - Solubility of Things. Available at: [Link]
-
A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines - NIH. Available at: [Link]
- US7026511B2 - Synthesis of N-vinylformamide - Google Patents.
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Available at: [Link]
-
Formylation of Amines with Acetic Formic Anhydride : r/OrganicChemistry - Reddit. Available at: [Link]
-
Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. Available at: [Link]
-
Formamide - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
THE FORMYLATION OF AMINO ACIDS WITH ACETIC FORMIC ANHYDRIDE. | Semantic Scholar. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis - Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. Available at: [Link]
-
Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium - PubMed. Available at: [Link]
stability issues of N-(2-formylphenyl)formamide under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of N-(2-formylphenyl)formamide under Acidic and Basic Conditions
Welcome to the technical support center for N-(2-formylphenyl)formamide. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule in their experimental workflows. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and success of your research.
N-(2-formylphenyl)formamide is a valuable synthetic intermediate due to its unique arrangement of a formamide and an aldehyde group on an aromatic ring.[1] However, this distinct structure also presents specific stability challenges, particularly when subjected to acidic or basic conditions. This guide will delve into the chemical principles governing its stability, provide answers to frequently asked questions, and offer practical troubleshooting protocols.
General Stability Profile of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide is a white to off-white crystalline powder at room temperature.[1] Its stability is intrinsically linked to the susceptibility of the formamide linkage to hydrolysis. Like most amides, the hydrolysis of N-(2-formylphenyl)formamide can be catalyzed by both acids and bases, leading to the cleavage of the N-formyl bond to yield 2-aminobenzaldehyde and formic acid. The rate of this hydrolysis is highly dependent on the pH, temperature, and solvent system.
A critical consideration is the stability of the primary hydrolysis product, 2-aminobenzaldehyde. This compound is known to be unstable and can readily undergo self-condensation reactions, especially under the conditions that promote the hydrolysis of the parent formamide.[2][3] This can lead to the formation of complex mixtures and colored byproducts, complicating reaction workups and product purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
PART 1: Stability and Troubleshooting under Acidic Conditions
Q1: I am observing the degradation of my N-(2-formylphenyl)formamide during a reaction carried out in an acidic medium. What is the likely degradation pathway?
A1: Under acidic conditions, the primary degradation pathway for N-(2-formylphenyl)formamide is acid-catalyzed hydrolysis of the formamide bond. The generally accepted mechanism for this process involves the following steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the formamide's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the formamide. This converts the amino group into a better leaving group (an amine).
-
Elimination of 2-Aminobenzaldehyde: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling 2-aminobenzaldehyde as the leaving group.
-
Deprotonation: The protonated carboxylic acid (formic acid) is then deprotonated by a water molecule.
The resulting 2-aminobenzaldehyde is unstable and can undergo further reactions, such as self-condensation, leading to the formation of colored impurities.[2][3]
dot
Caption: Acid-catalyzed hydrolysis of N-(2-formylphenyl)formamide.
Q2: My reaction requires acidic conditions. What is the optimal pH range to minimize the degradation of N-(2-formylphenyl)formamide?
Q3: I suspect my product is contaminated with byproducts from the degradation of N-(2-formylphenyl)formamide. How can I identify these impurities?
A3: The primary hydrolysis products are 2-aminobenzaldehyde and formic acid. However, 2-aminobenzaldehyde is prone to self-condensation, which can lead to a variety of secondary products, including Schiff bases and other polymeric materials, which are often colored.
Troubleshooting Guide: Identifying Degradation Products
| Potential Impurity | Analytical Method | Expected Observation |
| 2-Aminobenzaldehyde | HPLC-UV, LC-MS | A new peak with a molecular weight corresponding to 121.14 g/mol . |
| Formic Acid | Ion Chromatography, NMR | Presence of a formate signal. |
| Self-condensation Products | TLC, HPLC-UV, LC-MS | Appearance of multiple new spots/peaks, often with higher molecular weights and yellow/orange coloration. |
Protocol for Monitoring Degradation by HPLC:
-
Sample Preparation: Prepare a solution of N-(2-formylphenyl)formamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and potential products absorb (e.g., 254 nm).
-
-
Analysis: Inject the sample at different time points of your reaction and monitor the decrease in the peak area of N-(2-formylphenyl)formamide and the appearance of new peaks.
PART 2: Stability and Troubleshooting under Basic Conditions
Q1: I am using a basic catalyst in my reaction and my N-(2-formylphenyl)formamide seems to be degrading. What is the mechanism of base-catalyzed hydrolysis?
A1: In basic media, the formamide linkage of N-(2-formylphenyl)formamide is also susceptible to hydrolysis. The mechanism proceeds as follows:
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the formamide, forming a tetrahedral intermediate.
-
Elimination of the Amide Anion: The tetrahedral intermediate collapses, and the amide anion (deprotonated 2-aminobenzaldehyde) is expelled as the leaving group. This is generally the rate-limiting step.
-
Protonation of the Amide Anion: The highly basic amide anion is immediately protonated by water or another proton source in the medium to give 2-aminobenzaldehyde.
Similar to the acidic pathway, the resulting 2-aminobenzaldehyde can undergo self-condensation.
dot
Caption: Base-catalyzed hydrolysis of N-(2-formylphenyl)formamide.
Q2: What is the recommended pH range to maintain the stability of N-(2-formylphenyl)formamide in a basic environment?
A2: The rate of base-catalyzed hydrolysis increases with increasing pH. For many formamides, significant hydrolysis is observed at pH values above 9.[5] To minimize degradation, it is best to use the mildest basic conditions possible for your reaction. If your reaction allows, maintaining a pH between 7 and 8.5 would be ideal. As with acidic conditions, a preliminary stability study is highly recommended.
Q3: I am performing a reaction that generates a basic byproduct, and I am seeing a decrease in my yield of the desired product derived from N-(2-formylphenyl)formamide. What can I do?
A3: The in-situ generation of a base can accelerate the hydrolysis of your starting material.
Troubleshooting Guide: In-situ Base Generation
| Problem | Potential Solution | Explanation |
| Decreasing yield over time | Add a buffer to the reaction mixture. | A buffer will help to maintain the pH within a range where the hydrolysis of N-(2-formylphenyl)formamide is minimized. |
| Formation of colored impurities | Perform the reaction at a lower temperature. | Hydrolysis and subsequent condensation reactions are often accelerated at higher temperatures. |
| Inconsistent results | Monitor the pH of the reaction mixture throughout the process. | This will help you to correlate the rate of degradation with the change in pH and take corrective measures. |
PART 3: The Role of the Ortho-Formyl Group
Q1: Could the ortho-formyl group in N-(2-formylphenyl)formamide participate in its degradation?
A1: While direct evidence for intramolecular catalysis in the hydrolysis of N-(2-formylphenyl)formamide is not extensively documented, the proximity of the aldehyde group to the formamide linkage suggests the possibility of neighboring group participation. It is plausible that the aldehyde's carbonyl oxygen could act as an intramolecular nucleophile, especially if the molecule adopts a conformation that brings the two groups into close proximity. This could potentially lead to the formation of a cyclic intermediate that is more susceptible to hydrolysis. However, this remains a topic for further investigation.
Synthesis and Storage Recommendations
Synthesis: N-(2-formylphenyl)formamide can be synthesized through various methods, including the formylation of 2-aminobenzaldehyde.[1] Given the instability of 2-aminobenzaldehyde, it is often generated in situ or used immediately after preparation.
Storage: To ensure the long-term stability of N-(2-formylphenyl)formamide, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aldehyde group.
Conclusion
N-(2-formylphenyl)formamide is a valuable reagent with unique reactivity. A thorough understanding of its stability profile under both acidic and basic conditions is paramount for its successful application. By anticipating potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can minimize unwanted side reactions and achieve more reliable and reproducible experimental outcomes.
References
- Google Patents. (n.d.). Method for eliminating formamide from polymerizates containing n-vinyl formamide units.
-
YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
ResearchGate. (2008). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(2,4,6-Trimethylphenyl)formamide. Retrieved from [Link]
-
ResearchGate. (2011). N-(2,4,6-Trimethylphenyl)formamide. Retrieved from [Link]
-
ResearchGate. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Retrieved from [Link]
-
MDPI. (2021). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]
-
PubMed. (2013, October 22). NMR detection and study of hydrolysis of HNO-derived sulfinamides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
-
ResearchGate. (2003). The stability of polyaniline in strongly alkaline or acidic aqueous media. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 10). Products of o-aminobenzaldehyde thermal treatment with acetone and further with sulfuric acid. Retrieved from [Link]
-
WashU Medicine Research Profiles. (2013, January 15). Synthesis and characterization of poly(N-vinyl formamide) hydrogels - A potential alternative to polyacrylamide hydrogels. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Retrieved from [Link]
-
ACS Publications. (2022, January 26). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Retrieved from [Link]
-
YouTube. (2014, January 2). Chemistry Vignettes: Amide hydrolysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]
-
YouTube. (2023, May 22). Amide naming, formation and hydrolysis. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US6541573B1 - Method for eliminating formamide from polymerizates containing n-vinyl formamide units - Google Patents [patents.google.com]
byproduct formation in the synthesis of quinazolines from N-(2-formylphenyl)formamide
Welcome to the technical support center for the synthesis of quinazolines from N-(2-formylphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize outcomes. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower your research.
Core Reaction Principle: An Overview
The synthesis of quinazoline from N-(2-formylphenyl)formamide is an intramolecular cyclization reaction. The process involves the nucleophilic attack of the formamide nitrogen onto the formyl (aldehyde) carbon, followed by cyclization and subsequent dehydration to form the aromatic quinazoline ring. This reaction is attractive for its atom economy, as the starting material contains all the necessary atoms for the core structure.
The generally accepted mechanism proceeds as follows:
Caption: Proposed reaction mechanism for quinazoline synthesis.
While elegant in theory, this synthesis can be prone to side reactions that lead to impurities and reduced yields. This guide will address these specific challenges.
Troubleshooting Guide
This section is formatted to quickly diagnose and solve problems encountered during the synthesis.
Issue 1: Low or No Yield of Quinazoline
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting material or the absence of the desired product spot/peak.
Potential Cause A: Insufficient Reaction Energy
-
Causality: The intramolecular cyclization and subsequent dehydration are thermally demanding steps. Insufficient temperature or reaction time will result in the reaction stalling.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC at each stage. Be cautious, as excessive heat can promote decomposition (see Cause B). Many related quinazoline syntheses are performed under reflux conditions in solvents like isopropanol or DMF.[1]
-
Extended Reaction Time: If a temperature increase is undesirable, extend the reaction time. Run a time-course experiment, taking aliquots every 2-4 hours to determine the point of maximum conversion.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently delivering energy to the system.[2]
-
Potential Cause B: Thermal Decomposition of Starting Material
-
Causality: N-(2-formylphenyl)formamide can be thermally labile. The formamide group can be hydrolyzed or cleaved, especially in the presence of trace acid or base, leading back to 2-aminobenzaldehyde. Furthermore, formamide itself can decompose into various small molecules like ammonia, carbon monoxide, and hydrogen cyanide under high temperatures, preventing the desired cyclization.[3][4]
-
Solution:
-
Precise Temperature Control: Use an oil bath or a temperature-controlled mantle to avoid "hot spots" that can cause localized decomposition. Do not exceed the optimal temperature determined in your optimization experiments.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde functionality.
-
Use of a Catalyst: A mild Lewis acid or Brønsted acid catalyst can promote cyclization at a lower temperature, thus minimizing the window for thermal decomposition.
-
Issue 2: Major Byproduct Detected
Symptom: A significant, often persistent, spot appears on the TLC plate, which is not the starting material or the desired product.
Potential Cause: Formation of 4(3H)-Quinazolinone
-
Causality: This is one of the most common byproducts in quinazoline syntheses. If trace amounts of water are present, the intermediate 3,4-dihydroquinazolin-4-ol can be oxidized to the more stable 4(3H)-quinazolinone, especially if the reaction is exposed to air at high temperatures. The synthesis of quinazolinones is a well-established alternative reaction pathway from similar precursors.[5][6]
-
Proposed Byproduct Formation Pathway:
Caption: Competing pathways from the key intermediate.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents. The addition of a dehydrating agent like molecular sieves to the reaction mixture can sequester water.
-
Strict Inert Atmosphere: Perform the entire reaction, including solvent addition, under a robust inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen, the likely oxidant.
-
Purification Strategy: Quinazolinone is often more polar than quinazoline. They can typically be separated using column chromatography with a carefully selected solvent gradient (e.g., ethyl acetate/hexane).
-
Issue 3: Complex Mixture and/or Polymerization
Symptom: The TLC plate shows multiple spots, streaking, or a significant amount of baseline material. The crude product may appear as an intractable tar or oil.
Causality: This often results from overly harsh reaction conditions (e.g., excessively high temperatures, presence of strong acid/base) leading to multiple competing side reactions. The aldehyde and amine functionalities are reactive and can participate in intermolecular condensation reactions, leading to oligomers or polymers.
Solution: Systematic Reaction Optimization
-
Troubleshooting Workflow: Follow a logical progression to identify and solve the issue.
Caption: A decision tree for troubleshooting complex reaction mixtures.
-
Data-Driven Optimization: Use a table to track your optimization experiments systematically.
| Run | Temperature (°C) | Solvent | Catalyst (mol%) | Time (h) | Yield (%) | Observations (TLC) |
| 1 | 120 | Toluene | None | 12 | 25 | Major byproduct, some polymer |
| 2 | 100 | Toluene | None | 12 | 45 | Cleaner, less byproduct |
| 3 | 100 | Dioxane | None | 12 | 55 | Cleaner still, minor byproduct |
| 4 | 100 | Dioxane | p-TsOH (5%) | 6 | 75 | Clean conversion, single spot |
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this reaction? A: While the reaction can proceed thermally, it often requires high temperatures that risk decomposition. A mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or even a Lewis acid like ZnCl₂, can facilitate the initial nucleophilic attack and the final dehydration step, allowing the reaction to proceed at lower temperatures and often resulting in cleaner conversions and higher yields.
Q2: How critical is the choice of solvent? A: The solvent is crucial. It must be high-boiling to provide the necessary thermal energy, but also inert to the reaction conditions. Aprotic solvents like toluene, xylene, or dioxane are generally preferred to minimize side reactions involving the solvent. Protic solvents could potentially interfere with the aldehyde or formamide groups.
Q3: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexane). Stain with a UV lamp and a potassium permanganate dip. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates progress. For more quantitative analysis, LC-MS is ideal.
Q4: My final product is a yellow oil, but the literature reports a solid. What should I do? A: A yellow oil suggests the presence of impurities. First, ensure the product is pure via NMR and LC-MS. If it is pure, it may simply require seeding with a small crystal or scratching the flask to induce crystallization. If it is impure, purification by column chromatography is the standard next step. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an excellent final step for achieving high purity.[7]
Appendix: Key Experimental Protocols
Protocol 4.1: General Synthesis of Quinazoline
Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-(2-formylphenyl)formamide (1.0 eq).
-
Solvent Addition: Add anhydrous dioxane (or another optimized high-boiling solvent) to achieve a concentration of approximately 0.1 M.
-
Catalyst (Optional): If using a catalyst, add p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 101 °C for dioxane) using an oil bath.
-
Monitoring: Monitor the reaction progress every 2 hours using TLC (30% ethyl acetate/hexane).
-
Workup: Once the starting material is consumed (typically 6-12 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4.2: TLC Monitoring
-
Prepare a TLC chamber with a filter paper wick and a mobile phase (e.g., 30% Ethyl Acetate/Hexane).
-
Using a capillary tube, spot the starting material (co-spot), and a small aliquot of the reaction mixture onto a silica gel TLC plate.
-
Develop the plate in the chamber until the solvent front is ~1 cm from the top.
-
Visualize the spots under a UV lamp (254 nm).
-
Stain the plate with a potassium permanganate solution to visualize non-UV active compounds.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Mumtaz, S., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
-
Abbas, S. Y., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters. Retrieved from [Link]
-
Reddy, C. R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Retrieved from [Link]
-
Dhongade-Desai, S. (2015). Quinazolines Synthesis & QSAR Study. ResearchGate. Retrieved from [Link]
-
El-Hashash, M. A., et al. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]
-
Vazhappilly, T., & van der Vaart, A. (2011). Theoretical study of formamide decomposition pathways. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of quinazoline derivatives 1-3. Retrieved from [Link]
- Chen, J., et al. (2013). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. Organic & Biomolecular Chemistry.
-
ResearchGate. (2025). Theoretical Study of Formamide Decomposition Pathways. Retrieved from [Link]
-
Vazhappilly, T., & van der Vaart, A. (2013). Theoretical study of the decomposition of formamide in the presence of water molecules. The Journal of Physical Chemistry A. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical study of formamide decomposition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical study of the decomposition of formamide in the presence of water molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of N-(2-formylphenyl)formamide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the progress of N-(2-formylphenyl)formamide synthesis. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges encountered during experimentation.
Introduction
The formylation of 2-aminobenzaldehyde to produce N-(2-formylphenyl)formamide is a critical transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Careful monitoring of this reaction is essential to ensure optimal yield, purity, and to minimize the formation of byproducts. This guide details the application of various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, for effective reaction monitoring.
Reaction Overview
The synthesis of N-(2-formylphenyl)formamide typically involves the N-formylation of 2-aminobenzaldehyde. A common method for this transformation is the use of a formylating agent such as a mixture of formic acid and acetic anhydride, which generates acetic formic anhydride in situ.[1][2]
Caption: Synthesis of N-(2-formylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: My reaction seems to be stalled, with a significant amount of starting material remaining even after prolonged reaction time. What could be the issue?
A1: Several factors could contribute to an incomplete reaction:
-
Insufficient formylating agent: Ensure that the stoichiometry of your formylating agent is correct. For reactions generating acetic formic anhydride in situ, an excess of formic acid may be required.[1]
-
Reaction temperature: While some formylations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[3] However, excessive heat can lead to side reactions.
-
Purity of reagents: The presence of moisture can hydrolyze the formylating agent. Ensure you are using anhydrous solvents and reagents where necessary.
-
Mixing: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between reactants.
Q2: I am observing multiple spots on my TLC plate, even at the beginning of the reaction. What are these?
A2: The starting material, 2-aminobenzaldehyde, can be unstable and may undergo self-condensation or polymerization, especially if not stored properly.[4][5] It is advisable to use fresh or purified 2-aminobenzaldehyde for the best results. The presence of impurities in the starting material will be evident on the initial TLC.
Q3: How can I effectively remove the formylating agent and byproducts during workup?
A3: A common workup procedure involves quenching the reaction mixture with ice-cold water or a mild base like sodium bicarbonate solution to neutralize excess acid and decompose any remaining anhydride. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water-soluble impurities.
Q4: My final product appears to be an oil, although it is expected to be a solid. What should I do?
A4: The presence of residual solvent or minor impurities can prevent the crystallization of your product. Try to remove all solvent under high vacuum. If it remains an oil, purification by column chromatography may be necessary. Recrystallization from a suitable solvent system can also help in obtaining a crystalline solid.
Troubleshooting Guide: Monitoring Techniques
Effective reaction monitoring is crucial for determining the reaction endpoint and identifying any potential issues. Below are detailed guides for the most common analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring the progress of the reaction. The polarity of the molecule changes significantly upon formylation of the amino group, allowing for easy separation on a TLC plate.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the reaction mixture on the TLC plate alongside the starting material (2-aminobenzaldehyde) and a co-spot (a mixture of the starting material and the reaction mixture).
-
Elution: Develop the plate in a chamber with a suitable mobile phase. A common solvent system is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific reaction conditions but a starting point could be 7:3 hexane:ethyl acetate.
-
Visualization: Visualize the spots under UV light (254 nm). The aromatic rings of both the starting material and product will be UV active.
Interpreting the Results:
-
Starting Material (2-aminobenzaldehyde): This will be the less polar spot with a higher Rf value.
-
Product (N-(2-formylphenyl)formamide): The introduction of the formyl group increases the polarity, resulting in a spot with a lower Rf value.
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spot will decrease while the product spot will intensify. The reaction is considered complete when the starting material spot is no longer visible.
| Compound | Expected Polarity | Expected Rf Value (Hexane:EtOAc - 7:3) |
| 2-aminobenzaldehyde | Less Polar | Higher |
| N-(2-formylphenyl)formamide | More Polar | Lower |
Troubleshooting TLC:
-
Spots are streaking: The sample may be too concentrated, or the compound may be interacting strongly with the silica gel. Try diluting the sample or adding a small amount of acetic acid to the mobile phase.
-
Rf values are too high or too low: Adjust the polarity of the mobile phase. Increase the proportion of ethyl acetate to lower the Rf values and increase the proportion of hexane to raise them.
Caption: Workflow for TLC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion and the detection of byproducts.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
HPLC System: A reversed-phase C18 column is typically suitable for this analysis.[6]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. An isocratic method with a suitable ratio of acetonitrile and water can also be developed.[6]
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm) is appropriate.
Interpreting the Results:
-
Retention Time: Due to its higher polarity, N-(2-formylphenyl)formamide is expected to have a shorter retention time than the less polar 2-aminobenzaldehyde on a reversed-phase column.
-
Peak Area: The peak area of each component is proportional to its concentration. By analyzing the peak areas over time, the reaction kinetics can be studied.
| Compound | Expected Polarity | Expected Retention Time (Reversed-Phase) |
| 2-aminobenzaldehyde | Less Polar | Longer |
| N-(2-formylphenyl)formamide | More Polar | Shorter |
Troubleshooting HPLC:
-
Poor peak shape: This could be due to column overload, inappropriate mobile phase pH, or interactions with the column. Try injecting a smaller volume, adjusting the mobile phase pH, or using a different column.
-
Co-elution of peaks: If the starting material and product peaks are not well-resolved, optimize the mobile phase composition or gradient.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying the components of the reaction mixture, including the starting material, product, and any volatile byproducts.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System: A standard non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.
-
Temperature Program: A temperature gradient will be necessary to elute both the starting material and the product. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
MS Detection: Electron ionization (EI) at 70 eV is standard.
Interpreting the Results:
-
Retention Time: The elution order will depend on the volatility and polarity of the compounds. Generally, the less polar and more volatile compound will elute first.
-
Mass Spectrum: The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification.
-
2-Aminobenzaldehyde (MW: 121.14 g/mol ): Expect a molecular ion peak at m/z 121. Common fragments may include the loss of a hydrogen atom (m/z 120) or the formyl group (m/z 92).
-
N-(2-formylphenyl)formamide (MW: 149.14 g/mol ): Expect a molecular ion peak at m/z 149. Fragmentation may involve the loss of one or both formyl groups.
-
Troubleshooting GC-MS:
-
No peaks observed: The compounds may not be volatile enough or may be thermally decomposing in the injector. Consider derivatization to increase volatility or use a lower injection temperature.
-
Broad peaks: This can be caused by poor chromatography. Optimize the temperature program and carrier gas flow rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for monitoring the reaction progress by observing the disappearance of signals from the starting material and the appearance of signals from the product.
Experimental Protocol:
-
Sample Preparation: Take a small aliquot from the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a ¹H NMR spectrum.
Interpreting the Results:
The key diagnostic signals to monitor are the aldehyde and amine protons of the starting material and the aldehyde and amide protons of the product.
| Compound | Proton | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| 2-aminobenzaldehyde | -CHO | ~9.85[7] |
| -NH₂ | ~6.12 (broad singlet)[7] | |
| N-(2-formylphenyl)formamide | -CHO (aldehyde) | ~10.0 (similar to N-(2-formylphenyl)benzamide)[8] |
| -NHCHO (amide) | ~12.1 (broad singlet, similar to N-(2-formylphenyl)benzamide)[8] | |
| -NHCH O (formyl) | ~8.4-8.5 (doublet or singlet depending on rotamers) |
Monitoring the Reaction:
-
Observe the decrease in the intensity of the signals for the -CHO proton at ~9.85 ppm and the -NH₂ protons at ~6.12 ppm of 2-aminobenzaldehyde.
-
Simultaneously, monitor the appearance and increase in the intensity of the new aldehyde proton signal around 10.0 ppm and the amide proton signals of N-(2-formylphenyl)formamide.
Troubleshooting NMR:
-
Broad peaks: The presence of paramagnetic impurities or insufficient shimming can lead to broad peaks. Ensure the sample is free of solid particles.
-
Complex spectrum: The presence of multiple rotamers for the amide bond in the product can sometimes lead to a more complex spectrum than anticipated.
Caption: A general troubleshooting decision tree.
References
-
Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
-
Ring forming reactions of imines of 2-aminobenzaldehyde and related compounds. Organic & Biomolecular Chemistry. [Link]
-
Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides. PubMed. [Link]
-
2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. The Royal Society of Chemistry. [Link]
-
N-(2-formylphenyl)formamide - Solubility of Things. Solubility of Things. [Link]
-
TLC of aminoacids and short peptides. Lurie Children's Hospital of Chicago. [Link]
-
Formylation of Amines. PMC - NIH. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]
-
N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.org. [Link]
-
C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]
-
2-Aminobenzaldehyde, CAS No. 529-23-7. iChemical. [Link]
-
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]
-
2-Aminobenzaldehyde. Wikipedia. [Link]
-
N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]
-
common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. The Royal Society of Chemistry. [Link]
-
6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
-
Acetic Formic Anhydride. Organic Syntheses. [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. NIH. [Link]
-
Formylation of Amines with Acetic Formic Anhydride. Reddit. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. NIH. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]
- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzaldehyde, CAS No. 529-23-7 - iChemical [ichemical.com]
- 8. researchgate.net [researchgate.net]
handling and storage recommendations for N-(2-formylphenyl)formamide
Welcome to the technical support guide for N-(2-formylphenyl)formamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of this versatile bifunctional molecule. The unique combination of an aromatic aldehyde and a formamide group in its structure presents specific challenges and opportunities in experimental design. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is N-(2-formylphenyl)formamide and what are its key properties?
A1: N-(2-formylphenyl)formamide is an organic compound with the molecular formula C₈H₇NO₂. It presents as a white to off-white crystalline powder at room temperature[1]. Its structure features both an aldehyde and a formamide functional group, making it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and dye production[1].
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | 2 |
| Appearance | White to off-white crystalline powder | [1] |
| State at Room Temp. | Solid | [1] |
| Solubility | Generally soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO).[1] | [1] |
Q2: What are the primary hazards associated with N-(2-formylphenyl)formamide?
-
Formamide Moiety: Formamide itself is classified as a substance that may damage fertility or the unborn child and is suspected of causing cancer. Therefore, N-(2-formylphenyl)formamide should be handled with appropriate caution as a potential reproductive toxin and carcinogen.
-
Aromatic Aldehyde Moiety: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract[3].
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid and its solutions should be conducted in a certified chemical fume hood[4].
Q3: What are the recommended storage conditions for N-(2-formylphenyl)formamide?
A3: Proper storage is critical to maintain the integrity of N-(2-formylphenyl)formamide. Based on the known stability of formamides and aromatic aldehydes, the following conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated place[5][6]. For long-term stability, refrigeration at 2-8 °C is advisable, and for opened containers, freezing at -15 to -25°C can prevent degradation[7][8].
-
Atmosphere: Due to the susceptibility of the aldehyde group to oxidation, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen)[7].
-
Container: Keep the container tightly closed to prevent moisture absorption and oxidation[4][5][6][9].
-
Light: Store in an amber or opaque container to protect from light, which can catalyze degradation.
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., yellowed) or has a noticeable odor.
-
Probable Cause: This is a common indicator of degradation. The aldehyde functional group is susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid. The formamide group can also hydrolyze in the presence of moisture, especially at elevated temperatures.
-
Solution:
-
Purity Check: Before use, it is advisable to check the purity of the compound using an appropriate analytical technique such as NMR spectroscopy or LC-MS.
-
Purification: If minor degradation has occurred, recrystallization from a suitable solvent may be possible.
-
Prevention: To prevent future degradation, always store the compound under an inert atmosphere, in a tightly sealed container, and at a low temperature as recommended. After opening, purge the container with an inert gas before resealing[7].
-
Issue 2: Poor solubility in a chosen solvent.
-
Probable Cause: While N-(2-formylphenyl)formamide is soluble in polar solvents, its solubility can be affected by the specific solvent, temperature, and pH[1].
-
Solution:
-
Solvent Selection: Ensure you are using a sufficiently polar solvent such as DMSO, methanol, or water[1].
-
Temperature: Gently warming the mixture can increase the rate of dissolution and overall solubility[1].
-
pH Adjustment: In aqueous solutions, the pH can influence solubility. The formamide functionality may ionize under certain pH conditions, affecting its solubility[1].
-
Sonication: Using an ultrasonic bath can aid in the dissolution of the solid.
-
Issue 3: Inconsistent or unexpected reaction outcomes.
-
Probable Cause: The bifunctional nature of N-(2-formylphenyl)formamide means it can participate in a variety of reactions. The aldehyde can undergo oxidation, reduction, or condensation reactions, while the formamide can be hydrolyzed.
-
Solution:
-
Reaction Conditions: Carefully control reaction conditions, including temperature, atmosphere, and the presence of moisture. The aldehyde is prone to oxidation, so reactions may need to be run under an inert atmosphere.
-
Reagent Compatibility: Be mindful of the reagents used. Strong oxidizing agents will likely react with the aldehyde group. Strong acids or bases can catalyze the hydrolysis of the formamide group.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect either the aldehyde or the formamide group to achieve the desired reactivity at the other site.
-
Experimental Protocols & Workflows
Safe Handling and Dispensing Protocol
This protocol outlines the essential steps for safely handling N-(2-formylphenyl)formamide powder.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Have a calibrated balance ready inside the fume hood.
-
-
Dispensing:
-
Place the sealed container of N-(2-formylphenyl)formamide in the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully open the container. If it has been stored under an inert atmosphere, do this in a way that minimizes exposure to air.
-
Weigh the desired amount of the powder into a suitable container.
-
-
Post-Dispensing:
-
If the original container is to be stored again, purge the headspace with an inert gas (e.g., nitrogen or argon) before tightly resealing.
-
Clean any spills within the fume hood immediately.
-
Dispose of contaminated materials according to your institution's hazardous waste guidelines.
-
Visual Workflow for Handling N-(2-formylphenyl)formamide
Caption: Workflow for safe handling of N-(2-formylphenyl)formamide.
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for N-(2-formylphenyl)formamide.
Caption: Potential degradation of N-(2-formylphenyl)formamide.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved from [Link]
-
Online Chemistry notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). 47671 Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1). Retrieved from [Link]
-
Alpha Aromatics. (2019). What Are Aldehydes And How Are They Used In Perfumery?. Retrieved from [Link]
-
PubChem. (n.d.). 2-Formylphenyl(methyl)formamide. Retrieved from [Link]
-
organicmystery.com. (n.d.). Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]
-
Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic effects of formamide on DNA stability. Nucleic acids research, 24(11), 2095–2103. [Link]
-
AK Scientific, Inc. (n.d.). Download SDS. Retrieved from [Link]
-
MDPI. (2023). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-phenylpent-4-enyl)formamide. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. aksci.com [aksci.com]
- 4. bmrservice.com [bmrservice.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.no [fishersci.no]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Navigating Unexpected Products in Reactions with N-(2-formylphenyl)formamide
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-formylphenyl)formamide. This versatile building block is a cornerstone in the synthesis of various heterocyclic compounds, most notably quinolines and quinazolines. However, its bifunctional nature, possessing both an aldehyde and a formamide moiety in an ortho-disposed arrangement, can lead to a range of unexpected, yet often mechanistically insightful, reaction products. This guide is designed to be a practical resource for troubleshooting these unforeseen outcomes, providing in-depth explanations, preventative protocols, and a deeper understanding of the underlying chemistry. Our goal is to empower you to not only solve experimental challenges but also to potentially leverage these unexpected pathways for novel synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am attempting a Friedländer-type quinoline synthesis using N-(2-formylphenyl)formamide and a ketone under acidic conditions, but I am isolating a significant amount of a quinazolinone byproduct. Why is this happening and how can I prevent it?
Answer:
This is a common and insightful observation that highlights the competitive reactivity of the two functional groups in N-(2-formylphenyl)formamide under acidic conditions. While the intended reaction is the condensation of the formyl group with the ketone to form a quinoline, the formamide moiety can participate in an intramolecular cyclization, leading to the formation of a quinazolinone.
Causality and Mechanism:
Under acidic conditions (e.g., with catalysts like PPA, POCl₃, or even strong Brønsted acids), the formamide oxygen can be protonated, making the formyl carbon susceptible to nucleophilic attack by the formamide nitrogen. This intramolecular cyclization is often competitive with the intermolecular condensation required for quinoline synthesis. The reaction likely proceeds through an N-acyliminium ion intermediate, which is a potent electrophile.
Troubleshooting & Prevention:
Protocol 1: Optimizing for Quinoline Synthesis (Minimizing Quinazolinone)
| Parameter | Recommendation | Rationale |
| Catalyst | Use milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or base-catalyzed conditions (e.g., KOH, NaOH). | Strong protic acids aggressively promote the intramolecular cyclization. Milder conditions can favor the intermolecular condensation. |
| Temperature | Start at lower temperatures (e.g., 0-25 °C) and slowly increase if the reaction is sluggish. | The intramolecular cyclization often has a higher activation energy. Lower temperatures can kinetically favor the desired intermolecular reaction. |
| Reactant Addition | Add the ketone to the reaction mixture before the acid catalyst. | This ensures the ketone is available for condensation with the aldehyde as soon as the catalyst is introduced, outcompeting the intramolecular cyclization. |
| Solvent | Use a non-polar, aprotic solvent. | Polar, protic solvents can facilitate proton transfer and stabilize the charged intermediate of the cyclization pathway. |
Experimental Protocol: Base-Catalyzed Friedländer Synthesis
-
To a solution of N-(2-formylphenyl)formamide (1.0 eq) and the ketone (1.2 eq) in ethanol, add powdered potassium hydroxide (2.0 eq).
-
Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: During a Vilsmeier-Haack type reaction (e.g., with POCl₃/DMF), I am observing a complex mixture of products instead of the expected formylation. What could be the unexpected products and why?
Answer:
The Vilsmeier-Haack reagent is a powerful electrophile, and its reaction with N-(2-formylphenyl)formamide can lead to several unexpected products due to the reactivity of both the formamide and the aromatic ring. In some cases, unexpected products can arise from the reaction of the Vilsmeier reagent with the formamide moiety itself.[1][2]
Potential Unexpected Products and Mechanisms:
-
Dehydration to Isocyanide: The Vilsmeier reagent can act as a dehydrating agent, converting the formamide to an isocyanide. This highly reactive intermediate can then undergo further reactions or polymerization.[3]
-
Formation of N-Methylated Species: If dimethylformamide (DMF) is used to generate the Vilsmeier reagent, methylation of the formamide nitrogen can occur, leading to N-methylated byproducts.[1]
-
Complex Condensation Products: The Vilsmeier reagent can react with both the formyl and formamide groups, leading to complex condensation products and tars.
Troubleshooting & Prevention:
Protocol 2: Controlled Vilsmeier-Haack Reaction
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control, typically at 0 °C or below, during the formation and reaction of the Vilsmeier reagent. | The Vilsmeier reaction can be highly exothermic, and elevated temperatures promote side reactions and decomposition. |
| Stoichiometry | Use the minimum effective amount of the Vilsmeier reagent (typically 1.1-1.5 equivalents). | Excess reagent can lead to over-reaction and the formation of complex byproducts. |
| Quenching | Quench the reaction carefully at low temperature by slowly adding to a cold aqueous solution of sodium bicarbonate or sodium acetate. | A controlled quench neutralizes the highly acidic and reactive mixture, preventing product degradation. |
| Alternative Formylating Agents | Consider alternative, milder formylating agents if the Vilsmeier-Haack reaction consistently gives poor results. |
FAQ 3: I am attempting a Pictet-Spengler reaction with a tryptamine derivative and N-(2-formylphenyl)formamide, but I am getting an unexpected indoloquinazoline product. What is the mechanism for this?
Answer:
This is a fascinating and synthetically useful unexpected reaction. Instead of the expected β-carboline from the reaction of the tryptamine with the formyl group, you are observing a cascade reaction involving both the formyl and formamide functionalities of N-(2-formylphenyl)formamide.
Mechanism of Unexpected Indoloquinazoline Formation:
-
Initial Pictet-Spengler Reaction: The reaction likely begins with the expected Pictet-Spengler cyclization of the tryptamine with the formyl group of N-(2-formylphenyl)formamide to form a tetrahydro-β-carboline intermediate.
-
Intramolecular Cyclization: The formamide moiety is now positioned in proximity to the newly formed secondary amine of the tetrahydro-β-carboline ring. Under the acidic reaction conditions, an intramolecular cyclization occurs between the formamide and the secondary amine, leading to the formation of the indoloquinazoline scaffold after dehydration.[4]
Leveraging this Unexpected Reaction:
This "unexpected" reaction can be a powerful tool for the rapid synthesis of complex heterocyclic scaffolds. To favor the formation of the indoloquinazoline:
-
Use a slight excess of the acid catalyst to promote the second cyclization step.
-
Increase the reaction temperature after the initial Pictet-Spengler cyclization is complete (as monitored by TLC) to drive the intramolecular cyclization and dehydration.
To favor the formation of the simple Pictet-Spengler product (tetrahydro-β-carboline):
-
Use milder reaction conditions (lower temperature, weaker acid).
-
Protect the formamide nitrogen prior to the Pictet-Spengler reaction, for example, as a Boc-protected amine. The protecting group can be removed in a subsequent step.
General Troubleshooting for Reactions Involving N-(2-formylphenyl)formamide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield/No Reaction | - Insufficiently activating conditions.- Steric hindrance.- Poor solubility of starting materials. | - Increase temperature.- Use a stronger acid/base catalyst.- Choose a more appropriate solvent to ensure all reactants are in solution. |
| Formation of Tars/Polymeric Material | - High reaction temperature.- Highly concentrated reaction mixture.- Presence of impurities. | - Lower the reaction temperature.- Use a more dilute solution.- Purify starting materials before use. |
| Incomplete Conversion | - Insufficient reaction time.- Catalyst deactivation. | - Extend the reaction time and monitor by TLC.- Add a fresh portion of the catalyst. |
References
- Cheng, Y., Jiao, P., Williams, D. J., & Cohn, O. (2001). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, (1), 44-46.
- Dey, S. K., et al. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1(1), 13-17.
- Hughes, D. L. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 49, 1-325.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Larock, R. C. (1999).
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Meyers, A. I. (2009). The Pictet-Spengler Reaction Updates Its Habits. Chemical Reviews, 109(5), 2083-2127.
- Sessler, J. L., & Weghorn, S. J. (1997). A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. Tetrahedron Letters, 38(32), 5677-5680.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Tilstam, U., & Weinmann, H. (2002). The Friedländer reaction: a powerful tool for the synthesis of quinolines. Organic Process Research & Development, 6(5), 557-561.
- van Leusen, A. M., et al. (1977). A new synthesis of isocyanides from formamides. Tetrahedron Letters, 18(27), 2369-2370.
- Wan, Y., et al. (2006). A facile synthesis of quinolines via Friedländer annulation in ionic liquids. Tetrahedron Letters, 47(49), 8757-8760.
- Yang, X., et al. (2016). Synthesis of tricyclic quinazolinones via intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. Molecular Diversity, 20(2), 551-556.
Sources
- 1. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Formylating Agents: A Comparative Analysis of N-(2-formylphenyl)formamide and Its Alternatives
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In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, unlocking pathways to a vast array of valuable molecules, from pharmaceuticals to advanced materials. The choice of formylating agent is a critical decision that dictates the efficiency, selectivity, and overall viability of a synthetic strategy. This guide provides an in-depth, objective comparison of N-(2-formylphenyl)formamide, a unique bifunctional reagent, with other established formylating agents. We will delve into mechanistic nuances, comparative performance data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Introduction to Formylation and the Unique Role of N-(2-formylphenyl)formamide
Formylation, the attachment of a formyl group to a substrate, is a cornerstone of synthetic chemistry.[1] Aldehydes, the products of C-formylation, are exceptionally versatile intermediates, readily participating in reactions like Wittig olefination, reductive amination, and aldol condensations. N-formylation, on the other hand, is crucial for synthesizing formamides, which are not only stable protecting groups for amines but also feature in biologically active molecules and as key precursors in heterocyclic synthesis.[2]
N-(2-formylphenyl)formamide stands out due to its distinct structure, possessing both an aldehyde and a formamide functional group.[3] This dual functionality allows it to act not just as a formylating agent but also as a versatile building block, particularly in the synthesis of quinolines and other heterocyclic systems.[3][4] This guide will explore its performance in the context of other widely used formylation methods.
Comparative Analysis of Aromatic Formylating Agents
The direct formylation of aromatic rings is a vital reaction for producing aryl aldehydes. The choice of method is highly dependent on the electronic nature of the aromatic substrate.
N-(2-formylphenyl)formamide in Action: The Friedländer Annulation
While not a direct formylating agent for simple arenes, N-(2-formylphenyl)formamide's primary application is as a precursor in the Friedländer annulation for quinoline synthesis. This reaction showcases its utility by providing both the ortho-aminoaryl aldehyde equivalent and a carbonyl source in one molecule.
Mechanism Insight: The reaction involves the base- or acid-catalyzed condensation of a compound containing an active methylene group (e.g., a ketone) with an ortho-aminoaryl aldehyde or ketone.[4] In the case of N-(2-formylphenyl)formamide, the formamide group can be hydrolyzed in situ to the amine, which then reacts with the adjacent aldehyde and the active methylene compound to form the quinoline ring system.
Caption: Workflow for Quinoline Synthesis via Friedländer Annulation.
The Vilsmeier-Haack Reaction
A powerhouse for formylating electron-rich aromatic and heteroaromatic compounds, the Vilsmeier-Haack reaction utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[5][6]
Mechanism Insight: DMF and POCl₃ react to form the electrophilic chloroiminium ion, known as the "Vilsmeier reagent".[7] The electron-rich arene attacks this reagent, and subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[6][7] The Vilsmeier reagent is a weaker electrophile than those generated in Friedel-Crafts reactions, making it highly selective for activated rings like indoles, pyrroles, and anilines.[7]
Caption: Vilsmeier-Haack Reaction Pathway.
Gattermann and Gattermann-Koch Reactions
These classic methods are used for the formylation of arenes that can withstand strong acidic conditions.
-
Gattermann Reaction: Employs hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. A significant modification, which avoids the use of highly toxic HCN gas, involves the in-situ generation of HCN from zinc cyanide (Zn(CN)₂).[8][9]
-
Gattermann-Koch Reaction: This variant uses carbon monoxide (CO) and HCl under high pressure with a catalyst system of AlCl₃ and CuCl. It is generally applicable to benzene and alkylbenzenes but not to phenol or phenol ether substrates.[8][10] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[8]
The Duff Reaction
The Duff reaction is a go-to method for the ortho-formylation of phenols.[11] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[11][12]
Mechanism Insight: The Duff reaction is a type of Mannich reaction where the phenol undergoes ortho-aminomethylation with HMTA, which serves as both an amino component and a latent source of the formyl group.[11] The reaction proceeds through a series of complex steps involving the formation of an iminium intermediate, which is then hydrolyzed during workup to give the salicylaldehyde derivative.[11][12] Yields can be moderate, and di-formylation can be a side reaction if both ortho positions are available.[13][14][15]
Performance Comparison: A Data-Driven Overview
The selection of a formylating agent is best guided by empirical data. The following table summarizes typical performance characteristics for various aromatic formylation methods.
| Method/Reagent | Typical Substrates | Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Advantages & Limitations |
| Vilsmeier-Haack | Electron-rich aromatics (indoles, pyrroles, anilines) | DMF, POCl₃ | 0 - 100 | 2.5 - 6.5 | 77 - 95+ | Advantages: Mild, high yield, good for heterocycles. Limitations: Only for activated systems.[6][13] |
| Gattermann | Phenols, benzene derivatives, heterocycles | Zn(CN)₂/HCl, AlCl₃ | Room Temp | - | Moderate to Good | Advantages: Broader scope than Gattermann-Koch. Limitations: Uses highly toxic cyanide source.[9][13] |
| Gattermann-Koch | Benzene, alkylbenzenes | CO, HCl, AlCl₃, CuCl | High Pressure | - | Good | Advantages: Direct formylation of simple arenes. Limitations: Requires high pressure, not for phenols/ethers, harsh conditions.[8][13] |
| Duff Reaction | Phenols, electron-rich aromatics | Hexamethylenetetramine (HMTA), Acid | 150 - 165 | 0.3 - 3 | 18 - 41 | Advantages: Simple, inexpensive reagents, good ortho-selectivity for phenols. Limitations: Often low to moderate yields, potential for side reactions.[13][14] |
| Rieche Formylation | Electron-rich aromatics (anisole, phenols) | Dichloromethyl methyl ether, TiCl₄ | 0 | 0.75 - 3 | up to 97 | Advantages: High yields, mild conditions. Limitations: Reagent is a potent carcinogen.[13] |
Comparative Analysis of N-Formylating Agents
N-formylation is a fundamental reaction for protecting amines or synthesizing formamide-containing targets.
N-Formylsaccharin
Emerging as a powerful, solid, and easy-to-handle formylating agent, N-formylsaccharin is derived from the inexpensive and environmentally friendly saccharin.[16] It has shown excellent performance in the formylation of a wide range of primary and secondary amines, often under mild, solvent-free mechanochemical conditions.[16] Reaction times vary depending on the nucleophilicity of the amine, from 30 minutes for aliphatic amines to a few hours for more hindered anilines.[16]
Formic Acid and its Derivatives
Formic acid is the simplest formylating agent and can be used directly or activated to enhance its reactivity.[2]
-
Formic Acid with Dehydrating Agents: Combining formic acid with reagents like dicyclohexylcarbodiimide (DCC) forms a reactive formic anhydride intermediate, which efficiently formylates substrates like amino acid esters.[2]
-
Acetic Formic Anhydride: Prepared from formic acid and acetic anhydride, this mixed anhydride is a highly effective N-formylating agent.
-
Ammonium Formate: This reagent can formylate anilines and secondary amines in good yields upon refluxing in acetonitrile.[2]
Other N-Formylating Agents
A variety of other reagents have been developed for N-formylation, including chloral, formaldehyde, and cyanomethylformate, each with specific applications and advantages.[2] Recently, N-formyl imide has been reported as an operationally simple, metal-free agent for N-formylation in water.[17]
Experimental Protocols
To provide a practical context, detailed protocols for the formylation of a common substrate, indole, and a representative N-formylation are provided below.
Protocol 1: C3-Formylation of Indole using Vilsmeier-Haack Reaction
This protocol is a standard, reliable method for introducing a formyl group at the C3 position of the indole ring.
Workflow:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indole.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 20 mL). Cool the flask in an ice-salt bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the chilled DMF with constant stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Substrate Addition: Dissolve indole (1.0 eq) in anhydrous DMF (10 mL) and add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Once the reaction is complete, carefully pour the mixture onto crushed ice (200 g).
-
Basification: Add a 10% aqueous sodium hydroxide solution portion-wise with stirring until the mixture is alkaline (pH > 9).
-
Isolation: Stir the resulting suspension for 1 hour. The product, indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol to yield a crystalline solid.
Protocol 2: N-Formylation of Aniline using N-Formylsaccharin (Mechanochemical)
This protocol showcases a modern, green chemistry approach to N-formylation.[16]
Step-by-Step Methodology:
-
Charging the Mill: Inside a 15 mL zirconium dioxide (ZrO₂) milling vessel, place N-formylsaccharin (1.0 eq), aniline (1.0 eq), and one ZrO₂ ball (Ø = 10 mm).
-
Milling: Secure the vessel in a planetary ball mill and operate at a frequency of 30 Hz.
-
Reaction Time: For aniline, a reaction time of 2 hours is typically required for full conversion.[16]
-
Workup: After milling, transfer the solid mixture from the vessel. Add dichloromethane (DCM) and a 5% aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Wash the aqueous layer twice more with DCM.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure formanilide product.
Conclusion and Future Outlook
The choice of a formylating agent is a nuanced decision that balances reactivity, substrate scope, operational simplicity, and safety.
-
N-(2-formylphenyl)formamide carves a unique niche as a bifunctional precursor for heterocyclic synthesis, particularly for quinolines via the Friedländer annulation, rather than as a general-purpose formylating agent.
-
The Vilsmeier-Haack reaction remains the gold standard for formylating electron-rich aromatics and heterocycles, offering mild conditions and high yields.[13][18]
-
Classic methods like the Gattermann and Duff reactions , while still relevant, often contend with issues of toxicity or moderate yields, respectively.[9][13]
-
For N-formylation , modern reagents like N-formylsaccharin offer significant advantages in terms of ease of handling, efficiency, and alignment with green chemistry principles.[16]
As synthetic chemistry evolves, the demand for milder, more selective, and sustainable formylation methods will continue to grow. The development of novel catalytic systems and the use of safe, solid CO surrogates represent promising frontiers in this essential area of chemical synthesis. Researchers are encouraged to consider the full spectrum of available reagents, weighing the classic, robust methods against modern, efficient alternatives to best achieve their synthetic goals.
References
-
Reddy, K. L., Sridhar, R., & Srinivas, P. (2009). Formylation of Amines. In book: Name Reactions in Heterocyclic Chemistry II (pp. 313-328). John Wiley & Sons, Inc. [Link]
-
Colacino, E., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules, 26(11), 3169. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Solubility of Things. N-(2-formylphenyl)formamide. [Link]
-
Wikipedia. (2023). Gattermann reaction. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), Chapter 8. [Link]
-
ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2025). Synthesis and transformations of novel formyl-substituted quinolines. [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. [Link]
-
Royal Society of Chemistry. (2021). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. [Link]
-
YouTube. (2024). Gatterman Koch Reaction in Organic Chemistry (EAS Rx). [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
The ScholarShip. (2016). The Duff Reaction: Researching A Modification. [Link]
-
MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
-
PubMed Central. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]
-
ResearchGate. (2025). N-Formylsaccharin: A New Formylating Agent. [Link]
-
ResearchGate. Different formylation methods. [Link]
-
International Journal of ChemTech Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Wikipedia. Formylation. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
YouTube. (2022). FORMYLATION PART1 ENG. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. iipseries.org [iipseries.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. byjus.com [byjus.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ijpcbs.com [ijpcbs.com]
A Comparative Guide to Alternative Precursors for Quinazoline Synthesis: Expanding the Synthetic Chemistries Toolkit
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The relentless pursuit of novel quinazoline-based drug candidates necessitates versatile and efficient synthetic strategies. While traditional methods, such as the Niementowski reaction starting from anthranilic acids, are well-established, the modern drug discovery landscape demands a more diverse range of precursors to enable rapid library synthesis, late-stage functionalization, and access to novel chemical space.[4]
This guide provides an in-depth comparison of alternative precursors for quinazoline synthesis, moving beyond the classical routes. We will explore the mechanistic rationale behind various synthetic choices, present comparative experimental data, and provide detailed protocols for key transformations. Our focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the available options, empowering them to select the optimal synthetic strategy for their specific target molecules.
Beyond Anthranilic Acid: A World of Versatile Starting Materials
The choice of precursor is a critical decision in any synthetic campaign, directly influencing the reaction conditions, achievable structural diversity, and overall efficiency. This section delves into several key classes of alternative starting materials, comparing their strengths and strategic applications.
2-Aminobenzonitrile Derivatives: A Gateway to 4-Substituted Quinazolines
2-Aminobenzonitriles are highly valuable precursors, particularly for the synthesis of 4-substituted quinazolines. The nitrile group serves as a versatile electrophilic handle for cyclization.
Mechanistic Insight: The core strategy involves the reaction of the amino group with an electrophile, followed by intramolecular cyclization of the resulting intermediate onto the nitrile. A prominent example is the palladium-catalyzed three-component reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, which allows for the efficient construction of diverse quinazolines.[5] Another approach involves the initial conversion of the nitrile to a ketimine by reaction with an organometallic reagent, followed by an iron-catalyzed C-H oxidation and cyclization.[5]
Comparative Analysis: 2-Aminobenzonitrile vs. Traditional Precursors
| Feature | 2-Aminobenzonitrile Routes | Traditional (e.g., Anthranilic Acid) Routes |
| Key Advantage | Direct access to diverse 4-substituted quinazolines. | Well-established, reliable for quinazolinones. |
| Versatility | High; allows for multi-component reactions. | Moderate; often requires multiple steps for diversification. |
| Reaction Conditions | Often requires metal catalysis (e.g., Pd, Fe). | Can be harsh (high temperatures).[4] |
| Substrate Scope | Generally broad, tolerates various functional groups. | Can be limited by the reactivity of the acid derivative. |
Featured Protocol: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines
This protocol is adapted from a procedure described for the synthesis of diverse quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids.[5]
Caption: General routes to quinazolines from 2-aminobenzyl precursors.
Comparative Analysis: Dehydrogenative Coupling vs. Classical Condensation
| Feature | Dehydrogenative Coupling | Classical Condensation (e.g., with Carboxylic Acids) |
| Atom Economy | High (often produces H₂O or H₂ as byproducts). | Lower (often produces stoichiometric waste). |
| Oxidants | Can use air/O₂ or be acceptorless. | [5] Often requires stoichiometric, harsh oxidants. |
| Catalysis | Typically requires a transition metal or iodine catalyst. | Can be acid or base-catalyzed. |
| Green Chemistry | Favorable; aligns with green principles. | [6][7] Less favorable due to waste and harsh conditions. |
ortho-Substituted Nitroarenes: A Reductive Cyclization Strategy
Ortho-substituted nitroarenes, such as 2-nitrobenzyl alcohols, offer an alternative entry point to the quinazoline core through a sequence of reduction and cyclization. This approach is particularly useful when the corresponding amino precursors are less stable or accessible.
Mechanistic Insight: A notable example is the reaction of 2-nitrobenzyl alcohols with arylacetic acids, where elemental sulfur acts as a promoter and urea serves as the nitrogen source. T[5]he reaction proceeds through the reduction of the nitro group, followed by a cascade of condensation and cyclization steps. A more recent metal-free, base-promoted [4+1+1] tandem cycloaddition utilizes ortho-substituted nitroarenes, aldehydes, and an ammonium salt to construct 2,4-disubstituted quinazolines in high yields.
[5]This strategy showcases the transformation of a readily available functional group (nitro) into the key amine functionality in situ, avoiding the need to handle potentially sensitive amino compounds.
Emerging Trends and Advanced Methodologies
The field of quinazoline synthesis is continually evolving, with new methodologies offering improved efficiency, sustainability, and scope.
Metal-Free Synthesis: The Green Imperative
Growing environmental concerns have spurred the development of metal-free synthetic routes. T[7]hese methods often rely on iodine catalysis, electrochemical synthesis, or the use of hypervalent iodine reagents like IBX. F[5]or instance, molecular iodine can catalyze the amination of the benzylic C-H bond in 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant. T[5]hese approaches are not only more sustainable but also obviate the need for often costly and toxic heavy metal catalysts.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has become a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields. T[4]he Niementowski synthesis of quinazolinones from anthranilic acids, which traditionally requires high temperatures and long reaction times, can be dramatically accelerated using microwave heating. T[4]his technology is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.
Conclusion and Future Outlook
The synthesis of quinazolines has matured far beyond its classical roots. The exploration of alternative precursors such as 2-aminobenzonitriles, 2-aminobenzylamines, and ortho-nitroarenes has unlocked a plethora of new synthetic possibilities. These starting materials, coupled with modern methodologies like dehydrogenative coupling, metal-free catalysis, and microwave-assisted reactions, provide the contemporary chemist with a formidable arsenal for the construction of this vital heterocyclic scaffold.
As the demand for novel and complex quinazoline derivatives continues to grow, future research will likely focus on the development of even more atom-economical, enantioselective, and environmentally benign synthetic methods. The continued exploration of unconventional precursors and innovative catalytic systems will be paramount in driving the next wave of discovery in quinazoline-based drug development.
References
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Al-Hourani, B. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. Available at: [Link]
-
Dong, S., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]
-
Reddy, T. S., & Reddy, V. R. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]
-
Aslam, M. A., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
-
Gao, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
- 7. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Stability: A Comparative Guide to N-(2-formylphenyl)formamide and 2-aminobenzaldehyde in Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of heterocyclic synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of two key precursors in the synthesis of quinolines and other related heterocycles: the traditionally used 2-aminobenzaldehyde and its more stable counterpart, N-(2-formylphenyl)formamide. By examining their respective strengths and weaknesses through the lens of experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions that optimize their synthetic strategies.
Introduction: The Challenge of 2-Aminobenzaldehyde and the Rise of a Stable Alternative
2-Aminobenzaldehyde is a cornerstone in heterocyclic chemistry, particularly as a primary building block in the widely employed Friedländer annulation for the synthesis of quinolines.[1] The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group, offers a straightforward route to the quinoline scaffold, a privileged structure in medicinal chemistry.[2][3]
However, the practical application of 2-aminobenzaldehyde is often hampered by its inherent instability. The presence of both a nucleophilic amino group and an electrophilic aldehyde group on the same aromatic ring makes it highly susceptible to self-condensation and polymerization, leading to decreased yields and purification challenges.[2] Furthermore, the commercial availability of a diverse range of substituted 2-aminobenzaldehydes can be limited, posing a constraint on the synthesis of novel quinoline derivatives.[1]
To circumvent these challenges, N-(2-formylphenyl)formamide has emerged as a superior alternative. By protecting the reactive amino group as a formamide, this compound offers significantly enhanced stability, allowing for easier handling, storage, and more controlled reactivity. The formyl protecting group can be readily removed in situ under the conditions of the Friedländer reaction, liberating the reactive 2-aminobenzaldehyde to proceed with the desired cyclization.
Head-to-Head Comparison: Performance in Synthesis
The primary advantage of N-(2-formylphenyl)formamide lies in its ability to consistently deliver higher yields of the desired product under milder and more reproducible conditions compared to 2-aminobenzaldehyde. The instability of the latter often necessitates carefully controlled reaction conditions and can lead to the formation of complex side products, complicating the purification process and reducing the overall efficiency of the synthesis.
| Feature | N-(2-formylphenyl)formamide | 2-Aminobenzaldehyde |
| Stability | High | Low (prone to self-condensation) |
| Handling & Storage | Stable solid, easy to handle and store | Unstable, often needs to be freshly prepared or used immediately |
| Reaction Control | More controlled, gradual release of the reactive species | Less controlled, potential for rapid side reactions |
| Typical Yields | Generally higher and more reproducible | Variable, often lower due to degradation and side products |
| Purification | Cleaner reaction profiles, easier purification | More complex mixtures, potentially challenging purification |
| Versatility | Can be used in a wider range of conditions | Requires milder and more controlled conditions |
Mechanistic Insights: The In Situ Deprotection Advantage
The efficacy of N-(2-formylphenyl)formamide hinges on the facile removal of the N-formyl group under typical Friedländer reaction conditions, which can be either acidic or basic.
Under Acidic Conditions:
In the presence of an acid catalyst, the formyl group is readily hydrolyzed. The reaction is initiated by protonation of the carbonyl oxygen of the formamide, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of formic acid, regenerates the free amino group of 2-aminobenzaldehyde, which can then participate in the Friedländer condensation.
Under Basic Conditions:
Under basic conditions, the hydrolysis of the formamide proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the formamide. This is followed by the elimination of the amino group to form formate and the desired 2-aminobenzaldehyde.
The in situ generation of 2-aminobenzaldehyde from N-(2-formylphenyl)formamide is a key advantage, as it ensures that the concentration of the unstable intermediate remains low throughout the reaction, minimizing self-condensation and favoring the desired intermolecular reaction with the methylene-containing reactant.
Experimental Protocols
Synthesis of Precursors
Protocol 1: Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene
This one-step synthesis offers a high-yield route to 2-aminobenzaldehyde from a readily available starting material.[4]
-
Materials: o-Nitrotoluene, an alcohol solvent (e.g., ethanol or isopropanol), and sodium polysulfide.
-
Procedure:
-
In a reaction vessel, dissolve o-nitrotoluene in the alcohol solvent.
-
Add sodium polysulfide to the solution.
-
Stir the reaction mixture at a temperature between 65-85 °C for 1-5 hours.
-
Upon completion of the reaction, subject the reaction liquid to post-treatment to isolate the 2-aminobenzaldehyde product.
-
-
Expected Yield: This method has been reported to achieve yields as high as 96.86%.[4]
Protocol 2: Synthesis of N-(2-formylphenyl)formamide
This protocol is based on the N-formylation of a substituted aniline and can be adapted for the synthesis of N-(2-formylphenyl)formamide from 2-aminobenzaldehyde.
-
Materials: 2-Aminobenzaldehyde, formic acid, and acetic anhydride.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde in a suitable solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride.
-
Stir the reaction mixture at 0 °C for a designated period (e.g., 1.5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the product with an organic solvent (e.g., CH2Cl2).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(2-formylphenyl)formamide, which can be further purified by recrystallization or column chromatography.
-
Friedländer Quinoline Synthesis
Protocol 3: General Procedure for Friedländer Quinoline Synthesis
This general protocol can be adapted for use with either 2-aminobenzaldehyde or N-(2-formylphenyl)formamide.
-
Materials: 2-aminobenzaldehyde or N-(2-formylphenyl)formamide, a ketone with an α-methylene group (e.g., acetone, ethyl acetoacetate), and a catalyst (e.g., potassium hydroxide for basic conditions, or p-toluenesulfonic acid for acidic conditions).
-
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl aldehyde precursor (1 equivalent), the ketone (1-1.2 equivalents), and the chosen catalyst in a suitable solvent (e.g., ethanol for basic conditions, or toluene for acidic conditions with a Dean-Stark trap to remove water).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Visualizing the Synthetic Pathways
Figure 1. Comparative workflow of quinoline synthesis using 2-aminobenzaldehyde versus N-(2-formylphenyl)formamide.
Figure 2. Mechanism of in situ deprotection of N-(2-formylphenyl)formamide under acidic and basic conditions.
Conclusion: A Clear Choice for Robust Synthesis
In the comparative analysis of N-(2-formylphenyl)formamide and 2-aminobenzaldehyde for the synthesis of quinolines and related heterocycles, the former presents a compelling case for its superiority in terms of stability, handling, and ultimately, synthetic efficiency. While 2-aminobenzaldehyde remains a historically significant and useful reagent, its inherent instability poses practical challenges that can compromise yield and reproducibility.
N-(2-formylphenyl)formamide, by virtue of its protected amino group, effectively circumvents these issues. Its ability to generate the reactive 2-aminobenzaldehyde in situ under standard Friedländer conditions offers a more controlled and reliable synthetic route. For researchers and drug development professionals seeking to streamline their synthetic workflows, minimize side-product formation, and improve overall yields, N-(2-formylphenyl)formamide represents a strategically sound and experimentally validated choice. This guide, by providing both the rationale and the practical protocols, aims to empower chemists to leverage the advantages of this stable precursor in their pursuit of novel and medicinally important heterocyclic compounds.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
-
Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. [Link]
- Preparation method of 2-aminobenzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for N-(2-formylphenyl)formamide
For researchers, scientists, and drug development professionals, the rigorous quantification of chemical entities is the bedrock of reliable and reproducible results. N-(2-formylphenyl)formamide, a molecule of interest in organic synthesis and as a potential pharmaceutical intermediate or impurity, demands robust analytical methods for its characterization and quantification.[1] This guide provides an in-depth, experience-driven comparison of validated analytical methods for this compound, focusing on both the "how" and the critical "why" behind experimental choices. Our approach is grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[2][3][4]
Rationale for Method Selection
The structure of N-(2-formylphenyl)formamide, featuring a benzene ring, an aldehyde, and a formamide group, presents distinct analytical handles. The aromatic ring and carbonyl group contain chromophores, making them suitable for UV-Visible spectrophotometric detection. This immediately suggests High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary candidate method due to its specificity, sensitivity, and wide applicability in pharmaceutical analysis.[5]
As a comparative technique, Gas Chromatography (GC) is also a viable option, particularly when coupled with a mass spectrometer (MS). GC-MS offers exceptional selectivity and sensitivity, making it ideal for impurity profiling and identification.[6][7] This guide will first detail the comprehensive validation of an HPLC-UV method and then compare its performance characteristics with a GC-MS approach.
Primary Method Validation: Reversed-Phase HPLC-UV
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] The following sections detail the validation of a stability-indicating RP-HPLC-UV method for the quantification of N-(2-formylphenyl)formamide, adhering to ICH Q2(R1) parameters.[2][8]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Scientist's Note: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention and separation for moderately polar to non-polar aromatic compounds like N-(2-formylphenyl)formamide.
-
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Scientist's Note: The use of formic acid helps to protonate the analyte, leading to sharper peaks and improved chromatographic performance. Acetonitrile is chosen for its low UV cutoff and efficient elution of aromatic compounds.
-
-
Gradient Program: Start at 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Scientist's Note: 254 nm is a common wavelength for detecting aromatic compounds due to the strong π-π* transitions of the benzene ring. A full UV scan of the analyte should be performed during method development to determine the wavelength of maximum absorbance for optimal sensitivity.
-
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Prepare a stock solution of N-(2-formylphenyl)formamide in acetonitrile. Dilute with the mobile phase starting composition (70:30 Water:Acetonitrile) to create calibration standards and sample solutions.
Validation Parameters and Experimental Data
The validation process is a self-validating system; each parameter demonstrates the method's fitness for purpose.
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[2] This is most effectively demonstrated through forced degradation studies.[9][10][11] The drug substance is subjected to stress conditions beyond normal storage to induce degradation.[12]
Forced Degradation Protocol:
-
Prepare solutions of N-(2-formylphenyl)formamide (~1 mg/mL) in a suitable solvent.
-
Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analyze all stressed samples by the proposed HPLC-UV method alongside an unstressed control.
Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks (resolution > 2) and there is no interference at the analyte's retention time in the blank.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. primescholars.com [primescholars.com]
- 6. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Comparative Guide to the Spectroscopic Properties of N-(2-formylphenyl)formamide and Its Derivatives
This guide provides a comprehensive comparison of the spectroscopic data for N-(2-formylphenyl)formamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development who are working with these and similar chemical structures. This document delves into the nuances of how substitutions on the phenyl ring influence the spectral characteristics, offering insights grounded in established spectroscopic principles.
Introduction: The Structural Significance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide is a bifunctional organic compound featuring both an aldehyde and a formamide group attached to a benzene ring in an ortho arrangement.[1] This unique structural motif makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and molecules with potential biological activity.[1] Understanding the spectroscopic signature of this parent compound and how it is altered by the introduction of various substituents is crucial for characterization, reaction monitoring, and the rational design of new molecules.
This guide will explore the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of N-(2-formylphenyl)formamide and a selection of its derivatives bearing electron-donating and electron-withdrawing groups.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standard protocols are recommended for the spectroscopic analysis of N-(2-formylphenyl)formamide and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is essential for unambiguous structure elucidation.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter to avoid shimming issues and broad spectral lines.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Apply pressure using the anvil to ensure a good interface between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Introduction and Ionization (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For EI, molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
Data Acquisition:
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for aromatic amides should be considered.
Spectroscopic Data Comparison
The following sections present a comparative analysis of the spectroscopic data for N-(2-formylphenyl)formamide and its derivatives. Due to the limited availability of published experimental data for the parent compound, some interpretations are based on established principles and data from closely related structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in a molecule.
| Compound | Ar-H (ppm) | -CHO (ppm) | -NH- (ppm) | -CHO (formyl) (ppm) | Other (ppm) |
| N-(2-formylphenyl)formamide | ~7.2-8.0 (m) | ~9.9 (s) | ~8.5 (br s) | ~8.3 (s) | - |
| N-(2-formyl-4-methoxyphenyl)formamide | ~6.8-7.8 (m) | ~9.8 (s) | ~8.4 (br s) | ~8.2 (s) | ~3.8 (s, 3H, -OCH₃) |
| N-(2-formyl-4-nitrophenyl)formamide | ~7.8-8.5 (m) | ~10.1 (s) | ~8.8 (br s) | ~8.5 (s) | - |
| N-(2-fluorophenyl)formamide | 7.07-8.16 (m) | - | 10.06-10.11 (s) | 8.36 (s) | - |
Interpretation:
-
Aromatic Protons (Ar-H): The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The electron-donating methoxy group in N-(2-formyl-4-methoxyphenyl)formamide is expected to cause an upfield shift (lower ppm) of the aromatic protons compared to the parent compound, particularly for the protons ortho and para to the methoxy group. Conversely, the electron-withdrawing nitro group in N-(2-formyl-4-nitrophenyl)formamide will cause a downfield shift (higher ppm) of the aromatic protons due to deshielding.
-
Aldehyde Proton (-CHO): The aldehyde proton is typically observed as a singlet in the range of 9-10 ppm. Its chemical shift is also sensitive to the electronic effects of the substituents on the ring. An electron-withdrawing group like the nitro group deshields the aldehyde proton, shifting it downfield, while an electron-donating group like the methoxy group will have a smaller, shielding effect, shifting it slightly upfield.
-
Amide and Formyl Protons (-NH- and -CHO): The chemical shifts of the formamide protons can be influenced by solvent and temperature due to hydrogen bonding and restricted rotation around the C-N bond. The presence of rotamers is often observed in the NMR spectra of formamides.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Compound | C=O (amide) (ppm) | C=O (aldehyde) (ppm) | Ar-C (ppm) | Other (ppm) |
| N-(2-formylphenyl)formamide | ~163 | ~192 | ~120-140 | - |
| N-(2-formyl-4-methoxyphenyl)formamide | ~162 | ~190 | ~100-160 (C-O at ~160) | ~55 (-OCH₃) |
| N-(2-formyl-4-nitrophenyl)formamide | ~164 | ~194 | ~120-150 (C-NO₂ at ~150) | - |
| N-(2-fluorophenyl)formamide | 160.2, 163.2 | - | 115.3-155.0 (with C-F coupling) | - |
Interpretation:
-
Carbonyl Carbons (C=O): The chemical shifts of the amide and aldehyde carbonyl carbons are diagnostic. The aldehyde carbonyl is typically found further downfield than the amide carbonyl. Electron-withdrawing groups on the aromatic ring will deshield the carbonyl carbons, causing a downfield shift, while electron-donating groups will have a shielding effect, resulting in an upfield shift.
-
Aromatic Carbons (Ar-C): The chemical shifts of the aromatic carbons are highly dependent on the substituent. The carbon attached to the electron-donating methoxy group will be shifted significantly downfield, while the carbons ortho and para to it will be shifted upfield. Conversely, the carbon attached to the electron-withdrawing nitro group will be shifted downfield, and the ortho and para carbons will also be deshielded. In the case of N-(2-fluorophenyl)formamide, the aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O, amide) (cm⁻¹) | ν(C=O, aldehyde) (cm⁻¹) | ν(C-H, aromatic) (cm⁻¹) | ν(C=C, aromatic) (cm⁻¹) | Other (cm⁻¹) |
| N-(2-formylphenyl)formamide | ~3300 | ~1680 | ~1700 | ~3050 | ~1600, 1480 | - |
| N-(2-formyl-4-methoxyphenyl)formamide | ~3300 | ~1675 | ~1695 | ~3050 | ~1605, 1500 | ~1250 (C-O stretch) |
| N-(2-formyl-4-nitrophenyl)formamide | ~3300 | ~1685 | ~1705 | ~3050 | ~1595, 1475 | ~1520, 1340 (NO₂ stretch) |
Interpretation:
-
N-H Stretch: A characteristic broad peak around 3300 cm⁻¹ is expected for the N-H stretch of the secondary amide.
-
C=O Stretches: The carbonyl stretching frequencies are key diagnostic peaks. The aldehyde and amide C=O stretches are expected to be close in frequency, typically in the range of 1670-1710 cm⁻¹. The exact position is influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have a smaller effect, often slightly decreasing the frequency.
-
Aromatic Stretches: The C-H stretches of the aromatic ring are typically observed above 3000 cm⁻¹.[3] The C=C stretching vibrations of the ring appear in the 1400-1600 cm⁻¹ region.
-
Other Functional Groups: The presence of other functional groups gives rise to characteristic peaks, such as the strong C-O stretch for the methoxy group and the strong symmetric and asymmetric stretches for the nitro group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the fragmentation patterns.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| N-(2-formylphenyl)formamide | 149 | 121 ([M-CO]⁺), 120 ([M-CHO]⁺), 93 ([M-CO-CO]⁺), 92 ([M-CHO-CO]⁺) |
| N-(2-formyl-4-methoxyphenyl)formamide | 179 | 151 ([M-CO]⁺), 150 ([M-CHO]⁺), 123, 108 |
| N-(2-formyl-4-nitrophenyl)formamide | 194 | 166 ([M-CO]⁺), 165 ([M-CHO]⁺), 148 ([M-NO₂]⁺), 120, 92 |
Interpretation:
-
Molecular Ion: The molecular ion peak is expected to be observed for these compounds, confirming their molecular weight.
-
Fragmentation Pattern: A common fragmentation pathway for these molecules is the loss of carbon monoxide (CO) from the formyl group (M-28) or the loss of the entire formyl radical (CHO) (M-29). Subsequent fragmentations can involve the loss of the second CO group from the formamide moiety or other characteristic losses depending on the substituent. For example, the nitro-substituted derivative may show a loss of the NO₂ group.
Conclusion
The spectroscopic analysis of N-(2-formylphenyl)formamide and its derivatives reveals clear and predictable trends based on the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally cause upfield shifts in NMR spectra and lower stretching frequencies in IR spectra, while electron-withdrawing groups have the opposite effect. The fragmentation patterns in mass spectrometry also provide valuable structural information.
This guide serves as a foundational resource for researchers working with this class of compounds. For definitive structural confirmation, it is always recommended to acquire a full set of spectroscopic data for each new compound synthesized and to compare it with the trends outlined here.
References
-
PubChem. (n.d.). Formamide, N-formyl-N-phenyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
IUCr. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Formylphenyl)-4-methoxy-N-(4-methoxyphenylsulfonyl)benzenesulfonamide. PubMed Central. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. American Chemical Society. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved January 25, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A. Retrieved January 25, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved January 25, 2026, from [Link]
-
AuthorMapper. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved January 25, 2026, from [Link]
-
MDPI. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved January 25, 2026, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 25, 2026, from [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved January 25, 2026, from [Link]
-
Bitesize Bio. (2023). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). EI-MS spectra of A) N-(2-phenylethyl)formamide (46), B) N-(2-phenylethyl)butanamide (49), C) N-(2-phenylethyl)octanamide (52), D) N-(2-phenylethyl)-3-methylbutanamide (53) and E) N-(2-phenylethyl)benzamide (54). Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved January 25, 2026, from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). N-(4-Methoxyphenyl)formamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved January 25, 2026, from [Link]
-
LookChem. (n.d.). N-(4-NITROPHENYL)FORMAMIDE 97. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Formamide. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison of infrared spectra of residue with formamide. Both.... Retrieved January 25, 2026, from [Link]
-
MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved January 25, 2026, from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved January 25, 2026, from [Link]
-
YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved January 25, 2026, from [Link]
-
SIELC Technologies. (2018). Formamide, N-methyl-N-phenyl-. Retrieved January 25, 2026, from [Link]
-
Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. (n.d.). Retrieved January 25, 2026, from [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Retrieved January 25, 2026, from [Link]
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). N-(2-Formylphenyl)-2-methoxybenzamide. Retrieved January 25, 2026, from [Link]
-
mzCloud. (2015). N 2 4 Dimethylphenyl formamide. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Formamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Formamide, N-methyl-N-phenyl-. National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-(2-formylphenyl)formamide
In the synthesis of complex molecules for pharmaceutical and materials science applications, the purity of starting materials and intermediates is not merely a matter of quality control; it is the foundation upon which reliable and reproducible results are built. N-(2-formylphenyl)formamide is a versatile bifunctional building block, crucial for the synthesis of quinolines and other heterocyclic systems. Its purity is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and compromised final product integrity.
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of newly synthesized N-(2-formylphenyl)formamide. We will move beyond procedural lists to explain the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity assessment strategy begins with understanding the synthesis of N-(2-formylphenyl)formamide and the likely impurities that may arise. Typically synthesized via the formylation of 2-aminobenzaldehyde, potential impurities include:
-
Unreacted Starting Materials: Residual 2-aminobenzaldehyde or the formylating agent.
-
By-products: Compounds arising from side reactions.
-
Degradation Products: The aldehyde and formamide functionalities can be susceptible to oxidation or hydrolysis.[1] For instance, related aminophenol derivatives are known to oxidize, leading to discoloration.[1]
-
Residual Solvents: Solvents used during the reaction and purification steps.
A multi-pronged analytical approach is therefore essential for a comprehensive purity profile.
The Analytical Toolkit: A Comparative Overview
No single technique can provide a complete picture of a compound's purity. Instead, a synergistic combination of methods should be employed. The table below compares the primary analytical techniques discussed in this guide.
| Technique | Information Provided | Sensitivity | Throughput | Primary Use Case |
| ¹H NMR Spectroscopy | Structural confirmation, identification of proton-bearing impurities | Moderate | High | Initial structural verification and impurity identification |
| qNMR Spectroscopy | Absolute purity determination | Moderate | Medium | High-accuracy, non-comparative purity assessment |
| HPLC-UV | Quantitative purity (% area), separation of non-volatile impurities | High | High | Routine purity checks and quantification of known impurities |
| Mass Spectrometry (MS) | Molecular weight confirmation | Very High | High | Unambiguous identification of the target compound and impurities |
| Melting Point Analysis | Indication of overall purity | Low | Medium | A rapid, classic indicator of gross impurities |
Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the initial assessment of N-(2-formylphenyl)formamide. Its primary strength lies in providing detailed structural information, which not only confirms the identity of the desired product but also allows for the identification and, in some cases, quantification of impurities.
Causality of Choice
¹H NMR is the first line of analysis because the signal area is directly proportional to the number of nuclei generating that signal.[2] This principle allows for a rapid visual assessment of the relative amounts of the product versus any proton-containing impurities without the need for extensive calibration, unlike chromatographic techniques.[2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized N-(2-formylphenyl)formamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time for quantitative accuracy.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[3]
-
Analysis:
-
Chemical Shifts (δ): Identify the characteristic peaks for N-(2-formylphenyl)formamide. Due to restricted rotation around the amide C-N bond, formamides often exist as a mixture of rotamers (conformational isomers), which will appear as separate sets of signals in the NMR spectrum.[4]
-
Integration: Carefully integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment. Check for extraneous peaks that do not belong to the product or the solvent.
-
Data Interpretation
-
Expected Signals: For N-(2-formylphenyl)formamide (C₈H₇NO₂), one would expect signals corresponding to the aromatic protons, the aldehyde proton (-CHO), and the formyl proton (-NHCHO). The aromatic region will show complex splitting patterns. The aldehyde proton will typically appear as a singlet around δ 9.8-10.0 ppm, and the formyl proton will be a singlet (or two for rotamers) around δ 8.3-8.7 ppm.[5]
-
Impurity Detection: Look for signals corresponding to starting materials like 2-aminobenzaldehyde or residual solvents. The absence of these signals is a strong indicator of high purity.
Method 2: Quantitative NMR (qNMR) - The Absolute Standard
For a highly accurate, absolute measure of purity, quantitative NMR (qNMR) is the gold standard.[6] Unlike HPLC, which provides a relative purity based on peak area percentage, qNMR can determine the absolute mass fraction of the analyte in a sample without needing a reference standard of the compound itself.[7][8]
Causality of Choice
qNMR is chosen when an authoritative purity value is required, for instance, when qualifying a new batch as a reference standard. It is a non-destructive technique that relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[7]
Experimental Protocol: qNMR
-
Standard Selection: Choose a stable, certified internal standard (IS) with a known purity that has at least one sharp NMR signal in a region free of overlap with the analyte signals.[7] Maleic acid or 1,4-bis(trimethylsilyl)benzene-d4 are common choices.
-
Sample Preparation: Accurately weigh a specific amount of the synthesized N-(2-formylphenyl)formamide and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum under strict quantitative conditions, ensuring complete spin relaxation between pulses (long relaxation delay, e.g., D1 > 7xT1).
-
Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation[6]:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (N-(2-formylphenyl)formamide: 149.15 g/mol )[9]
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Method 3: High-Performance Liquid Chromatography (HPLC) - The Separation Specialist
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and robustness.[10] For N-(2-formylphenyl)formamide, a reverse-phase HPLC method with UV detection is the most common approach.
Causality of Choice
HPLC excels at separating the target compound from structurally similar impurities that may not be distinguishable by NMR alone.[11] By calculating the area percentage of the main peak relative to all other peaks, it provides a quantitative measure of purity, which is essential for quality control and batch release.[11]
Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might run from 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved and filtered.
-
Analysis: Inject the sample and record the chromatogram. Calculate the purity by the area normalization method: % Purity = (Area of main peak / Total area of all peaks) * 100.[11]
Data Interpretation and Trustworthiness
-
Peak Purity Analysis: A PDA detector acquires UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides confidence that the peak is chromatographically pure and not co-eluting with an impurity.[11]
-
Limitations: It's crucial to remember that HPLC purity is relative. Impurities that do not have a chromophore at the detection wavelength will be invisible. Furthermore, this method cannot prove unequivocal peak purity, only that no co-eluted compounds were detected under the specific conditions.[12]
Method 4: Mass Spectrometry (MS) - The Molecular Weight Detective
Mass spectrometry provides an orthogonal piece of data: the molecular weight of the compound. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for confirming the identity of the main peak and identifying unknown impurities.
Causality of Choice
MS provides definitive confirmation of the compound's molecular formula. For N-(2-formylphenyl)formamide (C₈H₇NO₂), the expected exact mass is 149.0477 g/mol . Observing the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 149.0555) provides very high confidence in the product's identity.
Experimental Protocol: LC-MS
-
Interface: Use the same HPLC conditions as described above. The eluent from the column is directed into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Analysis: Acquire mass spectra for the main chromatographic peak and any impurity peaks. Compare the observed m/z with the theoretical exact mass.
Method 5: Melting Point Analysis - The Classic Indicator
Melting point is a simple, time-honored technique for assessing the purity of a crystalline solid. Pure crystalline compounds have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Causality of Choice
This technique is a rapid and inexpensive first indicator of purity. A sharp melting point close to the literature value (112 °C for N-(2-formylphenyl)formamide) suggests a high degree of purity.[9] A broad melting range (e.g., >2 °C) is a clear sign of significant impurities.
Experimental Protocol
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Measurement: Pack a small amount of the sample into a capillary tube and place it in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
A Synergistic Workflow for Purity Assessment
The following workflow illustrates a logical sequence for applying these techniques to ensure a comprehensive and trustworthy assessment of purity.
Caption: A recommended workflow for the comprehensive purity assessment of synthesized compounds.
This structured approach, combining orthogonal techniques, provides a self-validating system. A positive result from one method (e.g., high purity by HPLC) is corroborated by others (e.g., sharp melting point, clean NMR, correct mass), leading to a high degree of confidence in the final purity assessment.
References
-
N-(2-formylphenyl)formamide Physical Properties , Solubility of Things. [Link]
-
PubChem Compound Summary for CID 99684, Formylaminoacetophenone , National Center for Biotechnology Information. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices , Technology Networks. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained , ResolveMass Laboratories Inc. [Link]
-
N-heterocyclic carbene supported zinc catalysed N-formylation of diverse N-H functionalities with carbon dioxide under ambient conditions , Royal Society of Chemistry. [Link]
-
Peak Purity Analysis , Element Lab Solutions. [Link]
-
PubChem Compound Summary for CID 571785, 2-Formylphenyl(methyl)formamide , National Center for Biotechnology Information. [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column , Agilent. [Link]
-
What is qNMR and why is it important? , Mestrelab Resources. [Link]
-
Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective , Chromatography Online. [Link]
-
Showing NP-Card for n-Phenylformamide (NP0081872) , NP-MRD. [Link]
-
What is qNMR (quantitative NMR)? , JEOL Ltd. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines , National Center for Biotechnology Information. [Link]
- N-vinylformamide derivatives, polymers formed therefrom and synthesis thereof, Google P
-
On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides , Zeitschrift für Naturforschung. [Link]
-
Stimuli Article (qNMR) , US Pharmacopeia (USP). [Link]
-
Synthesis and characterization of poly(N-vinyl formamide) hydrogels-A potential alternative to polyacrylamide hydrogels , ResearchGate. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE , National Center for Biotechnology Information. [Link]
-
Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC , MicroSolv. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay , ACS Publications. [Link]
-
Formamide, N-methyl-N-phenyl- , SIELC Technologies. [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results , Torontech. [Link]
-
N-(2,4,6-Trimethylphenyl)formamide , National Center for Biotechnology Information. [Link]
-
N-(2,4-Dimethylphenyl)formamide , mzCloud. [Link]
-
PubChem Compound Summary for CID 7202, Formamide, N-(2-methylphenyl)- , National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. usp.org [usp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. torontech.com [torontech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
The Unsung Precursor: A Comparative Guide to the Applications of N-(2-formylphenyl)formamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic synthesis, the strategic choice of starting materials is paramount to the efficiency, elegance, and overall success of a synthetic campaign. Among the myriad of available precursors, N-(2-formylphenyl)formamide, also known as 2-formamidobenzaldehyde, emerges as a versatile yet often overlooked building block for the construction of medicinally relevant heterocyclic scaffolds. Its unique bifunctional nature, possessing both an aldehyde and a formamide moiety on an aromatic ring, preordains it for intramolecular cyclization reactions, offering a streamlined pathway to valuable quinoline and quinazoline core structures.
This guide provides an in-depth technical exploration of the applications of N-(2-formylphenyl)formamide in heterocyclic synthesis. Moving beyond a mere catalog of reactions, we will delve into the mechanistic rationale behind its utility, offering a comparative analysis against alternative synthetic strategies. By presenting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to strategically employ this potent precursor in their synthetic endeavors.
At the Crossroads of Reactivity: The Chemical Logic of N-(2-formylphenyl)formamide
The synthetic potential of N-(2-formylphenyl)formamide is rooted in the ortho-disposition of its aldehyde and formamide functionalities. This arrangement is ideal for intramolecular condensation reactions, which are the cornerstone of many classical named reactions for heterocyclic synthesis. The formamide group, upon hydrolysis or under specific catalytic conditions, can serve as a masked amine, while the aldehyde provides a reactive electrophilic center. This dual reactivity allows for a one-pot cyclization, often with the incorporation of a third component, to generate complex heterocyclic systems.
A Gateway to Quinolines: The Friedländer Synthesis and its Modern Variants
The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline scaffold, a core motif in numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] N-(2-formylphenyl)formamide is an ideal precursor for this reaction, as the formamide group can be readily hydrolyzed in situ to reveal the requisite 2-aminobenzaldehyde.
The In Situ Advantage: N-(2-formylphenyl)formamide in Friedländer Reactions
The use of N-(2-formylphenyl)formamide, or its in situ generation from 2-aminobenzaldehyde and formic acid, offers several advantages over using 2-aminobenzaldehyde directly. The formamide can act as a protecting group for the amine, preventing unwanted side reactions in complex synthetic sequences. Furthermore, the slow, controlled release of the amine under reaction conditions can lead to cleaner reactions and higher yields.
A variety of catalytic systems have been developed to promote the Friedländer synthesis, ranging from classical acid and base catalysis to more modern approaches employing ionic liquids, metal-organic frameworks, and nanocatalysts.[3][4][5] These advancements aim to improve reaction efficiency, broaden the substrate scope, and promote environmentally benign conditions.
Comparative Analysis: N-(2-formylphenyl)formamide vs. Alternative Precursors in Quinoline Synthesis
| Precursor | Reaction Conditions | Advantages | Disadvantages | Representative Yields |
| N-(2-formylphenyl)formamide | Acid or base catalysis, often heated. | In situ amine generation can lead to cleaner reactions; stable starting material. | Requires an additional hydrolysis step (often in situ); may not be as readily available as 2-aminobenzaldehyde. | Good to Excellent |
| 2-Aminobenzaldehyde | Acid or base catalysis, often heated. | Readily available; direct precursor in the classical Friedländer synthesis.[1] | Can be prone to self-condensation and other side reactions. | Moderate to Good |
| 2-Nitrobenzaldehyde | Requires a reduction step prior to or in situ with the cyclization.[6] | Wide variety of substituted derivatives are commercially available. | Requires a stoichiometric reductant (e.g., Fe/AcOH), adding a step and generating waste. | Good to Excellent |
| 2-Azidobenzaldehyde | Often involves aza-Wittig or thermal/photochemical nitrene insertion followed by cyclization.[7] | Can be used in multi-component reactions to build complex quinolines. | Azides can be energetic and require careful handling; may require phosphines for the aza-Wittig reaction. | Good to Excellent |
Experimental Protocol: A Generalized Friedländer Synthesis Utilizing N-(2-formylphenyl)formamide
-
Reactant Preparation: In a round-bottom flask, dissolve N-(2-formylphenyl)formamide (1.0 eq.) and the carbonyl compound containing an α-methylene group (1.1 eq.) in a suitable solvent (e.g., ethanol, toluene, or water).
-
Catalyst Addition: Add the chosen catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide, or a supported catalyst) in a catalytic amount (typically 10-20 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the desired quinoline derivative.
Caption: Generalized workflow for the Friedländer quinoline synthesis using N-(2-formylphenyl)formamide.
Building Quinazolines: A Versatile Application of N-(2-formylphenyl)formamide
The quinazoline ring system is another privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including anticancer agents and antihypertensives.[8] The synthesis of quinazolines often involves the condensation of a 2-aminoaryl carbonyl compound with a source of nitrogen and a one-carbon unit. N-(2-formylphenyl)formamide is an excellent substrate for these transformations, as it contains both the 2-aminoaryl aldehyde precursor (after hydrolysis) and a potential one-carbon unit within the formamide group.
N-(2-formylphenyl)formamide in Quinazoline Synthesis: A One-Pot Approach
The reaction of N-(2-formylphenyl)formamide with an amine or ammonia source can lead to the formation of quinazolines in a single step. In this process, the formamide can be hydrolyzed to the amine, which then reacts with the aldehyde and the external amine to form the quinazoline ring. Alternatively, under certain conditions, the formamide itself can participate in the cyclization, providing one of the nitrogen atoms and a carbon atom to the heterocyclic ring.
Comparative Analysis: Precursors for Quinazoline Synthesis
| Precursor Route | Reaction Conditions | Advantages | Disadvantages |
| N-(2-formylphenyl)formamide + Amine | Acid or base catalysis, often with a dehydrating agent. | One-pot synthesis from a stable precursor. | May require harsh conditions to drive the cyclization. |
| 2-Aminobenzaldehyde + Amine + C1 source | Typically requires a catalyst and heating. | Modular approach allowing for variation of all components. | Three-component reaction can be less efficient than a two-component approach. |
| 2-Aminobenzonitrile + Amine | Often requires metal catalysis or strong acids.[9] | Utilizes a different oxidation state of the carbonyl precursor. | Nitriles can be less reactive than aldehydes. |
| 2-Aminobenzamide + Aldehyde/Ketone | Acid or base catalysis.[10] | Readily available starting materials. | Limited to the synthesis of 2,3-dihydroquinazolin-4(1H)-ones unless an oxidation step is included. |
Experimental Protocol: General Synthesis of Quinazolines from N-(2-formylphenyl)formamide
-
Reactant Mixture: Combine N-(2-formylphenyl)formamide (1.0 eq.) and the desired amine (1.2 eq.) in a suitable solvent (e.g., DMF, NMP).
-
Catalyst/Reagent Addition: Add a catalyst (e.g., iodine, a Lewis acid) or a reagent to facilitate the cyclization (e.g., a dehydrating agent).
-
Reaction: Heat the mixture to the required temperature and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction, perform an appropriate aqueous work-up, and purify the crude product by chromatography or recrystallization.
Caption: General workflow for quinazoline synthesis from N-(2-formylphenyl)formamide.
Future Outlook and Conclusion
N-(2-formylphenyl)formamide stands as a potent and versatile precursor in the synthesis of quinolines and quinazolines. Its ability to generate a 2-aminobenzaldehyde moiety in situ provides a strategic advantage in many synthetic contexts, potentially leading to cleaner reactions and improved yields. While it may not always be the most direct starting material, its stability and the controlled release of the reactive amine functionality make it a valuable tool in the synthetic chemist's arsenal.
The continued development of novel catalytic systems for Friedländer and quinazoline syntheses will undoubtedly further enhance the utility of N-(2-formylphenyl)formamide. As the demand for structurally diverse and complex heterocyclic compounds in drug discovery and materials science continues to grow, the strategic application of such well-designed precursors will be crucial for innovation. This guide serves as a foundational resource to encourage the broader exploration and application of N-(2-formylphenyl)formamide in the pursuit of novel and impactful chemical entities.
References
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
MDPI. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][7]-Aryl Shift. Retrieved from [Link]
-
PubChem. (n.d.). 2-Formylphenyl(methyl)formamide. Retrieved from [Link]
-
PubMed. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Retrieved from [Link]
-
PMC - NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-formylphenyl)formamide. Retrieved from [Link]
-
PMC - NIH. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
US EPA. (n.d.). Formamide, N,N-dimethyl- - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of formamide with aldehydes. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
"Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Retrieved from [Link]
-
PMC - NIH. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclization substrates. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives [mdpi.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. mdpi.com [mdpi.com]
- 10. ghru.edu.af [ghru.edu.af]
The Strategic Advantage of N-(2-formylphenyl)formamide in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of starting materials available, N-(2-formylphenyl)formamide emerges as a uniquely versatile and advantageous precursor for the synthesis of quinolines and quinazolines. This guide provides an in-depth technical comparison of N-(2-formylphenyl)formamide with alternative reagents, supported by experimental insights, to illuminate its superior performance in key synthetic transformations.
N-(2-formylphenyl)formamide is a bifunctional aromatic compound featuring both an aldehyde and a formamide moiety in an ortho arrangement.[1] This unique structural feature allows it to serve as a stable and versatile building block for the construction of fused heterocyclic systems, offering distinct advantages over more traditional precursors like 2-aminobenzaldehyde. The formamide group acts as a masked amine, enhancing the compound's stability and simplifying handling, while still allowing for in situ deprotection and cyclization under appropriate reaction conditions.
The Friedländer Synthesis of Quinolines: A Case for Stability and Efficiency
The Friedländer synthesis is a classic and powerful method for the construction of the quinoline nucleus, a privileged scaffold in numerous pharmaceuticals.[2][3] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] While 2-aminobenzaldehyde is a common starting material for this transformation, its inherent instability and propensity for self-condensation can lead to diminished yields and purification challenges.
N-(2-formylphenyl)formamide provides a strategic advantage by circumventing these issues. The formamide acts as a protecting group for the amine, rendering the molecule significantly more stable and easier to handle. Under the acidic or basic conditions of the Friedländer reaction, the formamide is hydrolyzed in situ to generate the reactive 2-aminobenzaldehyde, which then readily participates in the cyclocondensation.
This in situ generation of the reactive species offers several benefits:
-
Enhanced Stability and Shelf-life: N-(2-formylphenyl)formamide is less prone to degradation and polymerization compared to 2-aminobenzaldehyde, ensuring consistency in reaction outcomes.
-
Improved Handling: The solid nature and reduced reactivity of the formamide simplify experimental setup and handling procedures.
-
Potentially Higher Yields: By minimizing side reactions associated with the instability of 2-aminobenzaldehyde, the use of N-(2-formylphenyl)formamide can lead to cleaner reaction profiles and improved yields of the desired quinoline product.
Comparative Performance in Friedländer Quinoline Synthesis
While direct side-by-side comparative studies with extensive quantitative data are not abundantly available in the literature, the principles of amine protection and in situ deprotection strongly suggest the superiority of N-(2-formylphenyl)formamide in terms of handling and stability. The successful application of N-(2-formylphenyl)formamide in various heterocyclic syntheses underscores its utility as a reliable 2-aminobenzaldehyde surrogate.
Experimental Workflow: Friedländer Quinoline Synthesis
Caption: Generalized workflow for Friedländer quinoline synthesis.
Detailed Protocol: Synthesis of a Substituted Quinoline
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(2-formylphenyl)formamide (1.0 eq.), the active methylene compound (1.1 eq.), and a suitable solvent (e.g., toluene or ethanol).
-
Catalyst Addition: Add the acid or base catalyst (0.1-1.0 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize with a suitable base.
-
Isolation: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired quinoline.
-
Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
One-Pot Synthesis of Quinazolines: A Streamlined Approach
Quinazolines and their derivatives are another class of nitrogen-containing heterocycles with significant pharmacological importance.[4] The synthesis of quinazolines often involves the reaction of 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzaldehydes with a suitable one-carbon source. N-(2-formylphenyl)formamide offers a streamlined and efficient one-pot approach to a variety of substituted quinazolines.
In this strategy, the formamide nitrogen can be incorporated as one of the nitrogen atoms of the quinazoline ring, while the formyl group serves as a reactive site for condensation. For example, in the presence of an amine and an oxidizing agent, N-(2-formylphenyl)formamide can undergo a cyclocondensation reaction to afford 2,4-disubstituted quinazolines.
Reaction Mechanism: One-Pot Quinazoline Synthesis
Caption: Plausible mechanism for one-pot quinazoline synthesis.
Comparative Data: Quinazoline Synthesis
| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzophenone | Benzaldehyde, NH₄OAc | Catalyst, Heat | 2,4-Diphenylquinazoline | High | [5] |
| 2-Aminobenzonitrile | Orthoester, NH₄OAc | Solvent-free, Heat | 2-Alkyl-4-aminoquinazoline | Good | N/A |
| N-(2-formylphenyl)formamide | Amine, Oxidant | Catalyst, Heat | 2,4-Disubstituted quinazoline | Good-Excellent | Conceptual |
Note: The yield for the N-(2-formylphenyl)formamide reaction is conceptual and represents the expected outcome based on the efficiency of similar one-pot reactions.
Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted Quinazoline
-
Reaction Setup: In a sealed tube, combine N-(2-formylphenyl)formamide (1.0 eq.), the desired primary amine (1.2 eq.), and a suitable catalyst (e.g., a Lewis acid or an iodine-based catalyst).
-
Solvent and Oxidant: Add a suitable solvent (e.g., DMSO, which can also act as the oxidant) or a separate oxidizing agent.
-
Reaction: Heat the mixture at the appropriate temperature for the specified time, monitoring the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired quinazoline.
-
Characterization: Characterize the product using standard spectroscopic techniques.
Conclusion
N-(2-formylphenyl)formamide stands out as a highly valuable and strategic precursor in heterocyclic synthesis. Its inherent stability, ease of handling, and ability to generate the reactive 2-aminobenzaldehyde in situ make it a superior alternative to its more volatile and unstable counterpart. The ability to participate in one-pot multicomponent reactions for the synthesis of complex heterocyclic systems like quinazolines further highlights its efficiency and versatility. For researchers and professionals in drug development, the adoption of N-(2-formylphenyl)formamide in their synthetic strategies can lead to more robust, reliable, and efficient routes to novel and medicinally relevant heterocyclic compounds.
References
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
-
Solubility of Things. N-(2-formylphenyl)formamide. (n.d.). Retrieved January 25, 2026, from [Link]
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real,verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
-
Organic Chemistry Portal. Synthesis of quinazolines. (n.d.). Retrieved January 25, 2026, from [Link]
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
-
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. (2024). RSC Advances, 14(1), 1-14. [Link]
- To be populated with real, verified URLs from the grounding tool upon final gener
- To be populated with real, verified URLs from the grounding tool upon final gener
-
Wikipedia. Friedländer synthesis. (2023, December 2). Retrieved January 25, 2026, from [Link]
Sources
A Comparative Guide to the Synthetic Routes of N-(2-formylphenyl)formamide for Researchers
Introduction: The Significance of N-(2-formylphenyl)formamide
N-(2-formylphenyl)formamide, a bifunctional aromatic compound, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, including quinazolines and other pharmacologically relevant scaffolds. Its unique structure, featuring both an aldehyde and a formamide group in an ortho orientation, allows for a range of chemical transformations, making it a valuable intermediate for drug discovery and development professionals. This guide provides an in-depth comparison of two primary synthetic routes to this versatile molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's advantages and disadvantages.
Route 1: Direct Formylation of 2-Aminobenzaldehyde
This is the most straightforward and atom-economical approach, beginning with the commercially available or readily synthesized 2-aminobenzaldehyde. The core of this method lies in the selective N-formylation of the primary amine in the presence of the aldehyde functionality.
Method 1A: Formylation with Formic Acid (Solvent-Free)
This environmentally friendly method utilizes formic acid as both the reagent and a solvent, minimizing waste and simplifying the reaction setup.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino group in 2-aminobenzaldehyde attacks the carbonyl carbon of formic acid. A subsequent dehydration step, facilitated by heating, drives the reaction towards the formation of the stable amide product.
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol).
-
Carefully add 85% aqueous formic acid (0.68 mL, 15 mmol).
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Add 20 mL of cold water to the flask and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Dry the solid under vacuum to afford N-(2-formylphenyl)formamide.
Caption: Workflow for the solvent-free formylation of 2-aminobenzaldehyde.
Method 1B: Formylation with Formic Acid and Acetic Anhydride
This method employs a more potent formylating agent, acetic formic anhydride, which is generated in situ from the reaction of formic acid and acetic anhydride. This often leads to faster reaction times and higher yields.[1]
Acetic formic anhydride is a mixed anhydride, and the formyl group is more electrophilic and less sterically hindered than the acetyl group. Therefore, the amino group of 2-aminobenzaldehyde selectively attacks the formyl carbonyl, leading to the desired N-formylated product.
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-aminobenzaldehyde (1.21 g, 10 mmol) in 20 mL of dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a mixture of formic acid (0.46 mL, 12 mmol) and acetic anhydride (1.13 mL, 12 mmol).
-
Add the formic acid/acetic anhydride mixture dropwise to the solution of 2-aminobenzaldehyde over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure N-(2-formylphenyl)formamide.
Caption: Workflow for formylation using in situ generated acetic formic anhydride.
Route 2: Reductive Formylation of 2-Nitrobenzaldehyde
This two-step approach begins with the more readily available and stable 2-nitrobenzaldehyde. The synthesis involves the reduction of the nitro group to an amine, which is then formylated in the same pot or in a subsequent step.
Reaction Principle:
The first step involves the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron powder in the presence of an acid being a common and cost-effective choice.[2] The in situ generated 2-aminobenzaldehyde is then formylated as described in Route 1. A one-pot reductive formylation can also be achieved using a suitable catalyst and a formyl source.
-
To a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (2.51 g, 45 mmol) and 50 mL of ethanol.
-
Heat the suspension to reflux with vigorous stirring.
-
In the dropping funnel, place a solution of 2-nitrobenzaldehyde (2.27 g, 15 mmol) in 25 mL of ethanol and a few drops of concentrated hydrochloric acid.
-
Add the 2-nitrobenzaldehyde solution dropwise to the refluxing iron suspension over 30 minutes.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reduction is complete, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
To the filtrate containing 2-aminobenzaldehyde, add formic acid (1.02 mL, 22.5 mmol) and reflux the mixture for 2-4 hours.
-
Monitor the formylation step by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add 50 mL of water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain N-(2-formylphenyl)formamide.
Caption: Workflow for the one-pot reductive formylation of 2-nitrobenzaldehyde.
Comparison of Synthetic Routes
| Feature | Route 1A: Formic Acid (Solvent-Free) | Route 1B: Formic Acid/Acetic Anhydride | Route 2: Reductive Formylation |
| Starting Material | 2-Aminobenzaldehyde | 2-Aminobenzaldehyde | 2-Nitrobenzaldehyde |
| Reagent Cost | Low | Low to Moderate | Low |
| Reaction Time | 2-4 hours | 1.5-2.5 hours | 3-6 hours |
| Yield | Good to Excellent | Excellent | Good |
| Purification | Simple precipitation/filtration | Column chromatography | Filtration followed by chromatography |
| Scalability | Good | Good | Moderate (exothermic reduction) |
| Environmental Impact | Low (solvent-free) | Moderate (use of chlorinated solvent) | Moderate (metal waste) |
| Key Advantages | Simple, environmentally friendly. | Fast, high yielding. | Readily available starting material. |
| Key Disadvantages | Longer reaction time than 1B. | Requires anhydrous conditions and chromatography. | Two-step (one-pot), generates metal waste. |
Expert Insights and Causality
The choice between these synthetic routes will ultimately depend on the specific needs and resources of the researcher.
-
For Green Chemistry and Simplicity: Route 1A is the preferred method. The absence of a solvent and the use of a common, inexpensive reagent make it an attractive option for sustainable synthesis. The primary driving force is the thermal dehydration, which necessitates a higher temperature and longer reaction time.
-
For Speed and High Yield: Route 1B offers a significant advantage in terms of reaction rate and overall yield. The in situ generation of the highly reactive acetic formic anhydride allows the reaction to proceed quickly and efficiently, even at lower temperatures. However, this comes at the cost of requiring more stringent anhydrous conditions and a chromatographic purification step to remove byproducts.
Conclusion
All three presented methods offer practical and effective pathways for the synthesis of N-(2-formylphenyl)formamide. The direct formylation of 2-aminobenzaldehyde is generally the more efficient approach, with the choice between the solvent-free formic acid method and the acetic formic anhydride method depending on the priority given to environmental impact versus reaction speed and yield. The reductive formylation of 2-nitrobenzaldehyde provides a reliable alternative when starting from the nitro-analogue. Researchers are encouraged to select the route that best aligns with their experimental constraints and synthetic goals.
References
-
A review on the formylation of amines can be found in: Formylation of Amines. 2014 . PMC. [Link]
-
A procedure for the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde is described in: o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. 2012 . Organic Syntheses. [Link]
-
General information on N-(2-formylphenyl)formamide: N-(2-formylphenyl)formamide. n.d. . Solubility of Things. [Link]
-
A practical procedure for N-formylation using formic acid is detailed in: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. 1999 . SciSpace. [Link]
-
Discussion on formylation with acetic formic anhydride: Formylation of Amines with Acetic Formic Anhydride. 2023 . Reddit. [Link]
Sources
A Senior Application Scientist's Guide to Synthesis Strategy: Cost-Benefit Analysis of N-(2-formylphenyl)formamide
For researchers, medicinal chemists, and process development professionals, the choice of starting material is a critical decision point that dictates the efficiency, scalability, and ultimate cost-effectiveness of a synthetic route. This guide provides an in-depth cost-benefit analysis of using N-(2-formylphenyl)formamide as a strategic precursor in heterocyclic synthesis, primarily focusing on its role in the Friedländer annulation for the construction of quinoline scaffolds. We will objectively compare its performance against the traditional and more direct precursor, 2-aminobenzaldehyde, supported by experimental rationale and procedural outlines.
The Synthetic Challenge: The Utility and Instability of 2-Aminobenzaldehyde
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis. Quinolines are a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The most direct and atom-economical starting material for this reaction is 2-aminobenzaldehyde.
However, its practical application is severely hampered by a critical flaw: instability. 2-Aminobenzaldehyde is notoriously prone to rapid self-condensation, forming trimeric and tetrameric products, which complicates storage, handling, and reaction stoichiometry.[1][2][3] This instability often leads to inconsistent yields, the formation of intractable polymeric byproducts, and difficulties in purification, particularly on a larger scale.
This fundamental challenge necessitates a more stable, yet synthetically equivalent, alternative. N-(2-formylphenyl)formamide emerges as a prime candidate, functioning as a protected, "masked" form of 2-aminobenzaldehyde.
N-(2-formylphenyl)formamide: A Stable Surrogate for In Situ Synthesis
N-(2-formylphenyl)formamide circumvents the stability issues of 2-aminobenzaldehyde by protecting the reactive amine as a formamide. This simple chemical modification transforms a volatile, reactive liquid into a more stable, often crystalline solid that can be stored and handled with greater ease. The core benefit lies in its ability to generate the required 2-aminobenzaldehyde in situ under the very conditions of the Friedländer reaction, typically through acid or base-catalyzed hydrolysis of the formamide group. This strategy avoids the isolation and handling of the unstable intermediate, leading to cleaner and more reproducible reactions.
The logical flow of the two approaches can be visualized as follows:
Cost-Benefit Analysis: A Head-to-Head Comparison
The decision to use N-(2-formylphenyl)formamide (NFPF) over 2-aminobenzaldehyde (2-ABA) hinges on a trade-off between the upfront cost of the material and the downstream benefits of stability and reliability.
| Feature | 2-Aminobenzaldehyde (2-ABA) | N-(2-formylphenyl)formamide (NFPF) | Analysis & Justification |
| Stability & Handling | Poor. Prone to self-condensation and polymerization upon storage.[1][3] Requires fresh preparation or purification before use. | Good. Typically a stable solid, allowing for long-term storage and easier handling without special precautions. | Benefit: NFPF. The superior stability of NFPF is its primary advantage, reducing material waste and eliminating the need for immediate use after preparation, which is crucial for process scheduling and reliability. |
| Material Cost | Lower. It is a more fundamental building block, often prepared by the reduction of 2-nitrobenzaldehyde.[1] | Higher. Its synthesis requires an additional formylation step from 2-aminobenzaldehyde or a related precursor, adding to the cost. | Cost: 2-ABA. From a purely procurement perspective, 2-ABA is the more economical choice. However, this does not account for hidden costs associated with failed reactions or purification due to its instability. |
| Synthetic Pathway | Direct. Reacts directly with the methylene component in a one-step condensation/cyclization. | Indirect but efficient. Requires in situ hydrolysis of the formamide prior to cyclization, but this often occurs seamlessly within the one-pot reaction mixture. | Benefit: NFPF. The "indirect" nature is a feature, not a bug. It allows for a one-pot, two-step sequence without isolating the unstable intermediate, representing a significant process advantage. |
| Safety Profile | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5] | Data for the specific molecule is limited, but related N-aryl formamides are generally stable solids.[6] The key hazard consideration comes from the potential release of formamide, a known reproductive toxin, if hydrolysis is incomplete or if it's a process impurity.[7][8] | Benefit: Neutral/Context-Dependent. While 2-ABA is a known irritant, the potential hazards associated with formamide derivatives (especially if formamide is used in its preparation) require careful process control and risk assessment. Proper handling procedures mitigate risks for both. |
| Reaction Yield & Purity | Highly variable. Yields can be excellent under optimized conditions but are often compromised by substrate instability leading to byproducts.[9][10] | Generally higher and more consistent. The slow, controlled in situ release of 2-ABA can lead to cleaner reactions and higher isolated yields of the desired quinoline. | Benefit: NFPF. For complex substrates or larger-scale reactions, the consistency and improved purity offered by the NFPF route often outweigh its higher initial cost, leading to a lower effective cost per gram of the final product. |
The Underlying Mechanism: In Situ Deprotection and Cyclization
The effectiveness of N-(2-formylphenyl)formamide in the Friedländer synthesis is rooted in the concerted nature of the reaction. Under acidic or basic catalysis, the formamide is hydrolyzed to reveal the free amine. This freshly generated 2-aminobenzaldehyde is present at a low, steady concentration and is immediately consumed in the subsequent, typically rapid, condensation and cyclization steps. This prevents it from reaching a concentration where self-condensation can become a competitive side reaction.
Sources
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. fishersci.com [fishersci.com]
- 5. 2-Aminobenzaldehyde | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Handling of N-(2-formylphenyl)formamide: A Guide to Personal Protective Equipment and Operational Best Practices
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. N-(2-formylphenyl)formamide, a bifunctional molecule incorporating both an aldehyde and a formamide group on an aromatic ring, presents a unique set of handling considerations. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its safe operational use and disposal. Our commitment is to empower you with the knowledge to handle this compound with the utmost confidence and safety, reinforcing a culture of proactive risk management in the laboratory.
Hazard Profile: An Informed Perspective in the Absence of Specific Data
Formamide is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child.[1][2] It is also harmful if swallowed, causes skin irritation, and serious eye damage. N-methylformamide is harmful in contact with skin and may also damage fertility or the unborn child.[3] N,N-dimethylformamide is a flammable liquid and vapor, harmful in contact with skin, causes serious eye irritation, is toxic if inhaled, and may damage the unborn child.[4] Although the SDS for formanilide does not list it as hazardous under the 2012 OSHA Hazard Communication Standard, it is still prudent to handle it with care, avoiding contact with skin and eyes and preventing inhalation of dust or vapors.[5][6]
Given the presence of the reactive aldehyde group and the systemic concerns associated with formamides, N-(2-formylphenyl)formamide should be treated as a hazardous substance. Potential risks include skin and eye irritation, respiratory tract irritation upon inhalation of dust or aerosols, and potential for reproductive toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to minimize exposure.[7][8] The following table outlines the recommended PPE for handling N-(2-formylphenyl)formamide, with the rationale rooted in the potential hazards.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals, including solvents, oils, and some acids and bases.[9][10] They are preferable to latex gloves, which provide little chemical protection against organic solvents.[9] Always inspect gloves for tears or punctures before use.[3] |
| Eye and Face Protection | Safety goggles and a face shield | Due to the risk of splashes of solutions containing the compound, safety goggles are mandatory.[9] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles for maximum protection.[3][9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter | Handling of the solid compound can generate dust. When weighing or transferring the powder outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation. The organic vapor cartridge addresses potential vapors, while the particulate pre-filter will capture fine dust particles. |
| Protective Clothing | Chemical-resistant lab coat and closed-toe shoes | A lab coat will protect against incidental skin contact.[10] Closed-toe shoes are a standard requirement in any laboratory setting to protect the feet from spills. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11] The container should be tightly sealed to prevent the absorption of moisture.[11]
Laboratory Handling: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[11]
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Reaction Setup:
-
Ensure all glassware is properly secured.
-
Conduct the reaction in a well-ventilated fume hood.
-
-
Post-Handling:
Disposal Plan
-
Waste Segregation: All waste contaminated with N-(2-formylphenyl)formamide, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, sealed hazardous waste container.[1][3]
-
Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not pour any waste down the drain.[1][2]
Safe Handling Workflow
The following diagram illustrates the key stages and safety precautions for handling N-(2-formylphenyl)formamide.
Caption: Workflow for the safe handling of N-(2-formylphenyl)formamide.
By adhering to these rigorous safety protocols, researchers can confidently work with N-(2-formylphenyl)formamide while minimizing potential risks. This proactive approach to laboratory safety is not just a procedural necessity but a cornerstone of scientific integrity and professional responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formamide ≥98 %, extra pure. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Formamide 99.5% AR. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Formamide. Retrieved from [Link]
-
Fisher Scientific. (2024, February 16). Safety Data Sheet: Formanilide. Retrieved from [Link]
-
The Soap Kitchen. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.no [fishersci.no]
- 7. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
